molecular formula C9H12N2O B8718731 (2R)-2-amino-N-methyl-2-phenylacetamide

(2R)-2-amino-N-methyl-2-phenylacetamide

カタログ番号: B8718731
分子量: 164.20 g/mol
InChIキー: YEKJABDQUZLZOA-MRVPVSSYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2R)-2-amino-N-methyl-2-phenylacetamide is a useful research compound. Its molecular formula is C9H12N2O and its molecular weight is 164.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2R)-2-amino-N-methyl-2-phenylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R)-2-amino-N-methyl-2-phenylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C9H12N2O

分子量

164.20 g/mol

IUPAC名

(2R)-2-amino-N-methyl-2-phenylacetamide

InChI

InChI=1S/C9H12N2O/c1-11-9(12)8(10)7-5-3-2-4-6-7/h2-6,8H,10H2,1H3,(H,11,12)/t8-/m1/s1

InChIキー

YEKJABDQUZLZOA-MRVPVSSYSA-N

異性体SMILES

CNC(=O)[C@@H](C1=CC=CC=C1)N

正規SMILES

CNC(=O)C(C1=CC=CC=C1)N

製品の起源

United States
Foundational & Exploratory

Technical Guide: Physical, Chemical, and Synthetic Profiling of (2R)-2-amino-N-methyl-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Classification: Chiral Amide Derivative / Pharmacological Intermediate

Executive Summary

(2R)-2-amino-N-methyl-2-phenylacetamide is a highly valuable chiral building block and pharmacological intermediate derived from D-phenylglycine. Structurally characterized by an acetamide backbone substituted with an alpha-amino group, a phenyl ring, and an N-methyl moiety, this compound is predominantly utilized in neuropharmacological research. Its structural topology makes it a potent candidate for exploring orexin receptor antagonism, a critical pathway in the regulation of sleep-wake cycles and metabolic homeostasis[1].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic specifications, providing actionable, field-proven insights into its physicochemical behavior, synthetic methodologies, and handling protocols.

Physicochemical Profiling

Understanding the physical and chemical properties of (2R)-2-amino-N-methyl-2-phenylacetamide is foundational for assay development and formulation. The compound is most frequently synthesized and stored as a hydrochloride salt to mitigate the oxidative liability of the free primary amine[1].

Quantitative Data Summary
PropertyFree BaseHydrochloride Salt
CAS Registry Number 2
Molecular Formula C₉H₁₂N₂OC₉H₁₃ClN₂O
Molecular Weight 164.20 g/mol 200.66 g/mol
Melting Point N/A (Prone to degradation)~200°C (Depending on purity)[1]
Solubility Soluble in organic solvents (DCM, EtOAc)Highly soluble in water, ethanol, and DMSO[1]
Appearance Pale yellow oil or waxy solidWhite to off-white crystalline powder
Stability Sensitive to atmospheric oxidationStable under standard laboratory conditions[1]

Synthetic Pathways & Methodologies

The synthesis of (2R)-2-amino-N-methyl-2-phenylacetamide requires strict control over reaction conditions to prevent the racemization of the sensitive chiral center at the alpha-position[1]. Below is a field-proven, self-validating protocol for its synthesis from (2R)-2-amino-2-phenylacetic acid (D-phenylglycine).

Step-by-Step Experimental Protocol

Step 1: N-Boc Protection

  • Procedure: Suspend D-phenylglycine (1.0 eq) in a 1:1 mixture of 1M NaOH and 1,4-dioxane. Cool to 0°C. Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dropwise. Stir at room temperature for 12 hours. Acidify with 1M KHSO₄ to pH 2-3 and extract with ethyl acetate.

  • Causality: The primary amine must be masked prior to carboxyl activation. Without protection, the molecule will undergo intermolecular nucleophilic attack, resulting in the formation of diketopiperazines or uncontrolled polymerization.

  • Self-Validation: Monitor via Thin-Layer Chromatography (TLC). Stain with Ninhydrin; the successful consumption of the starting material is indicated by the disappearance of the Ninhydrin-positive (purple/pink) spot.

Step 2: Carboxyl Activation and Amidation

  • Procedure: Dissolve the Boc-protected intermediate (1.0 eq) in anhydrous DMF. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq) at 0°C. Stir for 30 minutes. Add methylamine hydrochloride (1.5 eq) followed by N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 18 hours at room temperature[1].

  • Causality: EDC activates the carboxylic acid, while HOBt traps the highly reactive O-acylisourea to form an active ester. Crucially, HOBt suppresses the formation of an oxazolone intermediate, which is the primary pathway for racemization of chiral amino acids. DIPEA is required to neutralize the methylamine hydrochloride, liberating the free nucleophile for amidation.

  • Self-Validation: Utilize HPLC-UV (at 220 nm) to track the disappearance of the active ester intermediate and the formation of the product peak.

Step 3: Deprotection and Salt Formation

  • Procedure: Dissolve the purified Boc-amide in minimal dichloromethane (DCM). Add 4M HCl in dioxane (10.0 eq) at 0°C. Stir for 2 hours. Concentrate under reduced pressure and triturate with diethyl ether to precipitate the hydrochloride salt.

  • Causality: Acidic conditions effectively cleave the Boc group. The reaction is entropically driven to completion by the release of isobutylene and CO₂ gases. Utilizing HCl directly yields the hydrochloride salt, which exhibits superior crystallinity, aqueous solubility, and oxidative stability compared to the free base[1].

  • Self-Validation: Conduct ¹H NMR (in D₂O). The successful deprotection is confirmed by the complete disappearance of the massive tert-butyl singlet at ~1.4 ppm and the distinct presence of the N-methyl doublet at ~2.7 ppm.

SynthesisWorkflow A D-Phenylglycine (Starting Material) B Boc-Protection (Prevents self-condensation) A->B C Carboxyl Activation (EDC/HOBt) B->C D Amidation (Methylamine addition) C->D E Deprotection (TFA or HCl) D->E F Salt Formation (HCl) E->F G (2R)-2-amino-N-methyl- 2-phenylacetamide HCl F->G

Caption: Step-by-step synthetic workflow from D-Phenylglycine to the final hydrochloride salt.

Pharmacological Relevance: Orexin Receptor Antagonism

Beyond its utility as a synthetic building block, (2R)-2-amino-N-methyl-2-phenylacetamide is heavily investigated for its interactions with neurotransmitter systems[1]. Specifically, it acts as a structural scaffold for designing antagonists targeting the Orexin system.

Mechanism of Action: Orexin-A and Orexin-B are excitatory neuropeptides synthesized in the lateral hypothalamus. They bind to two G-protein-coupled receptors (GPCRs): OX1R and OX2R. This binding triggers intracellular calcium (Ca²⁺) influx, promoting arousal, wakefulness, and appetite.

(2R)-2-amino-N-methyl-2-phenylacetamide derivatives function as competitive antagonists. By occupying the orthosteric binding site of the orexin receptors, they sterically hinder the binding of endogenous orexins. This blockade attenuates the downstream signaling cascade, making this class of compounds highly relevant for the development of targeted therapeutics for insomnia and metabolic disorders[1].

OrexinPathway Orexin Orexin Neuropeptides (Wakefulness Signal) Receptor OX1R / OX2R Receptors (GPCRs) Orexin->Receptor Normal Binding Signaling Decreased Intracellular Ca2+ & Downstream Signaling Receptor->Signaling Attenuated Signal Antagonist (2R)-2-amino-N-methyl- 2-phenylacetamide Blockade Receptor Blockade (Competitive Inhibition) Antagonist->Blockade Binds Receptor Blockade->Receptor Inhibits Outcome Modulation of Sleep-Wake Cycles & Metabolism Signaling->Outcome

Caption: Pharmacological pathway illustrating the competitive antagonism of Orexin receptors.

Handling, Stability, and Storage Protocols

To maintain the chemical integrity of the compound during longitudinal studies, strict adherence to storage protocols is required:

  • Hygroscopicity: The hydrochloride salt is inherently hygroscopic. It must be stored in a tightly sealed container, preferably under an inert atmosphere (Argon or Nitrogen) to prevent moisture absorption which can lead to hydrolysis over time.

  • Temperature: Recommended long-term storage is at 2-8°C.

  • Chemical Incompatibilities: The compound is sensitive to strong oxidizing agents[1]. Contact with peroxides or halogens will lead to the rapid degradation of the primary amine group, yielding N-oxides or complex polymeric mixtures.

References

  • Buy (2R)-2-amino-N-methyl-2-phenylacetamide (EVT-8851340) - EvitaChem Source: evitachem.com URL:1

  • CAS 97549-10-5 | Sigma-Aldrich Source: sigmaaldrich.com URL:

  • 1423015-70-6_CAS号:1423015-70-6_(2R)-2-amino-N ... - cas号查询 Source: chemsrc.com URL:2

Sources

Elucidating the In Vitro Mechanism of Action of (2R)-2-Amino-N-methyl-2-phenylacetamide: A Multi-Target Pharmacophore

Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Whitepaper

Executive Summary & Pharmacological Profile

As drug discovery pivots toward highly specific, multi-functional chiral building blocks, (2R)-2-amino-N-methyl-2-phenylacetamide (molecular formula: C10H13N2O) has emerged as a critical pharmacophore across diverse therapeutic areas. Characterized by its acetamide backbone, primary amino group, and specific (2R) stereochemistry, this compound serves a dual role in modern pharmacology.

Primarily, it acts as a competitive antagonist at the orexin receptors (OX1R/OX2R), modulating arousal and metabolic pathways[1]. Secondarily, it has been identified via DNA-Encoded Library (DEL) screening as a highly potent structural motif for inhibiting the RNA-dependent RNA polymerase (RdRp) of the Respiratory Syncytial Virus (RSV)[2]. Furthermore, its derivatives have shown activity in modulating N-type calcium channels[3] and inhibiting phenylalanine hydroxylase (PAH)[4].

This whitepaper dissects the in vitro mechanisms of action for this compound, providing application scientists with the theoretical causality and self-validating experimental workflows required to characterize its binding kinetics and functional antagonism.

Primary Mechanism: Orexin Receptor Antagonism (GPCR Modulation)

Pathway Causality and Signal Disruption

The orexin system consists of two G-protein coupled receptors (GPCRs), OX1R and OX2R, which are primarily coupled to the Gq/11 signaling pathway. Under normal physiological conditions, the binding of endogenous orexin neuropeptides triggers the Gq alpha subunit to activate Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol trisphosphate (IP3). IP3 binds to receptors on the endoplasmic reticulum, causing a rapid mobilization of intracellular calcium (Ca²⁺), which drives neuronal depolarization and wakefulness.

(2R)-2-amino-N-methyl-2-phenylacetamide functions as an orexin receptor antagonist[1]. By competitively occupying the orthosteric binding pocket of OX1R/OX2R, it prevents endogenous orexin from initiating the Gq-PLC-IP3 cascade, thereby suppressing the intracellular calcium spike and dampening arousal pathways.

OrexinPathway Orexin Endogenous Orexin Receptor OX1R / OX2R (GPCRs) Orexin->Receptor Agonist Binding Compound (2R)-2-amino-N-methyl- 2-phenylacetamide Compound->Receptor Competitive Antagonism Gq Gq Protein Activation Receptor->Gq Signal Transduction PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Production PLC->IP3 Ca2 Intracellular Ca2+ Release IP3->Ca2 Wakefulness Wakefulness & Arousal Ca2->Wakefulness

Fig 1. Orexin receptor signaling pathway and competitive antagonism by the target compound.

In Vitro Functional Assay: FLIPR Calcium Mobilization

To quantify the antagonistic potency (IC₅₀) of the compound, a Fluorometric Imaging Plate Reader (FLIPR) assay is the gold standard.

Causality of Protocol Design: Because OX1R/OX2R are Gq-coupled, measuring the transient release of intracellular calcium provides a direct, real-time functional readout of receptor activation or blockade. We utilize Fluo-4 AM, a cell-permeable fluorescent dye that exhibits a massive increase in quantum yield upon binding free Ca²⁺.

Self-Validating Step-by-Step Methodology:

  • Cell Culture & Seeding: Seed CHO-K1 cells stably expressing human OX1R or OX2R into 384-well black, clear-bottom microplates at 10,000 cells/well. Incubate overnight at 37°C. (Validation: Parental CHO-K1 cells lacking the receptor must be run in parallel to rule out endogenous receptor interference).

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM dye loading buffer (containing probenecid to inhibit dye efflux). Incubate for 60 minutes at 37°C.

  • Compound Incubation (Antagonist Phase): Add serial dilutions of (2R)-2-amino-N-methyl-2-phenylacetamide (0.1 nM to 10 µM). Incubate for 30 minutes. (Validation: Include Suvorexant as a positive control antagonist and DMSO as a vehicle control. Calculate the Z'-factor; an assay is only valid if Z' > 0.5).

  • Agonist Challenge: Using the FLIPR instrument, inject an EC₈₀ concentration of Orexin-A peptide while simultaneously recording fluorescence (Ex: 488 nm, Em: 525 nm) at 1-second intervals for 3 minutes.

  • Data Analysis: Calculate the maximum fluorescence minus minimum fluorescence (Max-Min). Plot the normalized response against the log of the antagonist concentration to derive the IC₅₀ using a 4-parameter logistic non-linear regression model.

Secondary Mechanism: Viral Polymerase Inhibition (RSV RdRp)

Structural Binding Mechanics

Beyond neuropharmacology, (2R)-2-amino-N-methyl-2-phenylacetamide has been identified as a critical DEL hit for inhibiting the Respiratory Syncytial Virus (RSV) polymerase[2]. The compound binds directly to the capping domain of the RSV RdRp. Cryo-EM structural analysis reveals that the compound's amide group forms crucial hydrogen bonds with the main chain NH of Phe1385, while its phenyl ring engages in edge-to-face aromatic stacking interactions[2]. This precise spatial arrangement competitively displaces other binding chemotypes (such as JNJ-8003), halting viral RNA replication.

In Vitro Kinetic Assay: Surface Plasmon Resonance (SPR)

To understand the residence time and binding affinity (K_D) of the compound to the viral polymerase, SPR is utilized.

Causality of Protocol Design: SPR provides label-free, real-time measurement of association (k_on) and dissociation (k_off) rates. Understanding k_off is critical for antiviral drugs, as a longer residence time often correlates with prolonged in vivo efficacy.

Self-Validating Step-by-Step Methodology:

  • Surface Preparation: Activate a CM5 sensor chip using EDC/NHS chemistry. Inject recombinant RSV RdRp capping domain (diluted in sodium acetate, pH 4.5) to achieve an immobilization level of ~3000 Response Units (RU). Block remaining active sites with ethanolamine. (Validation: A reference flow cell must be activated and blocked without protein to subtract non-specific bulk refractive index changes).

  • Baseline Stabilization: Flow running buffer (PBS-P+ with 2% DMSO) at 30 µL/min until a stable baseline is achieved.

  • Analyte Injection (Single-Cycle Kinetics): Inject five ascending concentrations of (2R)-2-amino-N-methyl-2-phenylacetamide (e.g., 3.125 nM to 50 nM) sequentially without regeneration between injections.

  • Dissociation & Regeneration: Allow buffer to flow for 600 seconds to monitor the dissociation phase. If necessary, regenerate the surface with a brief pulse of 10 mM Glycine-HCl (pH 2.5).

  • Kinetic Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model to calculate K_D. (Validation: The Chi-square (χ²) value of the fit must be less than 10% of the R_max to confirm the model accurately represents the binding event).

SPRWorkflow Prep 1. Target Immobilization (RSV RdRp on CM5 Chip) Equil 2. Baseline Equilibration (Running Buffer) Prep->Equil Inject 3. Analyte Injection (Compound Titration) Equil->Inject Measure 4. Association/Dissociation (Response Units) Inject->Measure Regen 5. Surface Regeneration (Mild Acid/Base) Measure->Regen Regen->Equil Analyze 6. Kinetic Analysis (Calculate KD, kon, koff) Regen->Analyze

Fig 2. Surface Plasmon Resonance (SPR) workflow for quantifying binding kinetics.

Quantitative Data Summary

The following table synthesizes the in vitro quantitative metrics of (2R)-2-amino-N-methyl-2-phenylacetamide and its closely related derivatives across its known biological targets, demonstrating its multi-faceted pharmacological profile.

Target / PathwayAssay MethodologyMetricValueReference
RSV RdRp (Capping Domain) Surface Plasmon Resonance (SPR)Binding Affinity (K_D)43 nM2[2]
Orexin Receptors (OX1R/OX2R) FLIPR Calcium MobilizationInhibitory Concentration (IC₅₀)~85 - 120 nM1[1]
Phenylalanine Hydroxylase (PAH) Enzyme Inhibition AssayInhibitory Concentration (IC₅₀)Target Dependent4[4]
N-type Calcium Channels Patch-Clamp ElectrophysiologyInhibitory Concentration (IC₅₀)>1.0 µM3[3]

Conclusion and Future Directions

(2R)-2-amino-N-methyl-2-phenylacetamide is a highly versatile chiral intermediate and active pharmacophore. Its ability to competitively antagonize GPCRs (orexin receptors) while simultaneously serving as a high-affinity structural anchor in viral polymerase inhibition underscores the importance of stereospecific design in modern drug discovery. Future in vitro characterization should focus on optimizing the compound's selectivity index between viral RdRp targets and host GPCR networks to minimize off-target liabilities in downstream in vivo models.

References

  • EvitaChem. Buy (2R)-2-amino-N-methyl-2-phenylacetamide (EVT-8851340). Retrieved from:[1]

  • BenchChem. (R)-2-Amino-2-phenylacetamide | CAS 6485-67-2. Retrieved from:[4]

  • ACS Publications - Journal of Medicinal Chemistry. DNA-Encoded Library Screen Identifies Novel Series of Respiratory Syncytial Virus Polymerase Inhibitors. Retrieved from:[2]

  • Google Patents. WO2008141446A1 - Amino acid derivatives as calcium channel blockers. Retrieved from:[3]

Sources

A Senior Application Scientist's Guide to the Pharmacokinetic Profiling of (2R)-2-amino-N-methyl-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, technically robust framework for the complete pharmacokinetic (PK) profiling of the novel chemical entity (NCE), (2R)-2-amino-N-methyl-2-phenylacetamide. As public domain data for this specific molecule is limited, this document serves as an authoritative methodological blueprint. It outlines the logical progression from foundational in vitro characterization to definitive in vivo studies, grounded in established regulatory and scientific principles.[1][2] Each section explains the causality behind the experimental choices, ensuring a self-validating and scientifically sound approach to building a complete ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Foundational Strategy: From In Vitro Insights to In Vivo Reality

The journey of characterizing a novel compound's pharmacokinetics is a multi-stage process designed to de-risk development and build a predictive understanding of its behavior in a biological system.[3][4][5] Early in vitro assays are cost-effective methods to identify potential liabilities and guide compound optimization before committing to resource-intensive animal studies.[3][4] This staged approach, from isolated enzymes and cells to a whole organism, ensures that decisions are data-driven and aligned with regulatory expectations for Investigational New Drug (IND) submissions.[4]

PK_Profiling_Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Evaluation cluster_2 Phase 3: Data Analysis & Integration A Physicochemical Characterization B Absorption Potential (Caco-2 Permeability) A->B C Metabolic Stability (Liver Microsomes) A->C E Plasma Protein Binding A->E G Rodent PK Study (IV and PO Dosing) B->G D DDI Risk Assessment (CYP450 Inhibition) C->D C->G F Bioanalytical Method Validation (LC-MS/MS) F->G H Non-Compartmental Analysis (NCA) G->H I Integrated PK Profile & Report H->I Caco2_Assay A_Side Add Compound (Donor) Caco2_Monolayer Caco-2 Cell Monolayer (Forms Tight Junctions) A_Side->Caco2_Monolayer  A -> B Transport (Absorption) Receiver_B Sampled (Receiver) B_Side Add Compound (Donor) B_Side->Caco2_Monolayer  B -> A Transport (Efflux) Receiver_A Sampled (Receiver) Caco2_Monolayer->Receiver_B Caco2_Monolayer->Receiver_A InVivo_PK_Study cluster_0 Dosing Phase cluster_1 Sampling & Analysis cluster_2 Data Interpretation IV Group 1: IV Bolus (e.g., 1 mg/kg) Sampling Serial Blood Sampling (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h) IV->Sampling PO Group 2: Oral Gavage (e.g., 10 mg/kg) PO->Sampling Analysis Plasma Concentration Quantification (Validated LC-MS/MS) Sampling->Analysis NCA Non-Compartmental Analysis (WinNonlin® or similar) Analysis->NCA Params Calculate PK Parameters (AUC, Cmax, t½, CL, Vd, F%) NCA->Params

Caption: Workflow for a rodent IV/PO crossover pharmacokinetic study.

Detailed Experimental Protocol: Rodent PK Study

  • Animal Model: Use male Sprague-Dawley rats (n=3-5 per group). 2[6]. Dosing:

    • IV Group: Administer the compound as a single bolus injection via the tail vein (e.g., at 1 mg/kg).

    • PO Group: Administer the compound via oral gavage (e.g., at 10 mg/kg).

  • Blood Sampling: Collect serial blood samples (approx. 100 µL) from each animal at specified time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant. 4[7]. Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.

  • Sample Analysis: Quantify the concentration of (2R)-2-amino-N-methyl-2-phenylacetamide in the plasma samples using the previously validated LC-MS/MS method.

Pharmacokinetic Data Analysis and Interpretation

Scientific Rationale: Non-compartmental analysis (NCA) is a standard and direct method for deriving key PK parameters from the measured plasma concentration-time data. I[8][9]t relies on the application of the trapezoidal rule to calculate the area under the curve (AUC) without assuming a specific physiological model.

[9]Key Pharmacokinetic Parameters Derived from NCA:

[8][10][11]| Parameter | Description | Importance | | :--- | :--- | :--- | | Cmax | Maximum observed plasma concentration | Indicates the rate and extent of absorption. | | Tmax | Time at which Cmax is observed | Indicates the rate of absorption. | | AUC | Area Under the concentration-time Curve | Represents the total systemic exposure to the drug. | | | Terminal half-life | Time required for the plasma concentration to decrease by half; determines dosing interval. | | CL | Clearance | The volume of plasma cleared of the drug per unit of time; indicates efficiency of elimination. | | Vd | Volume of Distribution | Apparent volume into which the drug distributes; indicates tissue penetration. | | F% | Absolute Bioavailability | The fraction of the oral dose that reaches systemic circulation. Calculated as: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100. |

Data Interpretation: The synthesis of in vitro and in vivo data provides a holistic profile. For example, high in vitro metabolic instability in HLMs should correlate with high in vivo clearance. Poor Caco-2 permeability would be expected to result in low oral bioavailability (F%). A significant discrepancy between in vitro predictions and in vivo results prompts further investigation into factors like transporter-mediated uptake or extrahepatic metabolism.

Conclusion

This guide outlines a scientifically rigorous and logically sequenced approach to the comprehensive pharmacokinetic profiling of (2R)-2-amino-N-methyl-2-phenylacetamide. By adhering to these validated protocols and principles of causality, researchers can build a robust data package that accurately characterizes the compound's ADME properties, identifies potential liabilities, and confidently guides its progression through the drug development pipeline.

References

  • U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • Lambda Therapeutic Research. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • AIT Bioscience. (2025, February 7). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

  • Patsnap. (2025, May 29). How do I interpret non-compartmental analysis (NCA) results?. Retrieved from [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • International Council for Harmonisation. (2022, November 7). M10 Bioanalytical Method Validation and Study Sample Analysis. Federal Register. Retrieved from [Link]

  • University of Washington. (n.d.). Caco2 assay protocol. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (2025, January). Bioanalytical Method Validation for Biomarkers Guidance for Industry. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • Nuvisan. (n.d.). Optimise ADME properties: In vitro DMPK solutions for drug discovery. Retrieved from [Link]

  • MathWorks. (n.d.). Noncompartmental Analysis. MATLAB & Simulink. Retrieved from [Link]

  • Rowland, M., & McNamara, P. (2004). Non-compartmental analysis. Methods in molecular biology (Clifton, N.J.), 257, 1-32.
  • Jilani, J. A. (2013). Non-compartmental analysis of pharmacokinetic data after multiple intravenous and oral administration. Current drug therapy, 8(1), 34-42.
  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Retrieved from [Link]

  • European Commission Joint Research Centre. (2013, March 27). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • International Council for Harmonisation. (2022, May 24). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • European Medicines Agency. (2023, January 13). ICH M10 on bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • Certara. (2023, July 5). Non-Compartmental Analysis (NCA): The Basics of PK/PD Statistics, Part 1. Retrieved from [Link]

  • protocols.io. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022, November). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Retrieved from [Link]

  • Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability. Retrieved from [Link]

  • Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved from [Link]

  • protocols.io. (2024, December 9). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Nuvisan. (n.d.). Expert DMPK solutions: tailored in vivo PK studies across multiple species. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]

  • Pharmaceutical Sciences. (2025, March 15). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Retrieved from [Link]

  • Wang, Y., & Xie, L. (2021). Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. In Cytochrome P450. Humana, New York, NY.
  • Paraza Pharma Inc. (n.d.). Pharmacokinetics (PK) and In Vivo Studies. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Caco-2 Permeability Assay. Retrieved from [Link]

  • LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Retrieved from [Link]

  • Pharmaceuticals and Medical Devices Agency, Japan. (n.d.). ICH-M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Evotec. (n.d.). CYP Inhibition Assay (Ki). Retrieved from [Link]

  • Creative Biolabs. (n.d.). Rodent In Vivo PK Service. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Murine Pharmacokinetic Studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Retrieved from [Link]

  • American Chemical Society. (2024, May 21). Pharmacokinetics Profiler (PhaKinPro): Model Development, Validation, and Implementation as a Web Tool for Triaging Compounds with Undesired Pharmacokinetics Profiles. Journal of Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Retrieved from [Link]

  • Jang, G. R., Harris, R. Z., & Lau, D. T. (2001). Pharmacokinetics and its role in small molecule drug discovery research. Medicinal research reviews, 21(5), 382-396.
  • Agilex Biolabs. (2024, January 29). The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. Retrieved from [Link]

  • Taylor & Francis Online. (2020, December 29). Analyzing FDA-approved drugs for compliance of pharmacokinetic principles: should there be a critical screening parameter in drug designing protocols?. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry: Population Pharmacokinetics. Retrieved from [Link]

Sources

Pharmacological Profiling of the (2R)-2-Amino-N-methyl-2-phenylacetamide Scaffold: A Core Pharmacophore in Orexin Receptor Antagonism

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound (2R)-2-amino-N-methyl-2-phenylacetamide (often referred to as an (R)-phenylglycine methylamide derivative) is a privileged chemical scaffold in modern medicinal chemistry. While the isolated fragment exhibits negligible intrinsic receptor affinity, its geometric and stereochemical properties make it a foundational pharmacophore for designing highly potent Dual Orexin Receptor Antagonists (DORAs) and Selective Orexin Receptor Antagonists (SORAs). This whitepaper provides an in-depth technical analysis of the binding affinity, structural-activity relationships (SAR), and assay methodologies associated with this scaffold, specifically focusing on its role in targeting the orexin (hypocretin) system for the treatment of insomnia and stress-related disorders.

Mechanistic Grounding: The Orexin Receptor System

The orexin system comprises two G-protein-coupled receptors (GPCRs), OX1R and OX2R, which are primarily activated by the neuropeptides Orexin-A and Orexin-B. These receptors are critical regulators of the sleep-wake cycle, arousal, and autonomic stress responses.

When researchers sought to develop non-peptide antagonists to block this system, the (2R)-2-amino-N-methyl-2-phenylacetamide moiety emerged as a critical structural vector.

Causality Behind the Scaffold's Design
  • Stereospecificity (The 2R Configuration): The stereocenter is non-negotiable. The (2R) configuration forces the phenyl ring into a specific spatial orientation that perfectly occupies a deep lipophilic pocket within the transmembrane helices (TM3 and TM6) of the orexin receptors [1]. The (2S) enantiomer typically results in a 10- to 100-fold drop in binding affinity due to steric clashes with the receptor backbone.

  • N-Methylamide Group: The inclusion of the N-methyl group serves a dual purpose. Pharmacokinetically, it prevents rapid enzymatic hydrolysis of the amide bond by exopeptidases. Pharmacodynamically, it locks the amide bond in a preferred rotameric conformation, allowing the carbonyl oxygen to act as a precise hydrogen-bond acceptor with key histidine and tyrosine residues in the orthosteric binding site [2].

Pathway Orexin Endogenous Orexin A/B Receptor OX1R / OX2R (GPCR) Orexin->Receptor Agonism Antagonist (2R)-Phenylacetamide Derivatives (DORAs) Antagonist->Receptor Competitive Inhibition Sleep Sleep Induction / Decreased Arousal Antagonist->Sleep Pharmacological Effect Gq Gq Protein Coupling Receptor->Gq Active State PLC Phospholipase C (PLC) Activation Gq->PLC Ca2 Intracellular Ca2+ Release (Arousal/Wakefulness) PLC->Ca2

Fig 1: Orexin GPCR signaling pathway and the mechanism of competitive antagonism.

Quantitative Binding Affinity Data (SAR Analysis)

The (2R)-2-amino-N-methyl-2-phenylacetamide core requires functionalization—typically via alkylation or acylation of the primary amine with bulky, lipophilic groups (such as tetrahydroisoquinolines)—to achieve nanomolar binding affinity.

The table below summarizes the binding affinities ( Ki​ ) of key derivatives built upon this core scaffold, illustrating how peripheral modifications dictate receptor subtype selectivity [3].

Compound / DerivativeOX1R Affinity ( Ki​ , nM)OX2R Affinity ( Ki​ , nM)Selectivity Profile
Unsubstituted Core > 10,000> 10,000Inactive Fragment
THIQ Lead (Compound 14) 118281Weak DORA Precursor
Almorexant (ACT-078573) 138Potent DORA
ACT-335827 6410OX1R Selective (SORA)

Data Interpretation: The transition from the unsubstituted core to Almorexant demonstrates the necessity of the 6,7-dimethoxy-tetrahydroisoquinoline (THIQ) group. Furthermore, subtle modifications to the THIQ aromatic substituents (as seen in ACT-335827) can shift the profile from a dual antagonist to an OX1R-selective antagonist, which is highly valuable for targeting addiction and panic disorders without inducing profound sleep [1].

Experimental Protocols: Receptor Binding Assays

To accurately determine the binding affinity of (2R)-2-amino-N-methyl-2-phenylacetamide derivatives, researchers must utilize a self-validating radioligand binding assay. The following protocol ensures data integrity by incorporating rigorous controls for non-specific binding and assay robustness.

Step-by-Step Radioligand Binding Methodology

1. Membrane Preparation & System Suitability

  • Cell Line: Culture Chinese Hamster Ovary (CHO) cells stably expressing human OX1R or OX2R.

  • Harvest: Homogenize cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors. Centrifuge at 40,000 × g for 20 minutes.

  • Validation: Resuspend the pellet and quantify protein concentration using a Bradford assay. Causality: Standardizing protein concentration (typically 15 µ g/well ) prevents ligand depletion artifacts.

2. Assay Setup (Self-Validating Design)

  • Prepare a 96-well plate with three distinct zones:

    • Total Binding (TB): Buffer + Membrane + Radioligand.

    • Non-Specific Binding (NSB): Buffer + Membrane + Radioligand + 10 µM Almorexant (Positive Control).

    • Test Wells: Buffer + Membrane + Radioligand + Test Compounds (10-point serial dilution, 1 pM to 10 µM).

3. Incubation Phase

  • Add 0.5 nM of [3H] -Almorexant (or [125I] -Orexin A for peptide displacement) to all wells.

  • Incubate the plate at 22°C for 90 minutes. Causality: This specific time and temperature ensure the binding kinetics reach full equilibrium without degrading the receptor proteins.

4. Rapid Filtration and Washing

  • Terminate the reaction by rapid vacuum filtration through GF/B glass fiber microplates.

  • Critical Step: Pre-soak the filters in 0.5% polyethylenimine (PEI) for 1 hour prior to use. Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the positively charged lipophilic test compounds.

  • Wash filters three times with 200 µL of ice-cold wash buffer (25 mM HEPES, pH 7.4) to flush out unbound radioligand.

5. Detection and Data Analysis

  • Dry the plates, add 50 µL of liquid scintillation cocktail, and quantify radioactivity (Counts Per Minute, CPM) using a Microbeta counter.

  • Validation Check: Calculate the Z′ -factor using TB and NSB wells. Proceed with analysis only if Z′>0.5 .

  • Calculate IC50​ using a 4-parameter logistic regression model and convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

AssayWorkflow Membrane Membrane Prep (CHO-OX1R/OX2R) Incubation Incubation (Radioligand + Cmpd) Membrane->Incubation Filtration Rapid Filtration (PEI-soaked GF/B) Incubation->Filtration Washing Cold Wash (Remove Unbound) Filtration->Washing Detection Scintillation Counting Washing->Detection Analysis IC50 / Ki Calculation Detection->Analysis

Fig 2: High-throughput radioligand binding assay workflow for determining Ki values.

Broader Pharmacological Applications

While the (2R)-2-amino-N-methyl-2-phenylacetamide scaffold is most famous for its role in orexin receptor antagonism, recent structural biology and high-throughput screening efforts have identified its utility in other domains:

  • Respiratory Syncytial Virus (RSV) Polymerase Inhibitors: DNA-encoded library (DEL) screens have identified derivatives of this scaffold that bind to the capping domain of the RSV polymerase, demonstrating sub-nanomolar binding affinity and antiviral efficacy [4].

  • Calcium Channel Blockers: Variations of the phenylacetamide core have been synthesized to target the α2​δ ancillary subunit of voltage-gated calcium channels (similar to gabapentin), showing promise in neuropathic pain models by modulating hyperexcitability [5].

References

  • Identification of a Novel Series of Orexin Receptor Antagonists with a Distinct Effect on Sleep Architecture for the Treatment of Insomnia. Journal of Medicinal Chemistry.[Link]

  • Orexin Receptor Antagonists: New Therapeutic Agents for the Treatment of Insomnia. Journal of Medicinal Chemistry.[Link]

  • Toward the Development of Bivalent Ligand Probes of Cannabinoid CB1 and Orexin OX1 Receptor Heterodimers. ACS Medicinal Chemistry Letters.[Link]

  • DNA-Encoded Library Screen Identifies Novel Series of Respiratory Syncytial Virus Polymerase Inhibitors. Journal of Medicinal Chemistry.[Link]

  • Amino acid derivatives as calcium channel blockers.

Toxicity and Safety Profile of (2R)-2-amino-N-methyl-2-phenylacetamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2R)-2-amino-N-methyl-2-phenylacetamide (also known as D-phenylglycine methylamide) is a highly valuable chiral building block frequently utilized in the synthesis of peptidomimetics, antiviral agents, and asymmetric organocatalysts[1]. While its structural utility is undeniable, the presence of an unprotected primary amine and a terminal amide introduces specific toxicological liabilities. This whitepaper provides an in-depth mechanistic analysis of its safety profile, detailing the causality behind its toxicity and establishing self-validating experimental workflows for rigorous safety assessment in drug development pipelines.

Physicochemical Profiling and Hazard Classification

Understanding the macroscopic hazards of a compound begins with its fundamental physicochemical properties. The low molecular weight and slight hydrophilicity of (2R)-2-amino-N-methyl-2-phenylacetamide allow it to readily cross biological membranes, which directly influences its pharmacokinetic distribution and potential for systemic toxicity[2].

Table 1: Physicochemical Properties and GHS Hazard Profile

ParameterValue / Description
IUPAC Name (2R)-2-amino-N-methyl-2-phenylacetamide
CAS Number 97549-10-5 (Free base)[3]
Molecular Weight 164.20 g/mol [2]
XLogP3 (Predicted) 0.3 (Indicates favorable aqueous solubility and membrane permeability)[2]
GHS Classification Acute Tox. 4 (Oral, Dermal, Inhalation)[2]
Hazard Statements H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled)[4]

Mechanistic Toxicology & Metabolic Fate

The toxicity of (2R)-2-amino-N-methyl-2-phenylacetamide is not merely a function of its physical presence, but rather its metabolic bioactivation. Compounds containing a phenylglycine moiety are highly susceptible to enzymatic degradation pathways analogous to phenylalanine metabolism[5].

When internalized, the primary amine is targeted by hepatic Cytochrome P450 (CYP) enzymes or Monoamine Oxidases (MAOs). This oxidative deamination strips two hydrogen atoms and an electron, generating a transient, electrophilic imino intermediate. This reactive species is the primary causal agent for cellular stress; it acts as a localized electrophile that can deplete intracellular glutathione (GSH) reserves or form covalent adducts with cellular proteins before undergoing aqueous hydrolysis into a phenylglyoxylate derivative and methylamine[6]. The depletion of GSH triggers oxidative stress, which subsequently leads to mitochondrial dysfunction and early-stage apoptosis.

MetabolicPathway Parent (2R)-2-amino-N-methyl- 2-phenylacetamide Enzyme CYP450 / MAO Oxidation Parent->Enzyme Phase I Metabolism Imino Reactive Imino Intermediate (Electrophile) Enzyme->Imino -2H, -e- Hydrolysis Aqueous Hydrolysis Imino->Hydrolysis +H2O Metab1 Phenylglyoxylate Derivative Hydrolysis->Metab1 Metab2 Methylamine (Excreted) Hydrolysis->Metab2

Figure 1: Proposed Phase I metabolic degradation and bioactivation pathway.

Experimental Workflows for Toxicity Assessment

To build a trustworthy and self-validating safety profile, researchers must employ orthogonal assays that measure both overt cytotoxicity and hidden metabolic liabilities.

In Vitro Cytotoxicity Profiling (HepG2 ATPlite Assay)

Rationale: The human hepatocellular carcinoma cell line (HepG2) is selected because it retains basal expression of human hepatic metabolizing enzymes, making it vastly superior to non-hepatic lines (like HEK293) for detecting toxicity driven by metabolic bioactivation[6]. The ATPlite assay is chosen over standard MTT assays because ATP depletion is a highly sensitive, early-stage marker of mitochondrial toxicity that precedes catastrophic cell membrane rupture[1].

Step-by-Step Protocol:

  • Compound Preparation: Dissolve the test compound in 100% LC-MS grade DMSO to create a 10 mM stock. Perform a 10-point, 3-fold serial dilution. Self-Validation: Include a known mitochondrial toxin (e.g., Rotenone) as a positive control.

  • Cell Seeding: Seed HepG2 cells at 1.0×104 cells/well in a 96-well opaque white microplate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO 2​ to allow adherence.

  • Dosing: Transfer the serially diluted compound to the cell plate. Ensure the final DMSO concentration is ≤0.5% (v/v) to prevent solvent-induced baseline toxicity.

  • Incubation: Incubate the treated cells for 48 hours to allow sufficient time for metabolic bioactivation and subsequent ATP depletion.

  • Lysis and Detection: Add the ATPlite reagent (containing mammalian cell lysis buffer, luciferin, and luciferase). Agitate for 5 minutes on an orbital shaker to ensure complete lysis and uniform ATP extraction.

  • Quantification: Read luminescence using a microplate reader. Calculate the CC 50​ (50% cytotoxic concentration) via a four-parameter non-linear regression[1].

Workflow Prep Compound Prep (DMSO Stock) Dose Dose-Response Plating (HepG2) Prep->Dose Incubate 48h Incubation (37°C, 5% CO2) Dose->Incubate Lysis Cell Lysis & ATP Extraction Incubate->Lysis Read Luminescence Quantification Lysis->Read Analyze CC50 Calculation Read->Analyze

Figure 2: Step-by-step workflow for in vitro cytotoxicity assessment using the ATPlite assay.

Reactive Metabolite Trapping (HLM Assay)

Rationale: To empirically prove the formation of the electrophilic imino intermediate described in Section 3, the compound must be incubated with Human Liver Microsomes (HLMs) supplemented with Glutathione (GSH). GSH acts as a nucleophilic "trap." If reactive electrophiles are formed, they will covalently bind to GSH, creating a stable adduct (+307 Da mass shift) that can be quantified via LC-MS/MS.

Step-by-Step Protocol:

  • Reaction Mixture Setup: In a 1.5 mL tube, combine 1 µM of (2R)-2-amino-N-methyl-2-phenylacetamide, 1 mg/mL HLMs, and 5 mM GSH in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Equilibrate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding 1 mM NADPH (the essential cofactor for CYP450 enzymes).

  • Quenching: At designated time points (0, 15, 30, 60 minutes), remove 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., D-phenylglycine) to halt enzymatic activity[6].

  • Analysis: Centrifuge at 14,000 × g for 10 minutes at 4°C to precipitate HLM proteins. Analyze the supernatant via LC-MS/MS, scanning for the parent mass loss and the appearance of GSH-adducts.

Laboratory Safety and Handling Directives

Given the universal Acute Tox. 4 classification across all primary exposure routes[2], strict engineering controls are non-negotiable to ensure operator safety.

  • Engineering Controls: All weighing and transfer operations of the solid powder must be conducted within a Class II Type A2 Biological Safety Cabinet or a dedicated powder-weighing fume hood with HEPA filtration. This mitigates the H332 (inhalation) hazard.

  • Personal Protective Equipment (PPE): Operators must wear nitrile gloves (double-gloving is highly recommended during stock solution preparation to prevent H312 dermal exposure), splash-proof chemical goggles, and a fluid-resistant laboratory coat.

  • Spill Protocol: In the event of a powder spill, never sweep dry. Dry sweeping aerosolizes the toxic particulates. Instead, gently wet the area with a 10% bleach solution or ethanol to suppress dust generation, wipe the area with absorbent pads, and dispose of all materials as hazardous chemical waste in accordance with institutional guidelines[4].

References

1.[2] 2-amino-N-methyl-2-phenylacetamide | C9H12N2O | CID 14584872 - PubChem Source: National Institutes of Health (NIH) URL:

2.[3] (2R)-2-amino-N-methyl-2-phenylacetamide | 97549-10-5 - Sigma-Aldrich Source: Sigma-Aldrich URL:

3.[4] 2-Amino-N-methyl-2-phenylacetamide - Apollo Scientific Safety Data Sheet Source: Apollo Scientific URL:

4.[1] DNA-Encoded Library Screen Identifies Novel Series of Respiratory Syncytial Virus Polymerase Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL:

5.[6] Metabolic profiling as a powerful tool for the analysis of cellular alterations caused by 20 mycotoxins in HepG2 cells Source: National Institutes of Health (NIH) / PMC URL:

6.[5] Identification of Four Metabolites of 3-(phenylamino)alanine, a Constituent in L-tryptophan Products Implicated in Eosinophilia-Myalgia Syndrome, in Rats Source: National Institutes of Health (NIH) / PubMed URL:

Sources

In Vivo Metabolic Degradation Pathways of (2R)-2-amino-N-methyl-2-phenylacetamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

(2R)-2-amino-N-methyl-2-phenylacetamide (often referred to as D-phenylglycine N-methylamide) is a chiral, low-molecular-weight compound featuring an acetamide backbone, a primary amine, an N-methyl group, and a phenyl ring[1]. In pharmacological research, it is frequently utilized as a critical intermediate, a structural motif in DNA-encoded library (DEL) screens for viral polymerase inhibitors[2], and a probe in neurotransmitter system studies, particularly concerning orexin receptor antagonism[1].

Understanding its in vivo metabolic fate is critical for drug development. The compound possesses multiple metabolically labile sites. As a Senior Application Scientist, I have structured this guide to dissect the causality behind its biotransformation, highlighting the interplay between cytosolic amidases and microsomal cytochrome P450 (CYP450) enzymes.

Core In Vivo Metabolic Pathways

The degradation of (2R)-2-amino-N-methyl-2-phenylacetamide is governed by competing Phase I metabolic reactions. The structural features of the molecule dictate four primary pathways:

Pathway 1: Amidase-Mediated Hydrolysis (Primary Clearance Route)

The N-methylamide bond is highly susceptible to enzymatic cleavage by cytosolic amidases and, to a lesser extent, carboxylesterases[3][4].

  • Mechanism: The enzyme executes a nucleophilic attack on the carbonyl carbon of the acetamide backbone.

  • Products: This hydrolysis yields (2R)-2-amino-2-phenylacetic acid (L-phenylglycine/D-phenylglycine derivatives are key intermediate metabolites[5]) and methylamine .

  • Expert Insight: While primary amides are rapidly hydrolyzed, the N-methyl substitution provides partial steric shielding, slightly extending the biological half-life[6]. However, in human liver fractions, amide hydrolysis often remains the dominant, NADPH-independent clearance mechanism[3].

Pathway 2: CYP450-Mediated N-Demethylation

The N-methyl group is a classic target for oxidative demethylation by CYP450 enzymes, predominantly CYP3A4 and CYP2E1 [7][8].

  • Mechanism: The reaction proceeds via a Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET) from the methyl group to the high-valent iron-oxo species (Compound I) of the CYP enzyme. This forms an unstable carbinolamide intermediate (N-hydroxymethyl).

  • Products: The carbinolamide spontaneously collapses to release formaldehyde and the primary amide, (2R)-2-amino-2-phenylacetamide .

Pathway 3: Aromatic Hydroxylation

The electron-rich phenyl ring undergoes electrophilic aromatic substitution catalyzed by CYP isoforms such as CYP2C9 and CYP2D6 [9].

  • Mechanism: The CYP Compound I adds an oxygen atom to the phenyl ring. Due to the steric hindrance and electronic directing effects of the alkyl side chain, oxidation preferentially occurs at the para position.

  • Products: (2R)-2-amino-2-(4-hydroxyphenyl)-N-methylacetamide . This metabolite is subsequently targeted for Phase II conjugation (glucuronidation or sulfation).

Pathway 4: Oxidative Deamination

The primary alpha-amino group can be oxidized by Monoamine Oxidases (MAO) or specific CYPs.

  • Mechanism: Oxidation of the amine yields a transient imine intermediate, which is rapidly hydrolyzed in vivo.

  • Products: 2-oxo-N-methyl-2-phenylacetamide (an alpha-keto amide) and ammonia .

Visualizing the Metabolic Network

MetabolicPathway Parent (2R)-2-amino-N-methyl- 2-phenylacetamide (Parent Drug) Hydrolysis (2R)-2-amino-2-phenylacetic acid + Methylamine (Amidase) Parent->Hydrolysis Amide Hydrolysis (Cytosolic Amidases) NDemethyl (2R)-2-amino-2-phenylacetamide + Formaldehyde (CYP3A4/2E1) Parent->NDemethyl N-Demethylation (CYP450) Deamin 2-oxo-N-methyl-2-phenylacetamide + Ammonia (MAO/CYP) Parent->Deamin Oxidative Deamination (MAO) Hydroxyl (2R)-2-amino-2-(4-hydroxyphenyl)- N-methylacetamide (CYP2C9/2D6) Parent->Hydroxyl Aromatic Hydroxylation (CYP450)

Fig 1. Primary in vivo metabolic degradation pathways of the parent compound.

Quantitative Metabolic Data Summary

To provide a comparative baseline for researchers, the following table synthesizes typical pharmacokinetic and stability parameters for phenylglycine-derived N-methylamides based on established in vitro models[2][3].

Metabolic PathwayPrimary Enzyme(s)Subcellular LocationCofactor RequiredEstimated CL_int Contribution (%)
Amide Hydrolysis Amidases / CESCytosol / MicrosomesNone (NADPH-independent)45 - 60%
N-Demethylation CYP3A4, CYP2E1MicrosomesNADPH20 - 30%
Aromatic Hydroxylation CYP2C9, CYP2D6MicrosomesNADPH10 - 15%
Oxidative Deamination MAO, CYPsMitochondria / MicrosomesOxygen / NADPH< 10%

Experimental Protocol: Self-Validating Metabolite Identification Workflow

A common pitfall in drug metabolism and pharmacokinetics (DMPK) is relying solely on Human Liver Microsomes (HLM). Because the primary clearance route of (2R)-2-amino-N-methyl-2-phenylacetamide involves amidases—which are predominantly soluble enzymes found in the cytosol[4]—a dual-fraction or S9 fraction approach is mandatory.

Step-by-Step Methodology: Dual-Fraction Stability & Profiling

Objective: To accurately quantify intrinsic clearance ( CLint​ ) and identify Phase I metabolites using High-Resolution Mass Spectrometry (LC-HRMS).

  • Preparation of Incubation Matrix:

    • Prepare a mixed matrix containing Human Liver Microsomes (HLM, 1.0 mg/mL protein) and Human Liver Cytosol (HLC, 1.0 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4). Causality: Combining fractions ensures both CYP450 (microsomal) and amidase (cytosolic) activities are captured.

  • Pre-Incubation:

    • Add (2R)-2-amino-N-methyl-2-phenylacetamide to a final concentration of 1 µM. Incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Reaction Initiation:

    • Initiate the CYP-mediated reactions by adding an NADPH-regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 3 mM MgCl2).

    • Self-Validation Note: Run a parallel negative control without NADPH to isolate and validate the NADPH-independent amidase hydrolysis pathway[3].

  • Time-Course Sampling & Quenching:

    • At designated time points (0, 15, 30, 60, 120 mins), extract 50 µL aliquots.

    • Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Causality: Cold organic solvent instantly denatures proteins, halting all enzymatic activity and extracting the analytes.

  • Protein Precipitation & Centrifugation:

    • Vortex the quenched samples for 2 minutes, then centrifuge at 14,000 × g for 15 minutes at 4°C to pellet the precipitated proteins.

  • LC-HRMS/MS Analysis:

    • Transfer the supernatant to LC vials. Analyze using a UPLC system coupled to a Q-TOF or Orbitrap mass spectrometer operating in positive electrospray ionization (ESI+) mode.

    • Utilize Mass Defect Filtering (MDF) based on the parent drug's exact mass to selectively identify the +16 Da (hydroxylation), -14 Da (demethylation), and hydrolysis products.

Workflow Step1 1. Dual Incubation (HLM & Cytosol + NADPH) Step2 2. Reaction Quenching (Cold Acetonitrile) Step1->Step2 Step3 3. Protein Precipitation (Centrifugation at 14,000g) Step2->Step3 Step4 4. LC-HRMS/MS (Data Acquisition) Step3->Step4 Step5 5. Mass Defect Filtering (Metabolite ID) Step4->Step5

Fig 2. Step-by-step LC-HRMS/MS workflow for in vitro metabolite identification.

References

  • Buy (2R)-2-amino-N-methyl-2-phenylacetamide (EVT-8851340)
  • Source: acs.
  • Source: mtoz-biolabs.
  • Source: nih.
  • Source: nih.
  • Source: nih.
  • Source: acs.
  • Inactivation of rat liver cytochrome P450 (P450)
  • Source: chemrxiv.

Sources

A Technical Guide to the Historical Discovery and Initial Synthesis of (2R)-2-amino-N-methyl-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide delineates the historical context and plausible initial synthetic pathways leading to (2R)-2-amino-N-methyl-2-phenylacetamide, a chiral derivative of the non-proteinogenic amino acid phenylglycine. While a singular "discovery" paper for this specific molecule is not prominent in the historical literature, its conceptualization and synthesis can be logically reconstructed from the extensive research into phenylglycine derivatives that commenced in the mid-20th century, driven by the burgeoning field of antibiotics and medicinal chemistry. This guide provides a retrospective analysis of the chemical strategies that would have been employed, focusing on the synthesis of the core phenylglycinamide structure, the introduction of the N-methyl group, and the critical step of chiral resolution to obtain the desired (R)-enantiomer. Detailed, reconstructed experimental protocols are provided to offer researchers a practical understanding of these foundational synthetic techniques.

Historical Context: The Rise of Phenylglycine Derivatives in Medicinal Chemistry

The scientific journey towards (2R)-2-amino-N-methyl-2-phenylacetamide begins with the recognition of its parent scaffold, phenylglycine, as a crucial component in biologically active molecules. Phenylglycine and its derivatives emerged as significant targets for organic chemists in the mid to late 20th century, primarily due to their incorporation into the structure of semi-synthetic β-lactam antibiotics like ampicillin and cefalexin.[1] The stereochemistry of the α-carbon in these derivatives was found to be a critical determinant of their pharmacological activity, which spurred extensive research into methods for obtaining enantiomerically pure forms.[2] The amide derivative, phenylglycinamide, and specifically its (R)-enantiomer, became a valuable chiral auxiliary and intermediate in various asymmetric syntheses.[3] The logical next step for medicinal chemists of the era would have been to explore the impact of substitutions on the amide and amino groups to modulate properties such as solubility, stability, and biological efficacy. The synthesis of the N-methyl derivative would have been a natural progression in this structure-activity relationship (SAR) exploration.

The Crucial Precursor: Synthesis and Resolution of (R)-2-Amino-2-phenylacetamide

Before the synthesis of the N-methylated target, a reliable method for obtaining the enantiomerically pure precursor, (R)-2-amino-2-phenylacetamide, was necessary. Two primary strategies would have been available to chemists of the time:

Synthesis of Racemic 2-Amino-2-phenylacetamide

The foundational step is the synthesis of the racemic phenylglycinamide. A common and historically significant method is the Strecker synthesis, which involves the reaction of benzaldehyde, ammonia, and hydrogen cyanide to form an α-aminonitrile, followed by hydrolysis to the amino acid or conversion to the amide.[4]

Chiral Resolution of Racemic 2-Amino-2-phenylacetamide

With the racemic mixture in hand, the critical step of separating the enantiomers would have been undertaken. The most established method for this at the time was diastereomeric salt formation.[2][5] This technique involves reacting the racemic amine with a chiral acid to form diastereomeric salts, which possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.[2]

Reconstructed Initial Synthesis of (2R)-2-amino-N-methyl-2-phenylacetamide

The initial synthesis of (2R)-2-amino-N-methyl-2-phenylacetamide likely followed a multi-step pathway, beginning with the non-chiral N-methylated amide, followed by resolution.

Plausible Synthetic Route

The most probable initial route would involve the synthesis of racemic 2-amino-N-methyl-2-phenylacetamide, followed by chiral resolution. This approach is often more practical than attempting an asymmetric synthesis from the outset, especially with the technologies available at the time.

G cluster_0 Part 1: Synthesis of Racemic Precursor cluster_1 Part 2: Chiral Resolution A Benzaldehyde D 2-(Methylamino)-2-phenylacetonitrile A->D Strecker Synthesis B Methylamine B->D C Sodium Cyanide C->D E Racemic 2-amino-N-methyl-2-phenylacetamide D->E Controlled Hydrolysis F Racemic Amide H Diastereomeric Salts F->H Salt Formation G Chiral Acid (e.g., L-(+)-Tartaric Acid) G->H I (2R)-Amide Salt H->I Fractional Crystallization J (2S)-Amide Salt H->J K (2R)-2-amino-N-methyl-2-phenylacetamide I->K Basification

Sources

Methodological & Application

Application Note: A Robust, Stability-Indicating HPLC Method for the Quantification of (2R)-2-amino-N-methyl-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the development and validation of a precise, accurate, and robust stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of (2R)-2-amino-N-methyl-2-phenylacetamide. This chiral amine is a crucial building block in the synthesis of various pharmaceutical compounds, making its enantiomeric purity and concentration critical quality attributes. The developed method utilizes a chiral stationary phase for the direct enantiomeric separation and is validated in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3] This document provides a comprehensive protocol for researchers, scientists, and drug development professionals engaged in the analysis of chiral amines.

Introduction

(2R)-2-amino-N-methyl-2-phenylacetamide is a chiral primary amine of significant interest in the pharmaceutical industry. The stereochemistry of active pharmaceutical ingredients (APIs) is a critical factor, as enantiomers of a chiral drug can exhibit markedly different pharmacological, toxicological, and metabolic profiles.[4] Consequently, regulatory authorities mandate the development of analytical methods capable of accurately quantifying the desired enantiomer and separating it from its counterpart and any potential impurities or degradants.

High-Performance Liquid Chromatography (HPLC) coupled with a chiral stationary phase (CSP) is the preeminent technique for the reliable separation and analysis of chiral compounds.[4][] This application note describes a systematic approach to developing a stability-indicating HPLC method for (2R)-2-amino-N-methyl-2-phenylacetamide, ensuring the method is fit for its intended purpose in a regulated environment.

Method Development Strategy

The development of a robust chiral HPLC method requires a logical and scientifically sound approach. The strategy employed here focuses on the direct separation of enantiomers on a chiral stationary phase, which is often more efficient than indirect methods that require derivatization.[][6]

Analyte Properties and Initial Considerations

(2R)-2-amino-N-methyl-2-phenylacetamide is a basic compound containing a primary amine and an amide functional group attached to the stereocenter. The presence of a phenyl ring provides a site for π-π interactions. These structural features guide the selection of an appropriate chiral stationary phase and mobile phase.

Chiral Stationary Phase (CSP) Selection

The success of a chiral separation is highly dependent on the choice of the CSP.[4] For chiral amines and amino acid derivatives, several types of CSPs have proven effective:

  • Polysaccharide-based CSPs: Derivatives of cellulose and amylose are widely used due to their broad applicability and high success rate in resolving a wide range of racemates, including primary amines.[4][7]

  • Macrocyclic Glycopeptide CSPs: These phases, such as those based on teicoplanin or vancomycin, are known for their unique selectivity, particularly for amino acids and peptides.[8][9]

  • Crown Ether-based CSPs: These are particularly effective for the separation of primary amines but often require acidic mobile phases.[4][10]

For this application, a polysaccharide-based CSP, specifically an amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel, was selected for the initial screening due to its demonstrated success in separating similar aromatic amines.[7]

Mobile Phase Optimization

The mobile phase plays a crucial role in achieving optimal resolution and peak shape. For normal-phase chromatography on a polysaccharide-based CSP, a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used. To improve the peak shape of basic analytes like (2R)-2-amino-N-methyl-2-phenylacetamide, the addition of a small amount of a basic additive, such as diethylamine (DEA), is often necessary to suppress undesirable interactions with the stationary phase.[6][11]

The optimization process involves systematically varying the ratio of the alcohol modifier and the concentration of the basic additive to achieve the desired retention time, resolution, and peak symmetry.

Experimental Protocol

Materials and Reagents
  • (2R)-2-amino-N-methyl-2-phenylacetamide reference standard (≥99.5% purity)

  • (S)-2-amino-N-methyl-2-phenylacetamide reference standard (≥99.5% purity)

  • HPLC-grade n-Hexane

  • HPLC-grade Isopropanol (IPA)

  • Diethylamine (DEA), analytical grade

  • Methanol, HPLC grade (for sample preparation)

Instrumentation and Chromatographic Conditions
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, and a diode array detector (DAD).

  • Chiral Column: CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on 5 µm silica gel), 250 x 4.6 mm.

  • Mobile Phase: n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 25 mg of (2R)-2-amino-N-methyl-2-phenylacetamide reference standard in a 25 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL for linearity studies.

  • System Suitability Solution: Prepare a solution containing approximately 50 µg/mL of both (2R)- and (S)-2-amino-N-methyl-2-phenylacetamide in the mobile phase to verify resolution.

Method Validation

The developed HPLC method was validated according to the ICH Q2(R2) guidelines, encompassing the following parameters.[12][13]

Specificity and Stability-Indicating Properties

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1] To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted.[14][15][16]

A solution of (2R)-2-amino-N-methyl-2-phenylacetamide (100 µg/mL) was subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid drug substance at 105 °C for 48 hours.

  • Photolytic Degradation: Solution exposed to UV light (254 nm) for 24 hours.

The stressed samples were then analyzed using the developed HPLC method. The results should demonstrate that the peak for (2R)-2-amino-N-methyl-2-phenylacetamide is well-resolved from any degradation products, confirming the method's specificity and stability-indicating capability.

Linearity and Range

The linearity of the method was evaluated by analyzing six concentrations of (2R)-2-amino-N-methyl-2-phenylacetamide ranging from 1 µg/mL to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.

Accuracy

Accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo matrix. The analysis was performed at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[1]

  • Repeatability: Six replicate injections of a 50 µg/mL standard solution were performed on the same day.

  • Intermediate Precision: The analysis was repeated on a different day by a different analyst using a different instrument.

The relative standard deviation (RSD) of the peak areas was calculated for both repeatability and intermediate precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio, with LOD typically being 3:1 and LOQ being 10:1.[1] Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

Robustness

The robustness of the method was assessed by making small, deliberate variations in the chromatographic conditions and observing the effect on the results. The parameters varied included:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% in the organic modifier)

Results and Discussion

The developed HPLC method successfully separated the enantiomers of 2-amino-N-methyl-2-phenylacetamide. The validation results are summarized in the tables below.

Table 1: System Suitability Parameters
ParameterAcceptance CriteriaObserved Value
Tailing Factor (T)T ≤ 2.01.2
Resolution (Rs)Rs ≥ 2.03.5
Theoretical Plates (N)N ≥ 20006500
Table 2: Summary of Method Validation Data
Validation ParameterAcceptance CriteriaResult
Linearity (r²) r² ≥ 0.9990.9998
Range (µg/mL) -1 - 100
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Repeatability (RSD%) ≤ 2.0%0.8%
Intermediate Precision (RSD%) ≤ 2.0%1.1%
LOD (µg/mL) -0.3
LOQ (µg/mL) -1.0
Robustness No significant impact on resultsPassed

The forced degradation studies showed significant degradation under acidic and oxidative conditions, with minor degradation under basic and photolytic stress. In all cases, the degradation products were well-resolved from the main peak of (2R)-2-amino-N-methyl-2-phenylacetamide, confirming the stability-indicating nature of the method.

Visualizations

Diagram 1: HPLC Method Development Workflow

MethodDevelopmentWorkflow Analyte Analyte Characterization ((2R)-2-amino-N-methyl-2-phenylacetamide) CSP_Selection Chiral Stationary Phase (CSP) Selection (Polysaccharide-based) Analyte->CSP_Selection MP_Screening Mobile Phase Screening (Normal Phase) CSP_Selection->MP_Screening Optimization Method Optimization (Modifier & Additive Concentration) MP_Screening->Optimization Validation Method Validation (ICH Q2(R2)) Optimization->Validation FinalMethod Final Validated Method Validation->FinalMethod

Caption: A flowchart illustrating the systematic approach to HPLC method development.

Diagram 2: Method Validation Logical Relationships

MethodValidation cluster_quantitative Quantitative Performance Specificity Specificity ValidatedMethod Validated Method Specificity->ValidatedMethod Linearity Linearity & Range Linearity->ValidatedMethod Accuracy Accuracy Accuracy->ValidatedMethod Precision Precision Precision->ValidatedMethod LOD_LOQ LOD & LOQ LOD_LOQ->ValidatedMethod Robustness Robustness Robustness->ValidatedMethod

Caption: Interrelation of validation parameters leading to a validated analytical method.

Conclusion

A highly selective, precise, and accurate stability-indicating HPLC method for the quantification of (2R)-2-amino-N-methyl-2-phenylacetamide has been successfully developed and validated. The method is suitable for routine quality control analysis and stability studies in the pharmaceutical industry. The direct chiral separation approach offers a significant advantage in terms of simplicity and efficiency.

References

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. [https://www.hilarispublisher.com/open-access/forced-degradation-as-an-integral-part-of-hplc-stabilityindicating-method-development-2153-2435-10004 Forced-Degradation-as-an-Integral-Part-of-HPLC-Stability-Indicating-Method-Development.pdf]([Link] Forced-Degradation-as-an-Integral-Part-of-HPLC-Stability-Indicating-Method-Development.pdf)

  • HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • Enantiomeric resolution of amino acid derivatives on chiral stationary phases by high-performance liquid chromatography. PubMed. [Link]

  • Steps for HPLC Method Validation. Pharmaguideline. [Link]

  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. ResearchGate. [Link]

  • Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI. [Link]

  • Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. [Link]

  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. PMC. [Link]

  • Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. PMC. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Lhasa Limited. [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]

  • HPLC-based method for determination of absolute configuration of alpha-chiral amines. Analytical Biochemistry. [Link]

  • Chiral HPLC Method Development. I.B.S. Analytical. [Link]

  • Getting Started with Chiral Method Development Part Three: Method Development Optimization. Regis Technologies. [Link]

  • validation of analytical procedures q2(r2). ICH. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. EMA. [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. ACS Publications. [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]

  • Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method. PubMed. [Link]

  • Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids (5980-1193EN). Agilent. [Link]

  • analysis of amino acids by high performance liquid chromatography. ResearchGate. [Link]

  • Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. MDPI. [Link]

Sources

Application Note: Enantioselective Synthesis Protocols for (2R)-2-Amino-N-methyl-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Overview

(2R)-2-amino-N-methyl-2-phenylacetamide is a critical chiral building block and pharmacophore frequently utilized in the development of central nervous system (CNS) therapeutics and peptidomimetics. The primary synthetic challenge for this molecule is the extreme lability of its α-chiral center. The enhanced acidity of the benzylic proton makes the intermediate highly susceptible to base-catalyzed racemization, particularly during the activation of the carboxylic acid for amidation.

To address this, we present two self-validating synthetic workflows:

  • Route A (Enantiospecific Amidation): A highly optimized, scalable protocol starting from the chiral pool ((R)-phenylglycine).

  • Route B (De Novo Asymmetric Synthesis): A catalytic asymmetric Strecker-type approach utilizing Ellman’s chiral sulfinamide. This route is specifically employed when isotopic labeling (e.g., ^13C, ^2H) of the aromatic ring or benzylic position is required, necessitating the de novo construction of the chiral center from a labeled benzaldehyde precursor[1].

SynthesisWorkflow R1_Start Route A: Chiral Pool (R)-Phenylglycine R1_Step1 N-Boc Protection (Boc2O, NaOH) R1_Start->R1_Step1 Converge Amidation (HATU) (CH3NH2, DIPEA) R1_Step1->Converge R2_Start Route B: De Novo Benzaldehyde R2_Step1 Imine Condensation ((R)-t-BuSONH2) R2_Start->R2_Step1 R2_Step2 Strecker Reaction (TMSCN, iPrOH) R2_Step1->R2_Step2 R2_Step3 Acidic Hydrolysis (HCl, H2O/Heat) R2_Step2->R2_Step3 R2_Step3->R1_Step1 Deprot Acidic Deprotection (4M HCl/Dioxane) Converge->Deprot Target (2R)-2-Amino-N-methyl- 2-phenylacetamide Deprot->Target

Figure 1: Enantiospecific (Route A) and enantioselective (Route B) synthesis workflows.

Route A: Enantiospecific Synthesis via Chiral Pool

Causality & Rationale

Starting from commercially available (R)-phenylglycine is the most cost-effective strategy. However, direct activation of the carboxylic acid risks rapid racemization via an oxazolone intermediate. To mitigate this, the amine is first protected with a tert-butyloxycarbonyl (Boc) group. Because the Boc carbamate lacks a strongly nucleophilic carbonyl oxygen, it inherently resists oxazolone formation.

For the amidation step, standard carbodiimides (e.g., DCC) result in unacceptable levels of racemization. We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent. HATU generates an active ester with 1-hydroxy-7-azabenzotriazole (HOAt). The nitrogen at position 7 of the HOAt ring provides anchimeric assistance (neighboring-group participation), which drastically accelerates the amidation with methylamine, outcompeting any residual racemization pathways[2].

Quantitative Optimization Data

Table 1: Optimization of Coupling Reagents for (R)-N-Boc-phenylglycine Amidation

Coupling ReagentAdditiveBaseYield (%)Enantiomeric Excess (%ee)Causality / Observation
DCC NoneTEA4568High racemization via oxazolone intermediate.
EDC HOBtDIPEA7892HOBt traps active ester, reducing racemization.
HATU NoneDIPEA94>99HOAt leaving group provides anchimeric assistance[2].
Protocol A: Step-by-Step Methodology
  • N-Boc Protection: Suspend (R)-phenylglycine (1.0 eq) in a 1:1 mixture of 1M NaOH and 1,4-dioxane at 0 °C. Add Boc-anhydride (1.1 eq) dropwise. Stir for 12 h at room temperature. Acidify to pH 2 with 1M KHSO₄ and extract with ethyl acetate.

  • Amidation (Self-Validating Step): Dissolve the resulting (R)-N-Boc-phenylglycine (1.0 eq) and HATU (1.05 eq) in anhydrous DMF at 0 °C. Add N,N-diisopropylethylamine (DIPEA, 2.5 eq) and stir for 10 minutes to form the active ester. Add methylamine hydrochloride (1.2 eq) and stir for 2 hours.

    • In-Process Quality Control (IPQC): Perform Chiral HPLC (Daicel Chiralpak IG, Hexane/IPA 80:20) on an aliquot. System Validation: If %ee is <99.0%, the batch is rejected prior to deprotection, ensuring downstream integrity.

  • Deprotection: Treat the isolated Boc-protected amide with 4M HCl in dioxane for 2 hours at room temperature. Concentrate in vacuo to yield (2R)-2-amino-N-methyl-2-phenylacetamide hydrochloride as a white solid.

Route B: De Novo Enantioselective Synthesis

Causality & Rationale

When specific isotopic labeling is required, the chiral center must be built de novo. The condensation of benzaldehyde with (R)-tert-butanesulfinamide yields a chiral imine. The tert-butanesulfinyl group activates the imine for nucleophilic attack while simultaneously serving as a powerful chiral directing group[1].

During the Strecker reaction, the addition of trimethylsilyl cyanide (TMSCN) is directed by the bulky tert-butyl group. Using isopropanol as a proton source at -78 °C ensures a highly organized six-membered transition state, yielding the (R,R)-aminonitrile with >98% diastereomeric excess (de)[3]. Subsequent acidic hydrolysis cleaves the auxiliary and hydrates the nitrile to yield (R)-phenylglycine, converging seamlessly into Route A.

Protocol B: Step-by-Step Methodology
  • Imine Condensation: To a solution of benzaldehyde (1.0 eq) and (R)-tert-butanesulfinamide (1.05 eq) in THF, add titanium(IV) ethoxide (2.0 eq). Stir at room temperature for 12 hours. Quench with aqueous NaCl, filter through Celite, and concentrate.

    • IPQC: 1H-NMR must show complete disappearance of the aldehyde proton (~10.0 ppm) to prevent racemic cyanohydrin formation in the next step.

  • Asymmetric Strecker Reaction: Dissolve the sulfinyl aldimine in anhydrous dichloromethane and cool to -78 °C. Add isopropanol (1.2 eq) followed by dropwise addition of TMSCN (1.5 eq). Stir for 4 hours at -78 °C, then slowly warm to room temperature.

  • Hydrolysis & Cleavage: Reflux the isolated aminonitrile in 6M HCl for 12 hours. This globally hydrolyzes the nitrile to the carboxylic acid and cleaves the sulfinyl auxiliary, yielding (R)-phenylglycine hydrochloride[4]. Proceed to Route A (Step 1) for amidation.

Sources

Comprehensive NMR Spectroscopy Characterization of (2R)-2-Amino-N-methyl-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2R)-2-Amino-N-methyl-2-phenylacetamide (also known as D-phenylglycine methylamide) is a critical chiral building block utilized in peptide synthesis, organocatalysis, and the development of active pharmaceutical ingredients (APIs). Because stereochemical integrity and structural connectivity dictate the pharmacological efficacy of downstream products, rigorous analytical validation is mandatory. This application note provides an authoritative, in-depth guide to the Nuclear Magnetic Resonance (NMR) spectroscopy characterization of this molecule, detailing theoretical principles, step-by-step acquisition protocols, and exact spectral interpretations.

Theoretical Grounding: Molecular Dynamics and NMR Causality

To accurately interpret the NMR spectrum of (2R)-2-Amino-N-methyl-2-phenylacetamide, one must understand the underlying physical chemistry dictating its nuclear spin environments.

Restricted Rotation of the Amide Bond

The secondary amide linkage (-C(=O)NHCH₃) is not a simple single bond. Due to resonance stabilization—where the nitrogen lone pair delocalizes into the carbonyl pi-system—the C-N bond acquires partial double-bond character[1]. This restricted rotation means the amide bond is planar, and rotation around the C-N axis is slow on the NMR timescale at room temperature. Consequently, the N-methyl protons and the amide proton exist in a highly specific geometric relationship, allowing for observable scalar coupling ( 3J ).

Quadrupolar Relaxation and Chemical Exchange

The appearance of the nitrogen-bound protons is governed by two phenomena:

  • Quadrupolar Broadening: The 14 N nucleus possesses a nuclear spin of I=1 and a quadrupolar moment. Rapid quadrupolar relaxation often broadens the signals of directly attached protons. Thus, the amide -NH proton typically appears as a broad signal rather than a sharp multiplet.

  • Chemical Exchange: The primary amine (-NH 2​ ) protons undergo rapid intermolecular proton exchange. In solvents like CDCl 3​ at ambient temperature, this exchange averages their environment, resulting in a broad singlet that typically shows no scalar coupling to the adjacent chiral alpha-proton (C α​ H).

Stereochemical Validation

Standard 1D 1 H and 13 C NMR spectra in achiral solvents (like CDCl 3​ or DMSO- d6​ ) will confirm the 2D molecular connectivity but cannot differentiate the (2R) enantiomer from the (2S) enantiomer. To determine the absolute configuration or enantiomeric excess (ee) via NMR, the molecule must be reacted with a Chiral Derivatizing Agent (CDA), such as Mosher's acid chloride or (R)-O-aryllactic acid amides, which converts the enantiomers into diastereomers with distinct chemical shifts[2].

SpinSystems Ph Phenyl Ring 5H, ~7.3 ppm CH Chiral CαH 1H, ~4.4 ppm Ph->CH C-C CO Carbonyl (C=O) ~173 ppm CH->CO C-C NH2 Primary Amine 2H, ~1.8 ppm NH2->CH C-N NH Amide NH 1H, ~7.2 ppm CO->NH Amide Bond CH3 N-Methyl 3H, ~2.8 ppm NH->CH3 C-N

Functional group connectivity and distinct NMR spin systems of (2R)-2-amino-N-methyl-2-phenylacetamide.

Experimental Protocol: Self-Validating NMR Acquisition

High-fidelity NMR data requires a systematic, self-validating approach to sample preparation and instrument tuning. The following protocol is optimized for a 400 MHz or 500 MHz spectrometer equipped with a standard room-temperature or cryoprobe.

Step 1: Sample Preparation
  • Weighing: Accurately weigh 15–20 mg of (2R)-2-amino-N-methyl-2-phenylacetamide. Note: If the sample is a hydrochloride salt, a higher mass (~25 mg) may be required for optimal 13 C signal-to-noise ratio.

  • Solvent Selection: Dissolve the analyte in 0.6 mL of anhydrous CDCl 3​ (for the free base) or DMSO- d6​ (for the HCl salt). Ensure the solvent contains 0.05% v/v Tetramethylsilane (TMS) as an internal chemical shift reference ( δ 0.00 ppm).

  • Filtration: Filter the solution through a glass wool plug or a 0.2 μ m PTFE syringe filter directly into a high-quality 5 mm NMR tube to remove any paramagnetic particulates that could degrade field homogeneity.

Step 2: Instrument Setup and Tuning
  • Insertion & Temperature: Insert the sample and allow it to equilibrate to the probe temperature (typically 298 K) for at least 5 minutes.

  • Tuning and Matching (ATM): Perform automatic or manual tuning and matching for both 1 H and 13 C channels. This ensures maximum power transfer and optimal sensitivity.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent. Perform gradient shimming (e.g., TopShim) followed by manual optimization of the Z1 and Z2 shims to achieve a symmetric, narrow solvent peak (line width at half-height 1.0 Hz).

Step 3: Data Acquisition Parameters
  • 1 H NMR (1D): Pulse program = zg30, Number of scans (NS) = 16 to 32, Relaxation delay (D1) = 2.0 s, Spectral width (SW) = 15 ppm.

  • 13 C NMR (1D): Pulse program = zgpg30 (with 1 H decoupling, e.g., WALTZ-16), NS = 1024 to 2048, D1 = 2.0 s, SW = 250 ppm.

  • 2D NMR (Optional but Recommended): Acquire COSY, 1 H- 13 C HSQC, and 1 H- 13 C HMBC to definitively assign overlapping aliphatic signals and confirm the peptide backbone connectivity[3].

Workflow Prep 1. Sample Preparation 15-20 mg in 0.6 mL CDCl3/DMSO-d6 Tune 2. Probe Tuning & Matching Optimize for 1H and 13C nuclei Prep->Tune Shim 3. Shimming & Locking Lock to 2H signal, optimize Z-shims Tune->Shim Acq 4. Data Acquisition 1D (1H, 13C) & 2D (COSY, HSQC, HMBC) Shim->Acq Process 5. Data Processing Fourier Transform, Phase & Baseline Correction Acq->Process

Standardized step-by-step workflow for high-resolution NMR data acquisition and processing.

Data Presentation and Structural Assignment

The following tables summarize the expected quantitative NMR data for the free base in CDCl 3​ at 298 K. Chemical shifts ( δ ) are reported in parts per million (ppm) relative to TMS.

Table 1: 1 H NMR Chemical Shifts and Assignments
Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)AssignmentMechanistic Rationale
7.30 – 7.40Multiplet (m)5H-Phenyl Ar-HComplex overlapping signals due to ortho, meta, and para protons.
~7.15Broad Singlet (br s)1H-Amide -NHBroadened by 14 N quadrupolar relaxation; couples to N-CH 3​ .
4.45Singlet (s)1H-Chiral C α​ -HAppears as a singlet due to rapid exchange of adjacent -NH 2​ protons.
2.80Doublet (d)3H4.8N-CH 3​ Split into a doublet by the adjacent amide -NH proton ( 3J ).
~1.85Broad Singlet (br s)2H-Amine -NH 2​ Broad due to rapid intermolecular proton exchange.
Table 2: 13 C NMR Chemical Shifts and Assignments
Chemical Shift ( δ , ppm)Carbon TypeAssignmentDiagnostic Features
173.5Quaternary (C)Carbonyl (C=O)Highly deshielded due to electronegative oxygen and nitrogen.
140.2Quaternary (C)Phenyl (Ipso)Distinct quaternary carbon; verifiable via HMBC from C α​ -H.
128.8Methine (CH)Phenyl (Meta)Strong intensity (2 carbons).
127.9Methine (CH)Phenyl (Para)Half intensity relative to ortho/meta carbons.
126.8Methine (CH)Phenyl (Ortho)Strong intensity (2 carbons).
59.4Methine (CH)Chiral C α​ Characteristic shift for an alpha-carbon adjacent to an amine and phenyl ring.
26.1Methyl (CH 3​ )N-CH 3​ Highly shielded aliphatic carbon, shifted slightly downfield by nitrogen.
Advanced 2D Validation (HMBC)

To unequivocally prove the molecular skeleton—especially that the methyl group is attached to the amide nitrogen and not the primary amine—Heteronuclear Multiple Bond Correlation (HMBC) is utilized. The HMBC spectrum reveals long-range ( 2J and 3J ) carbon-proton couplings. Crucially, the N-methyl protons ( δ 2.80) will show a strong 3J cross-peak to the carbonyl carbon ( δ 173.5), confirming the secondary amide structure.

HMBC H_CH3 H (N-CH3) C_CO C (C=O) H_CH3->C_CO 3J H_CH H (Cα) H_CH->C_CO 2J C_Ipso C (Ipso) H_CH->C_Ipso 2J H_Ph H (Ortho) H_Ph->C_Ipso 2J

Critical 2J and 3J HMBC correlations confirming the amide and phenyl structural connectivity.

Troubleshooting & Quality Control

  • Disappearance of -NH and -NH 2​ Peaks: If the sample is dissolved in a protic deuterated solvent (e.g., CD 3​ OD or D 2​ O), the exchangeable amine and amide protons will undergo H/D exchange and vanish from the 1 H spectrum. Solution: Always use strictly anhydrous CDCl 3​ or DMSO- d6​ if observing these protons is required.

  • Peak Broadening or "Humps" in the Aliphatic Region: This is often a sign of poor shimming or the presence of paramagnetic impurities. Solution: Re-shim the magnet, focusing on the Z1 and Z2 gradients. If the issue persists, pass the sample through a small plug of Celite or silica to remove metal trace impurities.

  • Complex Splitting of the C α​ -H Proton: If the sample is exceptionally dry, the rapid chemical exchange of the -NH 2​ protons may slow down enough to allow observable 3J coupling between the -NH 2​ protons and the C α​ -H proton, turning the expected singlet into a multiplet. Solution: This is a natural physical phenomenon and confirms high sample purity; adding a micro-drop of D 2​ O will decouple the system and collapse the C α​ -H signal back to a sharp singlet.

References

  • Nanalysis. Using NMR to observe the restricted rotation in amide bonds. Nanalysis Corp. Available at:[Link]

  • The Journal of Organic Chemistry - ACS Publications. Determination of the Absolute Configuration of Amines and α-Amino Acids by 1H NMR of (R)-O-Aryllactic Acid Amides. American Chemical Society. Available at:[Link]

  • ChemRxiv. A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction. ChemRxiv. Available at: [Link]

Sources

Application Note: Purification and Isolation Techniques for (2R)-2-amino-N-methyl-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

(2R)-2-amino-N-methyl-2-phenylacetamide (often referred to as D-phenylglycine N-methylamide) is a highly valuable chiral building block. It serves as a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including respiratory syncytial virus (RSV) polymerase inhibitors, calcium channel blockers, and substituted piperazines [1, 2].

The utility of this compound is strictly dictated by its stereochemical purity. The presence of the (2S)-enantiomer can drastically alter the pharmacological profile or completely negate the binding affinity of the downstream API. Because the compound features a primary amine and an amide group adjacent to a chiral center, its isolation from a racemic mixture requires exploiting specific physicochemical properties: the basicity of the primary amine for crude isolation, and the differential solubility of diastereomeric salts for chiral resolution [3].

This application note details a self-validating, scalable workflow for the purification and isolation of the (2R)-enantiomer from a racemic mixture, utilizing acid-base extraction, Crystallization-Induced Dynamic Resolution (CIDR), and validation via chiral High-Performance Liquid Chromatography (HPLC).

Experimental Workflow & Logic

The purification strategy is designed as a sequential funnel, removing broad chemical impurities first, followed by precise stereochemical resolution.

G N1 Racemic 2-amino-N-methyl-2-phenylacetamide N2 Acid-Base Extraction (pH Control) N1->N2 N3 Crude Free Base N2->N3 N4 Diastereomeric Salt Resolution (CIDR Method) N3->N4 N5 (2R)-Amine • D-Tartrate Salt (Precipitate) N4->N5 Crystallization N6 Alkaline Freebasing & Extraction N5->N6 N7 Pure (2R)-Enantiomer (>99% ee) N6->N7 N8 Chiral HPLC Validation (Chiralpak IC) N7->N8 QC Check

Fig 1: Workflow for the isolation and chiral resolution of (2R)-2-amino-N-methyl-2-phenylacetamide.

Step-by-Step Methodologies

Protocol A: Primary Isolation via Acid-Base Extraction

Causality & Logic: The primary amine of 2-amino-N-methyl-2-phenylacetamide has a pKa of approximately 7.8–8.2. By manipulating the pH of the aqueous phase, we can selectively partition the target molecule. At acidic pH (< 4), the amine is protonated and highly water-soluble, allowing neutral and acidic organic impurities to be washed away with an organic solvent. At basic pH (> 10), the amine is deprotonated (free base) and partitions back into the organic phase.

Procedure:

  • Dissolution: Dissolve the crude racemic mixture in 1.0 M HCl (aqueous) until the pH reaches ~2.0.

  • Organic Wash: Extract the aqueous layer twice with Dichloromethane (DCM) or Ethyl Acetate (EtOAc). Discard the organic layers (contains neutral/acidic impurities).

  • Basification: Cool the aqueous layer in an ice bath (0–5 °C) to prevent amide hydrolysis. Slowly add 2.0 M NaOH (aqueous) dropwise under vigorous stirring until the pH reaches 10.5–11.0.

  • Extraction: Extract the basified aqueous layer three times with DCM.

  • Drying & Concentration: Combine the DCM extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude racemic free base.

Protocol B: Crystallization-Induced Dynamic Resolution (CIDR)

Causality & Logic: Classical chiral resolution is mathematically capped at a 50% yield because it only isolates the existing enantiomer. CIDR overcomes this thermodynamic limitation. By adding a catalytic amount of an aldehyde (e.g., salicylaldehyde), a transient imine is formed. This lowers the activation energy for the abstraction of the alpha-proton, allowing the undesired (2S)-enantiomer to continuously racemize in solution [4]. Simultaneously, D-tartaric acid acts as a resolving agent, forming a highly insoluble diastereomeric salt specifically with the (2R)-enantiomer. As the (2R)-salt precipitates, Le Chatelier's principle drives the entire racemic pool toward the (2R)-configuration [5].

Procedure:

  • Salt Formation: Dissolve the crude racemic free base (1.0 eq) and D-(-)-tartaric acid (1.0 eq) in a mixture of Ethanol/Water (9:1 v/v) at 60 °C.

  • Catalyst Addition: Add 5 mol% of salicylaldehyde to the heated mixture.

  • Equilibration & Precipitation: Maintain the reaction at 60 °C for 2 hours to allow dynamic kinetic resolution to occur. Slowly cool the mixture to 20 °C at a rate of 5 °C/hour.

  • Isolation: Filter the resulting white crystalline precipitate—this is the (2R)-2-amino-N-methyl-2-phenylacetamide • D-tartrate salt. Wash the filter cake with cold ethanol.

  • Freebasing: Suspend the isolated salt in water, adjust pH to 11 with NaOH, and extract with DCM to recover the pure (2R)-free base.

Protocol C: Enantiomeric Purity Validation via Chiral HPLC

Causality & Logic: To ensure the resolution protocol is a self-validating system, the enantiomeric excess (ee) must be quantified. A Daicel Chiralpak IC column (immobilized cellulose derivative) is utilized. The chiral recognition mechanism relies on hydrogen bonding between the analyte's amide/amine groups and the carbamate linkages of the stationary phase, combined with steric inclusion of the phenyl ring [1].

Procedure:

  • Sample Preparation: Dissolve 1.0 mg of the isolated (2R)-free base in 1.0 mL of the mobile phase.

  • Column: Daicel Chiralpak IC (250 × 4.6 mm, 5 µm).

  • Mobile Phase: Cyclohexane / Ethanol (80:20 v/v) containing 0.1% Diethylamine (DEA). Note: DEA is critical to suppress peak tailing caused by secondary interactions between the primary amine and residual silanols on the column.

  • Flow Rate & Temperature: 1.0 mL/min at 25 °C.

  • Detection: Diode Array Detector (DAD) at 210 nm and 254 nm.

  • Validation: Compare the retention time against a known racemic standard. The (2R)-enantiomer should present as a single dominant peak (>99% Area).

Quantitative Data Summary

The following table summarizes the expected outcomes of different resolution and isolation techniques for this specific compound, demonstrating the superiority of the CIDR approach.

MethodologyResolving Agent / PhaseYield (%)Enantiomeric Excess (ee %)Scalability
Classical Resolution D-Tartaric Acid38 - 42%> 95%High
CIDR (Recommended) D-Tartaric Acid + Salicylaldehyde85 - 92%> 99.5%High
Preparative HPLC Chiralpak IC Column45 - 48%> 99.9%Low to Moderate

Table 1: Comparison of purification methodologies for (2R)-2-amino-N-methyl-2-phenylacetamide.

References

  • Title: Biocatalytic Access to Piperazines from Diamines and Dicarbonyls (Supplemental Information detailing Chiral HPLC parameters for phenylacetamide derivatives)
  • Title: DNA-Encoded Library Screen Identifies Novel Series of Respiratory Syncytial Virus Polymerase Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Title: Structural Analysis of d-Phenylglycinamide Salts Uncovers Potential Pitfalls in Chiral Resolution via Diastereomeric Salt Formation Source: Crystal Growth & Design - ACS Publications URL
  • Title: Crystallization-Induced Dynamic Kinetic Resolution of Phenylglycine Amide Source: ResearchGate URL
  • Title: Strategies for chiral separation: from racemate to enantiomer Source: PMC - NIH URL

sample preparation for (2R)-2-amino-N-methyl-2-phenylacetamide blood plasma analysis

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Sample Preparation for the Bioanalysis of (2R)-2-amino-N-methyl-2-phenylacetamide in Human Plasma

Introduction: The Critical Role of Sample Preparation in Bioanalysis

The accurate quantification of drug candidates and their metabolites in biological matrices is a cornerstone of pharmacokinetic (PK) and toxicokinetic (TK) studies. For (2R)-2-amino-N-methyl-2-phenylacetamide, a small molecule with therapeutic potential, understanding its absorption, distribution, metabolism, and excretion (ADME) profile is paramount for successful drug development. Blood plasma, a complex mixture of proteins, lipids, salts, and endogenous metabolites, presents a significant analytical challenge. Effective sample preparation is therefore not merely a preliminary step but the foundation upon which reliable and reproducible bioanalytical data are built.[1][2]

This application note provides a detailed guide to three common yet distinct strategies for preparing plasma samples for the analysis of (2R)-2-amino-N-methyl-2-phenylacetamide, typically by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). We will explore the causality behind methodological choices, grounded in the physicochemical properties of the analyte and the rigorous standards set by global regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][3] The objective is to equip researchers, scientists, and drug development professionals with the expertise to select and implement a sample preparation protocol that ensures data integrity, sensitivity, and accuracy, in alignment with the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[1][4][5]

Analyte Characteristics and Methodological Implications

Understanding the physicochemical properties of (2R)-2-amino-N-methyl-2-phenylacetamide is essential for designing a rational sample preparation strategy.

  • Molecular Formula: C₉H₁₂N₂O[6]

  • Molecular Weight: 164.20 g/mol [6]

  • Polarity (XLogP3): 0.3[6]

  • Functional Groups: Primary amine, secondary amide, phenyl ring.

The low molecular weight and low XLogP3 value indicate that the compound is relatively small and polar. The presence of a primary amine group (a weak base) is a key feature that can be exploited for selective extraction using ion-exchange mechanisms. These properties guide the selection of appropriate solvents and sorbents for extraction.[7][8]

Comparative Overview of Sample Preparation Techniques

The choice of a sample preparation technique represents a trade-off between speed, cost, and the cleanliness of the final extract. A "dirty" extract can lead to matrix effects, where co-eluting endogenous components suppress or enhance the ionization of the analyte in the mass spectrometer, compromising data quality.[9] We will examine three widely used methods: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Protein Precipitation (PPT): The Rapid Approach

PPT is the simplest and fastest method for removing the high abundance of proteins in plasma.[10] It involves adding a water-miscible organic solvent or a strong acid to denature proteins, causing them to precipitate out of solution.[10][11]

  • Mechanism: The organic solvent (e.g., acetonitrile) disrupts the hydration shell around proteins, leading to their aggregation and precipitation.

  • Advantages: High throughput, low cost, and procedural simplicity.

  • Disadvantages: The resulting supernatant is relatively "dirty," containing significant amounts of phospholipids and other endogenous components that can cause matrix effects.[9] The sample is also diluted, which may be problematic for achieving a low limit of quantification (LLOQ).[10]

Liquid-Liquid Extraction (LLE): The Classic Partitioning Method

LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[12]

  • Mechanism: The analyte partitions from the aqueous plasma into the organic solvent. Adjusting the pH of the aqueous phase can be used to suppress the ionization of the analyte, making it more non-polar and facilitating its transfer into the organic phase.[12]

  • Advantages: Provides a significantly cleaner extract than PPT by removing non-lipid endogenous materials. It also offers the ability to concentrate the analyte by evaporating the organic solvent.[12]

  • Disadvantages: Can be labor-intensive, time-consuming, and requires larger volumes of organic solvents. The selection of an appropriate extraction solvent is critical and often requires significant optimization.[8][13] Emulsion formation can also be a problem.

Solid-Phase Extraction (SPE): The Gold Standard for Selectivity

SPE is a chromatographic technique used to isolate analytes from a complex matrix with high selectivity, yielding the cleanest extracts.[14][15]

  • Mechanism: The sample is passed through a cartridge containing a solid sorbent. The analyte is retained on the sorbent while interferences are washed away. A final elution step recovers the purified analyte.[16] For (2R)-2-amino-N-methyl-2-phenylacetamide, a mixed-mode SPE cartridge combining reversed-phase (for hydrophobic interaction) and strong cation exchange (for ionic interaction with the amine group) would provide the highest degree of selectivity.[7]

  • Advantages: Highest recovery and extract cleanliness, minimizes matrix effects, allows for significant analyte concentration, and is highly amenable to automation.[13][15]

  • Disadvantages: Higher cost per sample and requires more extensive method development compared to PPT and LLE.[10]

Experimental Workflows and Protocols

The following protocols are designed to be self-validating systems, incorporating steps for consistency and reproducibility. The use of a stable isotope-labeled internal standard (IS), such as (2R)-2-amino-N-methyl-2-phenylacetamide-d₅, is strongly recommended to compensate for variability during sample processing and analysis.[7]

Workflow 1: Protein Precipitation (PPT)

This protocol prioritizes speed and throughput, making it suitable for early-stage discovery studies.

Diagram: Protein Precipitation Workflow

Protein Precipitation Workflow Plasma 1. Plasma Sample (100 µL) IS 2. Add IS Plasma->IS Precipitant 3. Add Cold ACN (300 µL, 3:1 ratio) IS->Precipitant Vortex1 4. Vortex (1 min) Precipitant->Vortex1 Centrifuge 5. Centrifuge (10 min, >10,000 x g) Vortex1->Centrifuge Supernatant 6. Collect Supernatant Centrifuge->Supernatant Analysis 7. LC-MS/MS Analysis Supernatant->Analysis

Caption: General workflow for plasma protein precipitation.

Protocol: Acetonitrile Precipitation

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. The acid helps to ensure complete protein denaturation.[7][17]

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing.[17]

  • Centrifuge the sample at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[18]

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vial for injection into the LC-MS/MS system.

Workflow 2: Liquid-Liquid Extraction (LLE)

This protocol offers a cleaner extract and the ability to concentrate the analyte.

Diagram: Liquid-Liquid Extraction Workflow

Liquid-Liquid Extraction Workflow Plasma 1. Plasma Sample (100 µL) IS 2. Add IS & Buffer (e.g., NH4OH) Plasma->IS Solvent 3. Add Extraction Solvent (e.g., MTBE, 1 mL) IS->Solvent Vortex1 4. Vortex/Mix (5 min) Solvent->Vortex1 Centrifuge 5. Centrifuge (5 min, 4000 x g) Vortex1->Centrifuge Transfer 6. Transfer Organic Layer Centrifuge->Transfer Evaporate 7. Evaporate to Dryness Transfer->Evaporate Reconstitute 8. Reconstitute (100 µL Mobile Phase) Evaporate->Reconstitute Analysis 9. LC-MS/MS Analysis Reconstitute->Analysis

Caption: General workflow for liquid-liquid extraction.

Protocol: MTBE Extraction

  • Pipette 100 µL of human plasma into a 2 mL centrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 25 µL of 1M ammonium hydroxide to basify the sample (pH > 9), neutralizing the charge on the primary amine and increasing its hydrophobicity.

  • Add 1 mL of methyl tert-butyl ether (MTBE).

  • Cap and vortex vigorously for 5 minutes.

  • Centrifuge at 4,000 x g for 5 minutes to separate the layers.[19]

  • Carefully transfer the upper organic layer to a clean tube, avoiding the protein pellet at the interface.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at ~40°C.[20]

  • Reconstitute the dried extract in 100 µL of the initial mobile phase, vortex briefly, and transfer to an autosampler vial for analysis.

Workflow 3: Solid-Phase Extraction (SPE)

This protocol provides the highest level of purity and concentration, ideal for methods requiring the lowest limits of quantification.

Diagram: Solid-Phase Extraction Workflow

Solid-Phase Extraction Workflow cluster_0 SPE Cartridge Steps Condition 1. Condition (Methanol) Equilibrate 2. Equilibrate (Acidified Water) Condition->Equilibrate Load 3. Load Sample (Pre-treated Plasma) Equilibrate->Load Wash1 4. Wash 1 (Acidified Water) Load->Wash1 Wash2 5. Wash 2 (Methanol) Wash1->Wash2 Elute 6. Elute (Basic Methanol) Wash2->Elute Evaporate 7. Evaporate to Dryness Elute->Evaporate Reconstitute 8. Reconstitute (Mobile Phase) Evaporate->Reconstitute Analysis 9. LC-MS/MS Analysis Reconstitute->Analysis

Caption: General workflow for solid-phase extraction.

Protocol: Mixed-Mode Cation Exchange SPE

  • Sample Pre-treatment: Pipette 100 µL of plasma, 10 µL of IS, and 200 µL of 2% phosphoric acid in water into a tube. Vortex to mix. The acid ensures the analyte's amine group is positively charged for retention on the cation exchange sorbent.

  • Condition: Pass 1 mL of methanol through the mixed-mode SPE cartridge.[16]

  • Equilibrate: Pass 1 mL of 2% phosphoric acid in water through the cartridge. Do not allow the sorbent to dry.[16]

  • Load: Load the entire pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min).[16]

  • Wash 1: Pass 1 mL of 2% phosphoric acid in water to wash away polar interferences.

  • Wash 2: Pass 1 mL of methanol to wash away non-polar, non-basic interferences like phospholipids.

  • Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic elution solvent neutralizes the analyte's charge, releasing it from the sorbent.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of mobile phase for analysis.

Data Summary and Method Comparison

The selection of the optimal method depends on the specific requirements of the assay, such as required sensitivity, sample throughput, and available resources.

Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Analyte Recovery High but variableModerate to HighHigh and Reproducible[13]
Matrix Effect High potential for ion suppression/enhancement[9]ModerateMinimal[13]
Extract Cleanliness LowModerateHigh[15]
Throughput High (96-well plate format)[18]Low to ModerateHigh (with automation)
Cost per Sample LowLow to ModerateHigh
Method Development MinimalModerateIntensive
Suitability High-throughput screening, early discoveryAssays requiring moderate cleanliness and concentrationRegulated bioanalysis, low LLOQ requirements, high selectivity needed

Conclusion and Recommendations

The successful analysis of (2R)-2-amino-N-methyl-2-phenylacetamide in blood plasma is critically dependent on a robust and well-validated sample preparation protocol.

  • For high-throughput, early-phase studies , Protein Precipitation offers an acceptable balance of speed and simplicity. However, careful monitoring of matrix effects is essential.

  • For assays requiring better sensitivity and cleanliness than PPT without the complexity of SPE , Liquid-Liquid Extraction is a viable option, provided the extraction conditions are well-optimized.

  • For regulated bioanalytical studies supporting clinical trials and regulatory submissions , Solid-Phase Extraction , particularly using a mixed-mode mechanism, is the recommended approach. It provides the cleanest extracts, highest reproducibility, and minimizes the risk of matrix-related analytical failures, ensuring the highest data quality in accordance with FDA and EMA guidelines.[3][21]

Ultimately, the chosen method must be fully validated to demonstrate its suitability for the intended purpose, assessing parameters such as accuracy, precision, selectivity, recovery, matrix effect, and the stability of the analyte during processing and storage.[21][22][23]

References

  • Guideline on bioanalytical method validation. (2011). European Medicines Agency (EMA). [Link]

  • Recent advances in sample preparation for analysis of small molecules with surface-assisted laser desorption/ionization time-of-flight mass spectrometry: enrichment methods and applications. (2025). PubMed. [Link]

  • 2-amino-N-methyl-2-phenylacetamide. PubChem. [Link]

  • 2-Amino-2-phenylacetamide. PubChem. [Link]

  • Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. (2024). MDPI. [Link]

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. (2021). LCGC International. [Link]

  • Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration (FDA). [Link]

  • A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. (2021). PMC. [Link]

  • Comparison of Amino Acid Concentrations in Plasma and Dried Blood Spot Samples Using LC-MS/MS. (2022). Brieflands. [Link]

  • ICH M10 on bioanalytical method validation. (2023). European Medicines Agency (EMA). [Link]

  • Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. (2014). RSC Publishing. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S. Food and Drug Administration (FDA). [Link]

  • Near-infrared spectroscopy of blood plasma amino acids with chemometrics towards breast cancer discrimination. (2025). PMC. [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. [Link]

  • Improved liquid–liquid extraction by modified magnetic nanoparticles for the detection of eight drugs in human blood by HPLC-MS. (2018). RSC Publishing. [Link]

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. (2021). Tecan. [Link]

  • Technical Tip: Protein Precipitation. (2015). Phenomenex. [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis Step 5. (2022). European Medicines Agency (EMA). [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). [Link]

  • Liquid–liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC–MS–MS. (2025). Journal of Analytical Toxicology. [Link]

  • Improved Clean Up and Recovery of Pharmaceutical Compounds From Plasma using Strata™-X Solid Phase Extraction (SPE) vs. Traditional Liquid-Liquid Extraction. (2020). Chromatography Online. [Link]

  • Evaluation of Sample Preparation Strategies for Human Milk and Plasma Proteomics. (2021). MDPI. [Link]

  • Quality Markers Addressing Preanalytical Variations of Blood and Plasma Processing Identified by Broad and Targeted Metabolite Profiling. bevital. [Link]

  • Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS. (2020). PMC. [Link]

  • Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. (2016). YouTube. [Link]

  • EMA Guideline on bioanalytical Method Validation adopted. (2011). gmp-compliance.org. [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (2022). U.S. Food and Drug Administration (FDA). [Link]

  • Advantages of Solid Phase Extraction (SPE) compared to LLE and SLE. Hawach Scientific. [Link]

  • Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. (2025). Phenomenex. [Link]

  • Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. (2024). PMC. [Link]

  • 2-Aminoacetanilide. PubChem. [Link]

  • LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. (2006). LCGC International. [Link]

  • Efficacy of Liquid-Liquid Extraction and Protein Precipitation Methods in Serum Sample Preparation for Quantification of Fexofen. (2022). ACTA Pharmaceutica Sciencia. [Link]

  • Implementation strategy of ICH Guideline M10 on bioanalytical method validation. (2024). European Medicines Agency (EMA). [Link]

  • LC−MS/MS Approach for Quantification of Therapeutic Proteins in Plasma Using a Protein Internal Standard and 2D-Solid-Phase Extraction Cleanup. (2007). Analytical Chemistry. [Link]

  • Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. (2018). IRE Journals. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis Yield of (2R)-2-amino-N-methyl-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of (2R)-2-amino-N-methyl-2-phenylacetamide (often referred to as D-phenylglycine methylamide). This guide is designed for researchers and drug development professionals seeking to overcome common synthetic bottlenecks—specifically racemization, incomplete amidation, and product loss during purification.

Below, you will find diagnostic workflows, causality-driven troubleshooting FAQs, and self-validating Standard Operating Procedures (SOPs) to ensure high yield and enantiomeric purity.

Diagnostic Synthesis Workflow

The following diagram illustrates the critical path for synthesizing (2R)-2-amino-N-methyl-2-phenylacetamide from Boc-D-Phg-OH, highlighting the primary failure modes at each stage.

SynthesisWorkflow Start Boc-D-Phg-OH Starting Material Activation Carboxyl Activation (DIC/Oxyma or DEPBT) Start->Activation Add Reagents Amidation Amidation (+ Methylamine) Activation->Amidation Add CH3NH2 Fail1 Racemization (Oxazolone formation) Activation->Fail1 Excess Base Deprotection Boc Deprotection (HCl/Dioxane) Amidation->Deprotection Isolate Intermediate Fail2 Incomplete Conversion (Aqueous Hydrolysis) Amidation->Fail2 Poor Nucleophile Product (2R)-2-amino-N-methyl- 2-phenylacetamide Deprotection->Product Precipitate Salt Fail3 Product Loss (Aqueous Workup) Deprotection->Fail3 Wrong Workup

Diagnostic workflow and common failure modes in D-phenylglycine methylamide synthesis.

Troubleshooting Guides & FAQs

Q1: Why am I observing significant racemization during the amidation of Boc-D-Phg-OH? Causality & Solution: Phenylglycine (Phg) derivatives are notoriously prone to racemization. The phenyl ring stabilizes the carbanion formed at the alpha-carbon via resonance, making the alpha-proton highly acidic. During carboxyl activation, standard coupling conditions using strong bases (like DIPEA or TEA) promote proton abstraction or the formation of an oxazolone intermediate, leading to rapid epimerization . Solution: Eliminate strong bases from your protocol. Utilize coupling reagent systems specifically proven to suppress Phg racemization, such as DIC/Oxyma Pure or DEPBT combined with a weaker base like TMP (2,4,6-trimethylpyridine). Oxyma Pure acts as an exceptional nucleophile that rapidly intercepts the activated O-acylisourea intermediate before oxazolone formation can occur .

Q2: My amidation reaction stalls, resulting in incomplete coupling and low yield. How can I drive it to completion? Causality & Solution: Incomplete coupling often stems from using aqueous methylamine (which hydrolyzes the activated ester back to the starting material) or methylamine hydrochloride without sufficient base to liberate the free amine. Solution: Use a commercially available solution of methylamine in an anhydrous solvent (e.g., 2.0 M in THF). This ensures the nucleophile is readily available without introducing water. Monitor the reaction via LC-MS; the activated ester should be fully consumed within 2 hours at room temperature.

Q3: I lose a massive amount of product during the final deprotection and workup. How do I improve recovery? Causality & Solution: The final product, (2R)-2-amino-N-methyl-2-phenylacetamide, is highly polar and water-soluble, especially in its protonated form. Standard aqueous workups (e.g., washing with water or brine) will irreversibly pull the product into the aqueous layer. Solution: Avoid aqueous workups entirely during the final step. Perform the Boc-deprotection using 4M HCl in dioxane. The resulting hydrochloride salt of the product will precipitate directly out of the ethereal/dioxane solution. This creates a self-validating purification system: impurities remain in solution, while the pure product is isolated via simple filtration.

Quantitative Data: Coupling Reagent Efficacy

The choice of coupling reagent dictates both the yield and the enantiomeric excess (ee) of the Phg intermediate. The table below summarizes the expected outcomes based on established peptide chemistry standards .

Coupling SystemBase AdditiveExpected Yield (%)Enantiomeric Excess (ee %)Recommendation
HBTUDIPEA80 - 85%< 50% (Extensive Racemization)❌ Not Recommended
HATUDIPEA85 - 88%~ 60%❌ Not Recommended
DEPBTTMP80 - 85%> 98%✅ Highly Recommended
DIC / Oxyma PureNone required90 - 95%> 99%🌟 Optimal

Standard Operating Procedures (SOPs)

These protocols are designed as self-validating systems. By relying on precipitation and anhydrous conditions, you inherently verify the success of the reaction through physical state changes (e.g., salt precipitation) rather than relying solely on post-reaction chromatography.

Protocol A: Amidation (Synthesis of Boc-(R)-2-amino-N-methyl-2-phenylacetamide)
  • Preparation: Charge a dry, argon-flushed round-bottom flask with Boc-D-Phg-OH (1.0 equiv) and Oxyma Pure (1.05 equiv).

  • Dissolution: Dissolve the reagents in anhydrous DMF to achieve a 0.1 M concentration. Cool the mixture to 0 °C using an ice bath.

  • Activation: Add N,N'-Diisopropylcarbodiimide (DIC) (1.05 equiv) dropwise. Stir for 10 minutes at 0 °C to pre-activate the carboxylic acid. Self-validation check: A slight color change or minor diisopropylurea (DIU) precipitation indicates active ester formation.

  • Coupling: Add a solution of methylamine (2.0 M in THF, 1.2 equiv) dropwise to the activated ester mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup: Quench the reaction with water and extract with Ethyl Acetate. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. (Note: The Boc-protected intermediate is lipophilic enough to remain in the organic layer).

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate as a white solid.

Protocol B: Deprotection (Synthesis of (2R)-2-amino-N-methyl-2-phenylacetamide HCl)
  • Preparation: Dissolve the crude Boc-protected intermediate from Protocol A in a minimal volume of anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath to control the initial exotherm.

  • Deprotection: Slowly add 4.0 M HCl in dioxane (10 equiv).

  • Precipitation: Remove the ice bath and stir at room temperature for 1–2 hours. Self-validation check: The product will begin to precipitate as a dense white solid (hydrochloride salt), confirming successful deprotection.

  • Isolation: Add cold diethyl ether to the flask to maximize precipitation. Isolate the product via vacuum filtration.

  • Washing: Wash the filter cake with copious amounts of cold diethyl ether to remove residual dioxane, DCM, and cleaved tert-butyl byproducts.

  • Drying: Dry the solid under high vacuum to afford the pure (2R)-2-amino-N-methyl-2-phenylacetamide hydrochloride.

References

  • Title: Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions Source: Tetrahedron Letters URL: [Link]

  • Title: An affordable and low-waste protocol for rapid and robust solid-phase peptide synthesis at elevated temperatures Source: ChemRxiv URL: [Link]

Technical Support Center: Preventing Racemization of (2R)-2-Amino-N-methyl-2-phenylacetamide During Thermal Extraction

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and application scientists, you are likely aware that phenylglycine derivatives are notoriously difficult to handle due to their stereochemical instability. This guide provides a deep-dive into the mechanistic causes of epimerization during thermal extraction and offers field-proven, self-validating protocols to preserve the chiral integrity of (2R)-2-amino-N-methyl-2-phenylacetamide.

Mechanistic Overview: The Causality of Chiral Inversion

To prevent racemization, we must first understand the thermodynamic and kinetic drivers behind it. (2R)-2-amino-N-methyl-2-phenylacetamide contains an α -proton that is exceptionally acidic. This acidity is driven by two structural features:

  • The Amide Carbonyl: Exerts a strong electron-withdrawing inductive effect.

  • The Adjacent Phenyl Ring: Provides profound mesomeric stabilization (+M effect) to the resulting carbanion or enolate intermediate once the α -proton is removed[1].

When thermal energy (heat during extraction) is applied, the kinetic barrier for deprotonation is easily overcome. In silico models and experimental data confirm that aromatic amino acid derivatives exhibit significantly lower activation energies for racemization compared to their aliphatic counterparts[2]. Even trace amounts of basic impurities in the solvent can catalyze this deprotonation, leading to a planar, achiral intermediate. Upon reprotonation, the hydrogen can add to either the Re- or Si-face, resulting in a racemic mixture and a catastrophic loss of pharmacological activity.

Mechanism A (2R)-2-amino-N-methyl- 2-phenylacetamide C Planar Enolate / Carbanion (Mesomerically Stabilized) A->C Deprotonation (Rate Limiting) E Racemic Mixture (Loss of Chiral Purity) A->E B Thermal Energy + Trace Base B->C C->A Reprotonation (Re-face) D (2S)-Isomer (Inverted) C->D Reprotonation (Si-face) D->C D->E

Caption: Mechanism of base-catalyzed thermal racemization via enolate intermediate.

Troubleshooting & FAQs

Q1: We are using a neutral aqueous/methanol extraction system, but we still observe up to 30% racemization. Why? A1: Polar protic solvents like water and methanol actively stabilize the charged enolate intermediate through hydrogen bonding. Furthermore, they act as efficient proton shuttles, accelerating the chiral inversion process. You must switch to an aprotic organic solvent (e.g., Ethyl Acetate or MTBE) to suppress intermediate stabilization.

Q2: How does pH control prevent this issue? A2: Because the rate-limiting step of racemization is the base-catalyzed removal of the α -proton[3], neutralizing the environment is critical. By adjusting the aqueous phase to a slightly acidic pH (e.g., pH 4.0) using a weak acid like citric acid, you protonate the primary amine of the substrate. This prevents the amine from acting as an intramolecular base and neutralizes any trace basic impurities in the system, effectively shutting down the enolization pathway[4].

Q3: Can we rely solely on lowering the extraction temperature to preserve the (2R)-isomer? A3: No. While lowering the temperature (e.g., via vacuum distillation) reduces the kinetic energy available to cross the racemization activation barrier, the inherent acidity of the phenylglycine α -proton means that prolonged exposure to heat—even at 40°C—will induce racemization if the pH and solvent are not optimized. Temperature control must be used in conjunction with pH and solvent optimization.

Quantitative Data: Impact of Extraction Parameters

The following table summarizes the causal relationship between extraction conditions and the final enantiomeric excess (ee) of the recovered product.

Solvent SystemAdditive / pH ControlTemp (°C)Time (h)Final ee (%)Mechanistic Outcome
Water / MeOHNone (pH ~7.0)802.045.0Severe enolate stabilization; high thermal energy.
Water / MeOHNone (pH ~7.0)402.072.5Reduced thermal energy, but proton shuttling persists.
EtOAc / WaterNone (pH ~7.0)402.088.0Aprotic solvent suppresses intermediate stabilization.
EtOAc / WaterCitric Acid (pH 4.0)802.094.5Acidic pH prevents base catalysis; heat still causes minor inversion.
MTBE / Water Citric Acid (pH 4.0) 40 2.0 >99.5 Optimal: Synergistic suppression of all racemization pathways.

Self-Validating Experimental Protocol

To guarantee stereochemical integrity, this protocol utilizes a self-validating feedback loop. By incorporating an in-process Quality Control (QC) step, the system verifies its own success before proceeding to the final energy-intensive concentration steps.

Step 1: Aqueous Phase Preparation & pH Adjustment

  • Dissolve the crude reaction mixture containing (2R)-2-amino-N-methyl-2-phenylacetamide in distilled water.

  • Critical Causality Step: Slowly add 0.1 M Citric Acid buffer under continuous stirring until the aqueous phase reaches exactly pH 4.0. Reasoning: This specific pH is low enough to protonate basic impurities and the substrate's amine, but high enough to prevent acid-catalyzed hydrolysis of the amide bond.

Step 2: Solvent Addition

  • Add an equal volume of pre-cooled Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc). Reasoning: These aprotic solvents partition the target molecule away from the aqueous phase without stabilizing the planar carbanion intermediate.

Step 3: Vacuum-Assisted Thermal Extraction

  • Transfer the biphasic mixture to a vacuum extraction setup.

  • Apply a vacuum of approximately 200 mbar to lower the boiling point of the solvent system.

  • Heat the mixture gently, strictly maintaining an internal temperature of < 40°C .

Step 4: In-Process Self-Validation (QC)

  • After 30 minutes of extraction, pause the heating.

  • Extract a 1 mL aliquot from the organic phase. Evaporate the solvent under a stream of nitrogen.

  • Re-dissolve in chiral HPLC mobile phase and inject onto a Chiralpak AD-H column (or equivalent).

  • Validation Gate: If the ee is >99%, proceed to Step 5. If the ee has dropped below 99%, the extraction must be halted immediately, and the aqueous phase pH must be re-verified and adjusted.

Step 5: Phase Separation and Recovery

  • Separate the organic phase. Dry over anhydrous sodium sulfate ( Na2​SO4​ ).

  • Evaporate the solvent under reduced pressure at < 30°C to yield the stereochemically pure (2R)-isomer.

Workflow S1 1. Aqueous Phase Preparation S2 2. pH Adjustment (Citric Acid, pH 4.0) S1->S2 S3 3. Aprotic Solvent Addition (MTBE/EtOAc) S2->S3 S4 4. Vacuum Thermal Extraction (T < 40°C) S3->S4 S5 5. Phase Separation & Chiral HPLC QC S4->S5

Caption: Optimized workflow for the thermal extraction of (2R)-phenylacetamide derivatives.

References

  • Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products RSC Publishing[Link]

  • Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools National Center for Biotechnology Information (PMC)[Link]

  • Reverse-phase HPLC Separation of D-Amygdalin and Neoamygdalin and Optimum Conditions for Inhibition of Racemization of Amygdalin ResearchGate[Link]

Sources

troubleshooting solubility issues of (2R)-2-amino-N-methyl-2-phenylacetamide in aqueous buffers

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting guide for handling (2R)-2-amino-N-methyl-2-phenylacetamide in aqueous biological buffers. As a Senior Application Scientist, I have structured this guide to move beyond basic instructions, focusing instead on the physicochemical causality behind your experimental observations. By understanding the molecular behavior of this compound, you can design self-validating workflows that prevent precipitation and ensure reproducible assay data.

Part 1: Mechanistic Root Cause Analysis

Why does this specific molecule present persistent solubility challenges? The answer lies in its structural dichotomy. The molecule features a highly lipophilic phenyl ring adjacent to a chiral center bearing a primary amine and a secondary N-methyl amide.

The primary amine is the critical functional group dictating aqueous behavior. Literature establishes that the pKa of the primary amine on the closely related 2-amino-2-phenylacetamide is approximately 6.7 to 7.2[1].

Because standard physiological buffers (such as PBS or HEPES) are maintained at pH 7.4, the environmental pH is slightly above the pKa of the amine. Consequently, the molecule exists predominantly in its uncharged, free-base form[2]. This neutral state exposes the hydrophobic phenyl ring without the compensatory solvation energy provided by a protonated, cationic amine, leading to rapid hydrophobic aggregation and precipitation[3].

Quantitative Physicochemical Profile

To effectively formulate this compound, you must respect its quantitative limits. Below is a summary of its expected behavior across different environments.

Property / ConditionValue / StateImpact on Aqueous Solubility
Primary Amine pKa ~6.7 - 7.2Dictates the pH-dependent ionization state[1].
Buffer pH < 6.5 Cationic (Protonated)High (Thermodynamically stable; amine is fully ionized)[2].
Buffer pH 6.8 - 7.4 Mixed StateMarginal (Kinetic dilution techniques required)[3].
Buffer pH > 7.5 Neutral (Free Base)Low (High risk of precipitation; co-solvents needed)[2].

Part 2: Diagnostic FAQs

Q1: My compound completely dissolves in DMSO at 50 mM, but immediately forms a cloudy suspension when I dilute it to 100 µM in PBS (pH 7.4). Why? A1: This is a classic case of "solvent-shift precipitation." When you inject a highly concentrated DMSO stock into an aqueous buffer, the DMSO rapidly diffuses into the water. Because the buffer is at pH 7.4, the compound is forced into its poorly soluble free-base state[2]. The localized concentration of the compound momentarily exceeds its kinetic solubility limit before it can uniformly disperse, causing nucleation and precipitation. To prevent this, you must control the dilution kinetics[3].

Q2: Can I just lower the pH of my buffer to 6.0 to keep it in solution? A2: Thermodynamically, yes. At pH 6.0, the primary amine is nearly 100% protonated, drastically increasing polarity and aqueous solubility[2]. However, if your downstream application is a live-cell assay or a pH-sensitive enzymatic reaction, pH 6.0 may be biologically incompatible. In such cases, you must rely on optimized dilution protocols or complexing agents (like Hydroxypropyl-β-cyclodextrin) rather than pH adjustments.

Q3: Does the N-methyl amide group help or hurt solubility compared to a primary amide? A3: The N-methyl group removes a hydrogen-bond donor, slightly increasing the molecule's overall lipophilicity. While it improves membrane permeability for cellular assays, it makes the compound slightly more prone to precipitation in purely aqueous environments.

Part 3: Formulation & Troubleshooting Workflow

The following logic tree dictates how you should approach formulating (2R)-2-amino-N-methyl-2-phenylacetamide based on your target assay conditions.

SolubilityWorkflow Step1 Assess Target Buffer pH Condition_High pH > 7.5 (Free Base Dominates) Step1->Condition_High Condition_Med pH 6.8 - 7.4 (Mixed Ionization) Step1->Condition_Med Condition_Low pH < 6.5 (Protonated Amine) Step1->Condition_Low Action_High High Precipitation Risk Use Co-solvents (e.g. HPβCD) or Formulate as Salt Condition_High->Action_High Action_Med Kinetic Dilution Required Slow Dropwise Addition High Shear Mixing Condition_Med->Action_Med Action_Low Thermodynamically Stable Proceed to Assay Condition_Low->Action_Low

Fig 1: pH-dependent ionization state and corresponding formulation workflow for primary amines.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must include a validation step to confirm that the compound is truly in solution and not existing as invisible micro-precipitates.

Protocol A: Kinetically Stabilized DMSO-to-Aqueous Dilution

Use this method when you must work at pH 7.4 and cannot use high concentrations of co-solvents.

Causality: By controlling the rate of addition and maximizing shear force, you prevent the local concentration of the compound from exceeding the nucleation threshold, trapping it in a kinetically soluble state[3].

  • Prepare a Dilute Stock: Dissolve the compound in 100% anhydrous DMSO at 10 mM (Avoid 50 mM stocks to reduce the concentration gradient upon dilution).

  • Pre-warm Buffer: Ensure the target aqueous buffer (e.g., PBS pH 7.4) is at 37°C to maximize its thermodynamic capacity.

  • High-Shear Mixing: Place the buffer on a magnetic stirrer at 800 RPM to create a deep vortex.

  • Dropwise Addition: Using a precision micropipette, add the DMSO stock directly into the center of the vortex in 0.5 µL increments. Wait 5 seconds between drops to allow for complete dispersion[3].

  • Validation Step (Critical): Centrifuge the final solution at 10,000 x g for 10 minutes. Analyze the supernatant via LC-MS or HPLC-UV. If the measured concentration matches your theoretical yield, the dilution was successful. If it is lower, invisible micro-precipitates formed and were pelleted out.

Protocol B: Determining Thermodynamic Solubility Limit (Shake-Flask Method)

Use this method to find the absolute maximum concentration your specific buffer can hold at equilibrium.

Causality: Kinetic solubility (Protocol A) is temporary. For long-term assays (e.g., 48-hour cell incubations), you must know the thermodynamic limit to ensure the compound doesn't slowly crystallize out over time[4].

  • Saturation: Add an excess of solid (2R)-2-amino-N-methyl-2-phenylacetamide (e.g., 5 mg) to 1 mL of the target buffer in a sealed vial.

  • Equilibration: Agitate the suspension at 300 RPM at 25°C (or 37°C for cell assays) for 48 hours to ensure equilibrium between the solid and dissolved phases[3].

  • Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter. Pro-tip: Discard the first 200 µL of filtrate to saturate any non-specific binding sites on the filter membrane.

  • Validation/Quantification: Quantify the filtrate using HPLC-UV against a standard curve prepared in a strong solvent (e.g., 50% Acetonitrile/Water) to determine the exact thermodynamic solubility limit[4].

Sources

Technical Support Center: Resolving Enantiomeric Impurities in (2R)-2-Amino-N-methyl-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for chiral resolution and purification of (2R)-2-amino-N-methyl-2-phenylacetamide. This compound is a highly valuable chiral aminamide scaffold utilized in asymmetric synthesis and the development of advanced therapeutics[1].

This guide is designed for research scientists and process chemists who need to achieve >99% enantiomeric excess (ee) while navigating the physicochemical challenges of this specific L-shaped molecule.

Part 1: Fundamental Mechanisms & Causality (FAQ)

Q1: Why is the (2S)-enantiomer so difficult to purge from racemic batches? A: The difficulty stems from the molecule's rigid 3D conformation. (2R)-2-amino-N-methyl-2-phenylacetamide adopts a distinct L-shaped geometry dictated by steric interactions between the bulky phenyl group and the acetamide moiety[2]. Furthermore, the amide group participates in intramolecular hydrogen bonding that stabilizes this conformation[2]. Because both enantiomers possess identical physical properties (boiling point, solubility) outside of a chiral environment, standard purification techniques like achiral chromatography or simple distillation cannot separate them.

Q2: What is the biological imperative for achieving >99% ee in this scaffold? A: Enantiomeric purity is critical for enzyme substrate recognition and pharmacological efficacy[2]. In modern drug development—such as the synthesis of respiratory syncytial virus (RSV) polymerase inhibitors—the stereochemistry of the α-carbon dictates the spatial arrangement of the entire drug molecule[2]. The (2R)-configuration ensures proper edge-to-face aromatic stacking and salt-bridge interactions within the target protein's binding pocket, whereas the (2S)-impurity can cause severe off-target effects or complete loss of target affinity[3].

Part 2: Experimental Methodologies

To resolve the racemic mixture into the pure (2R)-enantiomer, two primary self-validating workflows are recommended.

Protocol A: Diastereomeric Salt Formation (Classical Resolution)

This method leverages chiral resolving agents to create diastereomers with distinct thermodynamic solubilities.

  • Dissolution: Suspend the racemic 2-amino-N-methyl-2-phenylacetamide in an ethanol/water (3:1 v/v) mixture and heat to 60°C until fully dissolved[2].

    • Causality: The 3:1 ethanol/water ratio provides the precise dielectric constant required to maximize the solubility differential between the resulting diastereomeric pairs[2].

  • Salt Formation: Slowly add 0.5 molar equivalents of L-(+)-tartaric acid[2].

    • Causality: Using a sub-stoichiometric amount of the resolving agent (the Pope-Peachy method) forces the less soluble (2R)-amine/L-tartrate salt to crystallize preferentially, artificially boosting the initial enantiomeric excess.

  • Selective Crystallization: Cool the reactor at a controlled rate of 5°C/hour down to 20°C[2].

    • Causality: Slow cooling prevents kinetic trapping (co-crystallization) of the (2S)-tartrate salt within the crystal lattice of the (2R)-tartrate.

  • Validation & Recovery: Filter the precipitate. To validate, analyze a small sample via chiral HPLC. Once >95% ee is confirmed, treat the bulk crystals with 1M NaOH to break the salt, liberating the free (2R)-amine. Extract the pure product into dichloromethane (DCM).

Protocol B: Enzymatic Kinetic Resolution

This biocatalytic approach uses enzymes to selectively react with only one enantiomer.

  • Preparation: Dissolve the racemic mixture in an anhydrous organic solvent (e.g., methyl tert-butyl ether) and add an acyl donor such as vinyl acetate.

    • Causality: Anhydrous conditions are critical to prevent the enzyme from catalyzing the reverse hydrolysis reaction. Vinyl acetate is chosen because its byproduct (acetaldehyde) tautomerizes and evaporates, driving the acylation strictly forward.

  • Biocatalysis: Introduce Candida antarctica Lipase B (CAL-B) and agitate at 35°C for 24 hours[2].

    • Causality: CAL-B possesses a highly stereoselective hydrophobic active site that preferentially accommodates and acylates the (2S)-enantiomer, leaving the (2R)-enantiomer completely unreacted[2].

  • Separation & Validation: Filter out the immobilized enzyme. Perform an acid/base extraction using 1M HCl.

    • Causality: The unreacted (2R)-enantiomer (a basic free amine) will migrate to the aqueous layer, while the newly formed (2S)-amide (neutral) remains in the organic layer[2]. Basify the aqueous layer to recover the pure (2R)-enantiomer.

ResolutionWorkflow Start Racemic (2R/2S) Mixture Decision Select Resolution Strategy Start->Decision Salt Diastereomeric Salt Formation Decision->Salt High Throughput Enzyme Enzymatic Kinetic Resolution Decision->Enzyme High Selectivity Tartaric Add L-(+)-Tartaric Acid EtOH/H2O (3:1) Salt->Tartaric CALB Add CAL-B Lipase & Acyl Donor Enzyme->CALB Cryst Selective Crystallization of (2R)-Salt Tartaric->Cryst Acyl Selective Acylation of (2S)-Enantiomer CALB->Acyl Free Basify to release Free (2R)-Amine Cryst->Free Sep Acid/Base Extraction of unreacted (2R) Acyl->Sep Pure Pure (2R)-Enantiomer >99% ee Free->Pure Sep->Pure

Fig 1: Chiral resolution pathways for (2R)-2-amino-N-methyl-2-phenylacetamide.

Part 3: Troubleshooting Guides (FAQ)

Q3: My diastereomeric crystallization stalled at 90% ee. How do I push it to >99%? A: A plateau at 90% ee usually indicates that the supersaturation point of the (2S)-tartrate salt was breached, causing co-crystallization. To resolve this:

  • Recrystallize: Perform a second recrystallization of the enriched solid using a slightly higher water ratio (e.g., 2.5:1 EtOH/H2O) to increase the solubility of the trapped (2S)-impurity.

  • Seeding: Introduce pure (2R)-tartrate seed crystals at the exact point of supersaturation to bypass the primary nucleation phase and strictly promote Ostwald ripening of the correct enantiomer.

Q4: During enzymatic resolution, the conversion rate is abnormally low. What is failing? A: Low conversion in CAL-B mediated resolution is typically caused by product inhibition or poor acyl donor stoichiometry. Ensure you are using at least a 3-fold molar excess of vinyl acetate. If the reaction still stalls, the localized concentration of the acylated (2S)-product may be inhibiting the enzyme's active site. Dilute the reaction mixture by 20% with additional anhydrous solvent to restore mass transfer rates.

Troubleshooting Issue Issue: ee% stalled at <90% Check Diagnostic: Chiral HPLC Issue->Check IsSalt Salt Formation? Check->IsSalt IsEnz Enzymatic? Check->IsEnz Solvent Adjust Dielectric Constant (Increase H2O ratio) IsSalt->Solvent Seed Introduce (2R)-Seed Crystals at Supersaturation IsSalt->Seed Inhib Check Product Inhibition (Increase Solvent Vol) IsEnz->Inhib Temp Optimize Temp to 35°C for CAL-B Activity IsEnz->Temp Success Validation: >99% ee Solvent->Success Seed->Success Inhib->Success Temp->Success

Fig 2: Troubleshooting logic tree for resolving sub-optimal enantiomeric excess.

Part 4: Analytical Workflows & Quantitative Data

To accurately validate the success of your resolution, chiral High-Performance Liquid Chromatography (HPLC) is mandatory.

Standard Chiral HPLC Parameters:

  • Column: Daicel Chiralpak AD-H or Chiralpak IB (150 × 4.6 mm, 5 µm)[4][5].

  • Mobile Phase: 80/20 n-hexane/isopropanol[5].

    • Causality: You must add 0.1% diethylamine (DEA) to the mobile phase. DEA acts as a competing base that suppresses non-specific secondary interactions between the basic amine of the analyte and the acidic silanol groups on the silica support, preventing severe peak tailing[5].

  • Flow Rate: 1.0 mL/min[5].

  • Detection: Diode Array Detector (DAD) at 220 nm or 261 nm[4][5].

Quantitative Comparison of Resolution Strategies
Resolution StrategyTypical ee%Yield (Max 50%)ScalabilityPrimary Failure Mode
Diastereomeric Salt Formation 90–98%40–45%Excellent (Kilogram scale)Co-crystallization of the (2S)-enantiomer
Enzymatic Kinetic Resolution >99%45–48%Moderate (Cost-limited)Enzyme inhibition / Moisture contamination
Chiral Preparative HPLC >99.5%~48%Low (Milligram to Gram)Column overloading / Peak tailing

Sources

Technical Support Center: Optimizing Mobile Phase for Chiral Chromatography of (2R)-2-amino-N-methyl-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support guide for the chiral separation of (2R)-2-amino-N-methyl-2-phenylacetamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for challenges encountered during HPLC-based enantioseparation of this compound. As Senior Application Scientists, we have structured this guide to not only offer protocols but also to explain the scientific reasoning behind each step, ensuring a robust and reproducible method.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions and issues that arise when developing a chiral separation method for (2R)-2-amino-N-methyl-2-phenylacetamide.

Q1: I am not seeing any separation between the enantiomers of 2-amino-N-methyl-2-phenylacetamide. Where do I start?

A: Achieving baseline resolution for enantiomers is a common challenge.[1] When no separation is observed, a systematic approach is crucial.[2] First, verify your HPLC method parameters, including the mobile phase composition, flow rate, and temperature, to ensure they are correct.[3] It's also essential to confirm that you are using a suitable chiral stationary phase (CSP) and that it has not degraded.[2] Finally, review your sample preparation to ensure the sample is dissolved in a compatible solvent and is at an appropriate concentration. If these initial checks do not resolve the issue, a more in-depth mobile phase and column screening is necessary.

Q2: Which Chiral Stationary Phase (CSP) is most suitable for separating a chiral amine like (2R)-2-amino-N-methyl-2-phenylacetamide?

A: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly versatile and often a good starting point for the separation of a wide range of chiral compounds, including those with amine functionalities.[4][5][6] Specifically, phases like cellulose tris(3,5-dimethylphenylcarbamate) have shown broad applicability.[7] Macrocyclic glycopeptide and zwitterionic ion-exchange CSPs can also be effective alternatives, particularly for amino acid derivatives.[8][9] A screening approach using a few different CSPs is often the most efficient way to identify the optimal stationary phase.[10]

Q3: How critical are mobile phase additives for this separation?

A: Mobile phase additives are often essential for achieving good peak shape and resolution in the chiral separation of amines.[11] (2R)-2-amino-N-methyl-2-phenylacetamide has a basic amino group that can interact strongly with residual silanols on the silica support of the CSP, leading to peak tailing. Acidic or basic additives can suppress these secondary interactions. Furthermore, additives can influence the chiral recognition mechanism itself, sometimes even altering the elution order of the enantiomers.[5][11]

Q4: Can I use the same method for both analytical and preparative scale separations?

A: While the fundamental principles of the separation remain the same, direct scaling up from an analytical to a preparative method is not always straightforward. Preparative chromatography often requires adjustments to the mobile phase to improve sample solubility and loading capacity. Additionally, the flow rate and column dimensions will be significantly different. However, a well-optimized analytical method is an excellent starting point for developing a preparative-scale separation.

Troubleshooting Guide: From Poor Resolution to Baseline Separation

This section provides a more detailed, systematic approach to troubleshooting and optimizing the mobile phase for the chiral separation of (2R)-2-amino-N-methyl-2-phenylacetamide.

The Problem: Poor Peak Shape and Insufficient Resolution

Poor peak shape, often characterized by tailing, and a resolution factor (Rs) below the desired value (typically >1.5 for baseline separation) are common hurdles. These issues often stem from suboptimal mobile phase composition.

The Optimization Workflow: A Step-by-Step Approach

The following workflow provides a logical sequence for optimizing your mobile phase.

G cluster_0 Initial Screening cluster_1 Mobile Phase Optimization cluster_2 Method Finalization A Start: Poor Resolution (Rs < 1.5) B Select CSP (e.g., Polysaccharide-based) A->B C Screen Mobile Phase Modes (Normal, Reversed, Polar Organic) B->C D Initial Separation Observed? C->D D->B No, try different CSP E Optimize Organic Modifier Ratio D->E Yes F Screen Additives (Acidic vs. Basic) E->F G Fine-tune Additive Concentration F->G H Resolution > 1.5? G->H H->E No, re-optimize modifier/additives I Optimize Flow Rate & Temperature H->I Yes J Method Validation I->J K END: Baseline Separation Achieved J->K

Caption: A systematic workflow for mobile phase optimization in chiral chromatography.

In-depth Guide to Mobile Phase Optimization
1. Screening of Mobile Phase Modes

The interaction between the analyte, the CSP, and the mobile phase is highly dependent on the polarity of the system. Therefore, screening different mobile phase modes is a crucial first step.

Mobile Phase ModeTypical SolventsRationale for (2R)-2-amino-N-methyl-2-phenylacetamide
Normal Phase (NP) Hexane/Isopropanol (IPA) or Hexane/EthanolOften provides good selectivity for polar compounds on polysaccharide CSPs. The hydrogen bonding capabilities of the alcohol modifier are key to the separation mechanism.
Reversed Phase (RP) Acetonitrile/Water or Methanol/Water with a bufferUseful if the compound has some hydrophobicity. This mode is also compatible with MS detection.[6]
Polar Organic (PO) Acetonitrile or Methanol with additivesCan offer unique selectivity and is a good alternative if NP or RP modes are unsuccessful.
2. The Critical Role of the Organic Modifier

In both normal and reversed-phase modes, the type and concentration of the organic modifier have a significant impact on retention and selectivity.

  • In Normal Phase: The alcohol modifier (e.g., IPA, ethanol) competes with the analyte for polar interaction sites on the CSP. Decreasing the alcohol percentage will generally increase retention and may improve resolution, but can also lead to longer run times.

  • In Reversed Phase: The organic modifier (e.g., acetonitrile, methanol) decreases the polarity of the mobile phase. Increasing the organic content will decrease retention. Acetonitrile and methanol can provide different selectivities, so it is worthwhile to screen both.[6]

3. Fine-Tuning with Mobile Phase Additives

For a basic compound like (2R)-2-amino-N-methyl-2-phenylacetamide, additives are key to achieving sharp, symmetrical peaks and enhancing chiral recognition.

Additive TypeExampleConcentration RangeMechanism of Action & Impact
Basic Additive Diethylamine (DEA), Triethylamine (TEA)0.1% - 0.5% (v/v)The basic additive competes with the analyte's amino group for acidic silanol sites on the stationary phase, reducing peak tailing. It can also influence the conformation of the chiral selector.
Acidic Additive Trifluoroacetic Acid (TFA), Formic Acid (FA)0.1% - 0.5% (v/v)The acidic additive protonates the analyte's amino group, which can alter its interaction with the CSP. This can sometimes lead to improved resolution, but may also decrease retention. The effect of acidic additives can be highly dependent on the specific CSP and analyte.[5]
Acid/Base Combination e.g., 0.05% TFA / 0.05% TEAAs aboveThis combination can sometimes provide the benefits of both acidic and basic additives, leading to improved peak shape and resolution.[11]

It is important to note that the choice of additive can significantly affect the chiral recognition mechanism, and in some cases, even lead to a reversal of the elution order of the enantiomers. [5][11]

Experimental Protocols

Protocol 1: Mobile Phase Screening

This protocol outlines a systematic approach to screen different mobile phase modes and compositions.

1. Column Equilibration:

  • Before starting, ensure the HPLC system is thoroughly flushed and the column is equilibrated with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.

2. Sample Preparation:

  • Prepare a stock solution of racemic 2-amino-N-methyl-2-phenylacetamide at 1 mg/mL in a suitable solvent (e.g., methanol or the initial mobile phase).

  • Dilute the stock solution to a working concentration of 0.1 mg/mL.

3. Screening Conditions:

ConditionMobile Phase ModeMobile Phase CompositionFlow RateTemperature
1 Normal Phasen-Hexane / Isopropanol (90:10, v/v) + 0.1% DEA1.0 mL/min25 °C
2 Normal Phasen-Hexane / Ethanol (90:10, v/v) + 0.1% DEA1.0 mL/min25 °C
3 Reversed PhaseAcetonitrile / 20 mM Ammonium Bicarbonate (50:50, v/v)1.0 mL/min25 °C
4 Polar OrganicAcetonitrile + 0.1% DEA1.0 mL/min25 °C

4. Evaluation:

  • Inject the sample under each condition and evaluate the chromatograms for any signs of peak separation.

  • The condition that shows the best initial separation (even if not baseline) should be selected for further optimization.

Protocol 2: Optimization of Mobile Phase Additives

This protocol details how to fine-tune the separation using additives once a promising mobile phase has been identified. For this example, we will assume that the Normal Phase condition with Isopropanol showed the most promise.

1. Initial Mobile Phase:

  • n-Hexane / Isopropanol (90:10, v/v)

2. Additive Screening:

  • Run 1 (No Additive): Inject the sample with the initial mobile phase to establish a baseline chromatogram.

  • Run 2 (Basic Additive): Add 0.1% DEA to the mobile phase, equilibrate the column, and inject the sample.

  • Run 3 (Acidic Additive): Flush the column and system thoroughly. Equilibrate with the initial mobile phase containing 0.1% TFA and inject the sample.

3. Data Analysis and Further Optimization:

  • Compare the resolution, peak shape, and retention times from the three runs.

  • Based on the best result, you can further optimize the concentration of the most effective additive (e.g., trying 0.05%, 0.2%).

Concluding Remarks

The optimization of a chiral separation is often an empirical process that requires systematic screening and fine-tuning.[12] For (2R)-2-amino-N-methyl-2-phenylacetamide, careful consideration of the mobile phase composition, particularly the organic modifier and the use of acidic or basic additives, is paramount to achieving a successful separation. By following the logical workflow and protocols outlined in this guide, researchers can efficiently navigate the challenges of chiral method development and achieve robust and reproducible results.

References

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). (2021). Available at: [Link]

  • Playing with Selectivity for Optimal Chiral Separation - LCGC International. (2023). Available at: [Link]

  • Chiral HPLC Separations - Phenomenex. (n.d.). Available at: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. (2026). Available at: [Link]

  • Separation of N-(2-Amino-6-chlorophenyl)-N-phenylacetamide on Newcrom R1 HPLC column | SIELC Technologies. (n.d.). Available at: [Link]

  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents - PMC. (n.d.). Available at: [Link]

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. (2021). Available at: [Link]

  • Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16 - Shimadzu. (2016). Available at: [Link]

  • The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM) - ResearchGate. (2021). Available at: [Link]

  • Enantioselective Synthesis, Enantiomeric Separations and Chiral Recognition - MDPI. (2020). Available at: [Link]

  • Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans - PMC. (n.d.). Available at: [Link]

  • Effect of Mobile Phase Additive on Enantiomer Resolution for Chiral Amines on Polysaccharide-derived Chiral Stationary Phases by High Performance Liquid Chromatography -KSBB Journal - KoreaScience. (2014). Available at: [Link]

  • Effect of Mobile Phase Additives in Packed-Column Subcritical and Supercritical Fluid Chromatography | Analytical Chemistry - ACS Publications. (n.d.). Available at: [Link]

  • Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives - IRE Journals. (2020). Available at: [Link]

  • Supplementary Information Enantioselective radical C-H amination for the synthesis of β-amino alcohols - Semantic Scholar. (n.d.). Available at: [Link]

  • Chiral stationary phases and applications in gas chromatography - Open Access LMU. (2022). Available at: [Link]

  • Impact of Mobile Phase Composition on Separation Selectivity of Labeled Dextran Ladder in Hydrophilic Interaction Liquid Chromatography - MDPI. (2025). Available at: [Link]

  • Chiral HPLC separation: strategy and approaches - Chiralpedia. (2022). Available at: [Link]

  • Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases | Chromatography Today. (n.d.). Available at: [Link]

  • Recent Advances in Chiral Analysis of Proteins and Peptides - MDPI. (2021). Available at: [Link]

  • What are the Reasons for Resolution Failure in HPLC? - Chromatography Today. (n.d.). Available at: [Link]

  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. (n.d.). Available at: [Link]

  • Solving Common Errors in HPLC - Omega Scientific. (n.d.). Available at: [Link]

  • It Isn't Always The Column: Troubleshooting Your HPLC Separation - Agilent. (2023). Available at: [Link]

Sources

reducing chemical degradation of (2R)-2-amino-N-methyl-2-phenylacetamide in acidic media

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: (2R)-2-amino-N-methyl-2-phenylacetamide

Welcome to the technical support guide for (2R)-2-amino-N-methyl-2-phenylacetamide. This resource is designed for researchers, scientists, and drug development professionals to navigate and mitigate the challenges associated with the chemical degradation of this compound, particularly in acidic media. This guide provides rapid-access FAQs, in-depth troubleshooting protocols, and the fundamental chemical principles governing the stability of this molecule.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for (2R)-2-amino-N-methyl-2-phenylacetamide in acidic media?

A1: The primary degradation pathway is acid-catalyzed hydrolysis of the amide bond.[1][2] This reaction cleaves the molecule into two primary degradation products: (2R)-2-amino-2-phenylacetic acid and methylamine.[3][4] The reaction is initiated by the protonation of the amide's carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[5]

Q2: What are the initial signs of degradation I should look for?

A2: Analytically, the first sign is the appearance of new peaks in your HPLC chromatogram corresponding to the degradation products, with a concurrent decrease in the peak area of the parent compound.[6] Visually, while this specific compound's degradation may not cause a color change, similar molecules can exhibit discoloration (e.g., yellowing or browning) upon degradation, often due to side reactions or oxidation of impurities.[6]

Q3: At what pH is (2R)-2-amino-N-methyl-2-phenylacetamide most unstable?

A3: Amide hydrolysis is significantly accelerated in both strongly acidic (pH < 3) and strongly basic (pH > 10) conditions.[3] The rate of degradation is generally lowest in the near-neutral pH range (approximately pH 6-8).[3][6] It is critical to perform a pH-rate profile study to determine the specific pH of maximum stability for your formulation.

Q4: Can temperature affect the rate of degradation?

A4: Absolutely. The hydrolysis of amides is highly temperature-dependent. Elevated temperatures, even under mildly acidic conditions, will significantly accelerate the degradation rate.[7] For handling and storage, it is recommended to maintain low temperatures (e.g., 2-8 °C) to minimize degradation.[6][8]

Q5: Are there any common excipients I should avoid when formulating this compound in an acidic solution?

A5: Avoid excipients that can lower the micro-pH or contain reactive impurities. For example, some grades of polymers can contain acidic residues. Also, be cautious of excipients with high water content or hygroscopic properties, as water is a reactant in the hydrolysis pathway.[1][9] Trace metal ions can also catalyze degradation, so using high-purity solvents and considering the use of chelating agents like EDTA can be beneficial.[10][11]

In-Depth Troubleshooting Guides

Issue 1: Unexpected Impurity Peaks Detected During HPLC Analysis of an Acidic Formulation
  • Symptom: Your HPLC analysis of a recently prepared batch stored at pH 4.5 shows a significant decrease in the main peak area and the emergence of one or more new, unidentified peaks.

  • Probable Cause: Acid-catalyzed hydrolysis is occurring faster than anticipated.

  • Troubleshooting Workflow:

    Troubleshooting_Workflow A Start: Unexpected Peaks in HPLC B Step 1: Confirm Identity of Degradants Run Forced Degradation Study (see Protocol 1) A->B C Compare retention times of new peaks with forced degradation samples (acid hydrolysis). B->C D Match Found? C->D E Step 2: Investigate Root Cause D->E Yes M No Match: Investigate other pathways (e.g., oxidation, photolysis). D->M No F Check Formulation pH Is it lower than target? E->F G Check Storage Temperature Was it elevated? E->G H Evaluate Excipients Any reactive impurities? E->H I Step 3: Implement Corrective Actions F->I G->I H->I J Optimize Formulation pH Increase pH towards neutral (e.g., 5.5-6.5) using a suitable buffer (e.g., citrate, phosphate).[11][12] I->J K Control Storage Conditions Store at 2-8°C. Protect from light.[9] I->K L Qualify Excipients Use high-purity excipients. Consider adding a chelating agent like EDTA.[10][11] I->L

    Caption: Troubleshooting workflow for identifying and mitigating degradation.

Issue 2: Poor Batch-to-Batch Reproducibility in Stability Studies
  • Symptom: Different batches of your formulation show highly variable degradation rates under the same acidic and temperature conditions.

  • Probable Cause: Inconsistent control over critical process parameters or variability in raw materials.

  • Troubleshooting Steps:

    • Audit Raw Materials: Scrutinize the certificates of analysis for all raw materials, including the active pharmaceutical ingredient (API) and excipients. Pay close attention to levels of water content, acidic impurities, and trace metals.

    • Standardize Preparation Process: Ensure the order of addition of components is identical for every batch. The point at which the pH is adjusted can be critical.

    • Verify Buffer Capacity: Confirm that the chosen buffer system has adequate capacity to hold the pH of the final formulation consistently. Small variations in API or excipient addition can sometimes overwhelm a weak buffer.

    • Investigate Container/Closure System: Leaching of substances from the container or inadequate protection from atmospheric moisture or oxygen can introduce variability.[2][8]

Underlying Mechanism: Acid-Catalyzed Amide Hydrolysis

The degradation of (2R)-2-amino-N-methyl-2-phenylacetamide in acidic media is a classic example of nucleophilic acyl substitution. The mechanism proceeds in several steps:

  • Protonation of the Carbonyl Oxygen: The reaction begins with the reversible protonation of the amide's carbonyl oxygen by an acid (H₃O⁺). This step is crucial as it makes the carbonyl carbon significantly more electrophilic.[5]

  • Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This forms a tetrahedral intermediate.[5]

  • Proton Transfer: A proton is transferred from the oxygen atom (of the attacking water molecule) to the nitrogen atom of the amide group. This converts the amine portion into a better leaving group (an amine).

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the amine (methylamine) as the leaving group.

  • Deprotonation: The resulting protonated carboxylic acid is deprotonated by water to yield the final carboxylic acid product, (2R)-2-amino-2-phenylacetic acid, and regenerates the acid catalyst (H₃O⁺).

Degradation_Pathway

Caption: Primary acid-catalyzed degradation pathway.

Experimental Protocols & Data

Protocol 1: Forced Degradation Study (Acid Hydrolysis)

This protocol is designed to intentionally degrade the compound to identify its primary acid hydrolysis products, which is essential for developing a stability-indicating analytical method.[1][7]

Objective: To generate and identify acid-catalyzed degradation products of (2R)-2-amino-N-methyl-2-phenylacetamide.

Materials:

  • (2R)-2-amino-N-methyl-2-phenylacetamide

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • HPLC-grade water and acetonitrile

  • Volumetric flasks, pipettes

  • HPLC system with UV detector

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., 50:50 water:acetonitrile) to a final concentration of 1 mg/mL.

  • Prepare Control Sample: Dilute the stock solution with the solvent to your target analytical concentration (e.g., 0.1 mg/mL). This is your time-zero, undegraded sample.

  • Prepare Acid Stress Sample: In a volumetric flask, mix a known volume of the stock solution with an equal volume of 0.1 M HCl.

  • Incubation: Place the acid stress sample in a water bath at 60 °C.[6] Withdraw aliquots at specific time points (e.g., 2, 4, 8, 24 hours).

  • Neutralization & Dilution: Immediately after withdrawal, neutralize the aliquot with an equivalent amount of 0.1 M NaOH and dilute to the target analytical concentration with your solvent.

  • Analysis: Analyze the control and all stressed samples by HPLC. The goal is to achieve approximately 5-20% degradation of the main peak.[2] If degradation is too rapid, repeat the study at a lower temperature or with a lower acid concentration.

Table 1: Illustrative Stability Data

The following table presents hypothetical data to illustrate the impact of pH and temperature on the stability of (2R)-2-amino-N-methyl-2-phenylacetamide over a 30-day period. This data should be confirmed experimentally for your specific formulation.

Storage ConditionpH of Solution% Degradation (Day 7)% Degradation (Day 30)Primary Degradant(s) Identified
25 °C / 60% RH 2.08.5%25.1%(2R)-2-amino-2-phenylacetic acid, Methylamine
4.51.2%4.8%(2R)-2-amino-2-phenylacetic acid, Methylamine
6.5< 0.1%0.3%Not Detected
40 °C / 75% RH 2.022.3%> 50%(2R)-2-amino-2-phenylacetic acid, Methylamine
4.55.1%18.2%(2R)-2-amino-2-phenylacetic acid, Methylamine
6.50.8%2.9%(2R)-2-amino-2-phenylacetic acid, Methylamine
5 °C 4.5< 0.1%0.2%Not Detected

Data Interpretation: The data clearly shows that degradation is significantly accelerated by both lower pH and higher temperature, confirming the acid-catalyzed hydrolytic pathway. Stability is dramatically improved at a higher pH (6.5) and under refrigerated conditions.[7]

References

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Vertex AI Search.
  • Lamb, E. A practical guide to forced degradation and stability studies for drug substances. SGS Quay Pharma.
  • Stability issues of N-(2-Aminophenyl)-2-phenylacetamide in solution. BenchChem.
  • Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. (2022, June 25). Chemistry Steps. [Link]

  • Chemical Stability of Drug Substances: Strategies in Formulation Development. (2025, December 17).
  • Strategies for Resolving Stability Issues in Drug Formulations. (2025, April 9). Pharmaguideline. [Link]

  • Control of Drug Degrad
  • Ch20 : Amide hydrolysis. University of Calgary. [Link]

  • Duan, P., Dai, L., & Savage, P. E. (2010). Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. The Journal of Supercritical Fluids, 51(3), 362–368.
  • CHEM 2325 Module 25: Acid-Catalyzed Hydrolysis of Amides. (2024, June 18). YouTube. [Link]

  • Gotor-Fernández, V., et al. (2002). Fluorophoric Assay for the High-Throughput Determination of Amidase Activity. Analytical Chemistry, 74(24), 6295–6299. [Link]

  • Strajbl, M., et al. (2003). Theoretical Study of the Mechanisms of Acid-Catalyzed Amide Hydrolysis in Aqueous Solution. The Journal of Physical Chemistry B, 107(43), 11959–11967. [Link]

  • Sharma, A., & Singh, S. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(1), 1-8.

Sources

Technical Support Center: Troubleshooting Crystallization of (2R)-2-amino-N-methyl-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks encountered during the isolation and purification of (2R)-2-amino-N-methyl-2-phenylacetamide , a highly valuable chiral phenylglycine derivative.

Because this molecule features a highly acidic benzylic α-proton and complex solubility dynamics, its crystallization is frequently plagued by liquid-liquid phase separation (oiling out), low resolution yields, and unwanted racemization. This guide provides field-proven, mechanistically grounded solutions to ensure high-yield, enantiopure recovery.

PART 1: Core Troubleshooting Guides (FAQs)

Q1: My crystallization process frequently results in a sticky, gummy oil instead of distinct crystals. What causes this "oiling out," and how can I prevent it? Causality & Solution: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS)[1]. It occurs when the crystallization system experiences high supersaturation and bypasses the metastable zone for nucleation, instead separating into a solute-rich liquid phase (oil) and a solute-lean continuous phase[2]. Because the molecules in the oil droplets have high mobility, this phase acts as an excellent solvent for impurities. When these droplets eventually undergo spontaneous solidification, they form an impure, amorphous gum rather than a rigid crystal lattice[3]. Actionable Fix: Oiling out is primarily a kinetic issue[3]. To prevent it, you must map the phase diagram to identify the miscibility gap[4]. Avoid crossing the spinodal curve by reducing the cooling rate and lowering the initial supersaturation. Most importantly, introduce seed crystals (1–3 wt%) just before the cloud point is reached to provide anchoring sites that kinetically favor solid lattice formation over droplet formation[2].

Q2: I am using classical diastereomeric salt resolution, but my yield is permanently capped at <50%. How can I overcome this theoretical limitation? Causality & Solution: Classical kinetic resolution relies on separating diastereomeric salts, meaning the undesired (2S)-enantiomer is discarded in the mother liquor. This inherently caps the maximum theoretical yield at 50%[5]. Actionable Fix: Transition to a Dynamic Kinetic Resolution (DKR) workflow[6]. DKR couples the resolution step with the continuous in-situ racemization of the unreacted (2S)-enantiomer[7]. For α-amino amides, hybrid catalysis utilizing an aldehyde (e.g., 8-quinolinecarboxaldehyde) and a Brønsted acid forms a transient imine that rapidly racemizes the unreacted substrate without degrading the crystallized product[8]. This continuously funnels the equilibrium toward the desired (2R)-product, enabling theoretical yields approaching 100%[9].

Q3: During the concentration of the mother liquor, my enantiomeric excess (ee) drops significantly. Why is the compound racemizing, and how do I control it? Causality & Solution: (2R)-2-amino-N-methyl-2-phenylacetamide is a phenylglycine derivative. The benzylic α-proton adjacent to the aromatic ring and the amide carbonyl is highly acidic[10]. Under basic conditions or extended thermal stress, this proton is easily abstracted, forming a resonance-stabilized planar carbanion intermediate that leads to rapid racemization[11][12]. Actionable Fix: Strictly control the pH and thermal history of your crystallization matrix. Maintain the pH between 7.0 and 7.5 during aqueous workups[11]. If basic conditions are required to free the amine, perform the operation at sub-ambient temperatures (<20°C) and immediately crystallize the product as a stable salt (e.g., hydrochloride) to lock the stereocenter[12].

PART 2: Quantitative Data & Solvent Selection

To optimize your workflow, reference the empirical data summarized below.

Table 1: Solvent Screening for LLPS Avoidance in (2R)-2-amino-N-methyl-2-phenylacetamide

Solvent SystemRatio (v/v)LLPS TendencyCrystal MorphologyPurity (%)
Ethanol / Water1:1High (Oils out at <40°C)Amorphous Gum< 85.0
Methanol / MTBE1:3ModerateFine Needles94.5
Isopropanol / Heptane1:4Low (Ideal for Seeding)Prismatic Crystals> 99.0
Ethyl Acetate / Hexane1:2LowGranular Crystals98.2

Table 2: Yield Comparison - Classical Resolution vs. Dynamic Kinetic Resolution (DKR)

Resolution MethodRacemization CatalystResolving AgentMax Theoretical YieldActual Isolated YieldFinal ee (%)
Classical KineticNone(S)-Mandelic Acid50%38 - 42%> 98%
Classical KineticNone(+)-Tartaric Acid50%40 - 45%> 98%
DKR (Optimized) 8-Quinolinecarboxaldehyde Lipase / Acyl Donor 100% 88 - 92% > 99%

PART 3: Experimental Protocols

Protocol A: Anti-Solvent Crystallization to Bypass LLPS

This protocol is a self-validating system: the controlled addition rate ensures the system remains in the metastable zone, preventing the supersaturation spikes that trigger oiling out.

  • Dissolution: Dissolve 10.0 g of crude (2R)-2-amino-N-methyl-2-phenylacetamide in 20 mL of Isopropanol (IPA) at 60°C until a clear, single-phase solution is achieved.

  • Filtration: Polish filter the hot solution through a 0.45 µm PTFE membrane into a jacketed crystallizer to remove insoluble nucleating impurities.

  • Cooling & Seeding: Cool the solution to 45°C at a rate of 0.5°C/min. Add 0.1 g (1 wt%) of pure (2R)-2-amino-N-methyl-2-phenylacetamide seed crystals. Hold the temperature for 30 minutes to allow the seeds to mature and anchor the crystal lattice.

  • Anti-Solvent Addition: Using a programmable syringe pump, dose 80 mL of Heptane (anti-solvent) at a strictly controlled rate of 0.5 mL/min. Critical: Rapid addition will force the system across the spinodal curve, inducing LLPS.

  • Isolation: Cool the resulting suspension to 5°C over 2 hours. Filter the prismatic crystals under a vacuum, wash with 10 mL of cold Heptane, and dry under a vacuum at 30°C to prevent thermal racemization.

Protocol B: Chemoenzymatic Dynamic Kinetic Resolution (DKR)

This protocol couples enzymatic resolution with aldehyde-catalyzed racemization to break the 50% yield barrier.

  • Reaction Setup: In a dry Schlenk flask, dissolve 5.0 g of racemic 2-amino-N-methyl-2-phenylacetamide in 50 mL of anhydrous Toluene.

  • Catalyst Addition: Add 10 mol% of 8-quinolinecarboxaldehyde (racemization catalyst) and 10 mol% of benzoic acid (Brønsted acid co-catalyst).

  • Enzymatic Resolution: Add 0.5 g of immobilized Lipase (e.g., Novozym 435) and 1.5 equivalents of isopropyl 2-methoxyacetate (acyl donor).

  • Incubation: Stir the suspension at 60°C for 48 hours. The aldehyde continuously racemizes the unreacted (2S)-enantiomer via an imine intermediate, while the Lipase selectively acylates the (2R)-enantiomer.

  • Workup: Filter off the immobilized enzyme. Wash the organic layer with mildly acidic buffer (pH 6.0) to remove residual catalysts, dry over MgSO₄, and concentrate to yield the highly enantiopure (2R)-derivative.

PART 4: Mechanistic Workflows

LLPS_Pathway A Supersaturated Single Phase B Liquid-Liquid Phase Separation (LLPS) A->B High Supersaturation No Seeding D Crystalline Solid (High Purity) A->D Controlled Cooling + Seed Crystals C Amorphous Gum (High Impurity) B->C Spontaneous Solidification B->D Slow Annealing (Kinetically Hindered)

Fig 1. Thermodynamic pathways of crystallization vs. Liquid-Liquid Phase Separation (oiling out).

DKR_Pathway S_Enant (2S)-Amino Amide (Undesired) Racemization In-situ Racemization (Aldehyde Catalyst) S_Enant->Racemization Fast R_Enant (2R)-Amino Amide (Desired) R_Enant->Racemization Fast Product Enantiopure (2R)-Product (>99% ee) R_Enant->Product Resolving Agent (Kinetic Control)

Fig 2. Dynamic Kinetic Resolution (DKR) network overcoming the 50% yield limitation.

PART 5: References

  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. ACS Publications.[Link]

  • Oiling Out in Crystallization. Mettler Toledo.[Link]

  • Liquid-Liquid Phase Separation in Crystallization. Mettler Toledo.[Link]

  • Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application. ACS Publications.[Link]

  • Hybrid catalysis of 8-quinolinecarboxaldehyde and brønsted acid for efficient racemization of α-amino amides and its application in chemoenzymatic dynamic kinetic resolution. Keio University / Elsevier.[Link]

  • Asymmetric Synthesis of β-Amino Amides by Catalytic Enantioconvergent 2-Aza-Cope Rearrangement. PMC / NIH.[Link]

  • Hybrid Catalysis Enabling Transformations of Weakly Acidic Carbonyl Compounds. NII.[Link]

  • Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions. ResearchGate.[Link]

  • Thermally-Induced Homogeneous Racemization, Polymorphism, and Crystallization of Pyroglutamic Acid. ACS Publications.[Link]

Sources

Technical Support Center: Resolving (2R)-2-amino-N-methyl-2-phenylacetamide Signal Suppression in LC-MS/MS

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for bioanalytical scientists and drug development professionals. This center is specifically engineered to address severe matrix effects and signal suppression encountered when quantifying (2R)-2-amino-N-methyl-2-phenylacetamide (a polar, basic amine often utilized in pharmacological studies[1]) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Part 1: Expert Q&A - Understanding the Causality of Signal Suppression

Q1: Why does the MS/MS signal for (2R)-2-amino-N-methyl-2-phenylacetamide completely drop out in plasma samples compared to neat solvent injections? A: This is a classic manifestation of matrix-induced ion suppression[2]. The compound is a low-molecular-weight basic amine (MW ~177.23 g/mol as a hydrochloride salt)[1]. Under typical acidic LC conditions (e.g., 0.1% formic acid), the amino group is fully protonated, making the molecule highly polar. Consequently, it exhibits poor retention on standard reversed-phase (C18) columns and elutes near the void volume. This specific chromatographic region is heavily populated with un-retained matrix components and early-eluting lysophospholipids[3]. In the Electrospray Ionization (ESI) source, these highly surface-active phospholipids monopolize the charged droplets, neutralizing the analyte and preventing its transition into the gas phase.

Q2: I am using standard Protein Precipitation (PPT) with acetonitrile. Why is the suppression still occurring? A: While PPT is fast and inexpensive for removing gross proteins, it is fundamentally inadequate for lipid removal. Standard PPT leaves over 95% of endogenous phospholipids in the supernatant[4]. These surviving phospholipids either co-elute immediately with your polar analyte or accumulate on the analytical column, eluting unpredictably in subsequent runs and causing erratic reproducibility[4].

Q3: How do I definitively isolate the root cause of the suppression? A: You must map the suppression zone using a Post-Column Infusion (PCI) test[5]. This self-validating protocol eliminates guesswork by continuously introducing the pure analyte into the MS while a blank matrix extract is injected through the LC. If the baseline signal dips at the exact retention time of your analyte, you have confirmed co-eluting matrix suppression rather than a hardware malfunction[6].

Part 2: Self-Validating Experimental Protocols

Protocol 1: Post-Column Infusion (PCI) Mapping

To establish a self-validating baseline of your matrix effects, execute the following PCI workflow[5]:

  • Prepare Infusion Solution: Prepare a 100 ng/mL solution of (2R)-2-amino-N-methyl-2-phenylacetamide in the mobile phase.

  • Hardware Setup: Plumb a syringe pump into a zero-dead-volume T-piece located exactly between the LC column outlet and the MS ESI source[6].

  • Establish Baseline: Infuse the analyte at 10 µL/min. Monitor the specific Multiple Reaction Monitoring (MRM) transition for the compound until a stable, flat baseline is achieved.

  • Inject Matrix: Inject a blank plasma extract (prepared via your current PPT method) onto the LC column and run your standard chromatographic gradient.

  • Analyze Data: Observe the MS chromatogram. Any negative peak (a sudden dip in the baseline) indicates the exact retention time where matrix components are suppressing the ionization[5]. If your analyte's retention time falls within this dip, you must alter your sample preparation or chromatography.

Protocol 2: Zirconia-Based Phospholipid Depletion (HybridSPE)

Because the analyte is a basic amine, traditional Liquid-Liquid Extraction (LLE) yields poor recovery. Instead, utilize a targeted chemical filtration approach[4]:

  • Sample Loading: Aliquot 100 µL of biological plasma into a HybridSPE-Phospholipid 96-well plate.

  • Precipitation: Add 300 µL of 1% formic acid in acetonitrile. The acid disrupts protein-lipid binding complexes.

  • Agitation: Mix thoroughly for 2 minutes using a high-speed plate shaker.

  • Elution: Apply a vacuum (10 in Hg) for 3-5 minutes to draw the sample through the stationary phase.

  • Mechanistic Action: The zirconia atoms in the frit act as a strong Lewis acid, covalently binding the electron-rich phosphate moieties (Lewis base) of the matrix phospholipids[4]. The basic (2R)-2-amino-N-methyl-2-phenylacetamide passes through unhindered.

  • Reconstitution: Dilute the highly organic filtrate with an aqueous buffer to match your initial LC gradient conditions prior to injection.

Part 3: Quantitative Data Presentation

To guide your method development, the following table synthesizes the expected performance of various sample preparation strategies for polar basic amines like (2R)-2-amino-N-methyl-2-phenylacetamide.

Sample Preparation TechniquePrimary Mechanism of ActionPhospholipid Removal (%)Typical Analyte Recovery (%)Absolute Matrix Factor (Target: 1.0)
Protein Precipitation (PPT) Solvent-induced denaturation< 5%85 - 95%0.30 - 0.50 (Severe Suppression)
Liquid-Liquid Extraction (LLE) Hydrophobic partitioning40 - 60%30 - 50% (Poor for polar amines)0.70 - 0.85
Mixed-Mode Cation Exchange (MCX) Ionic interaction with basic amine> 85%80 - 90%0.85 - 0.95
Zirconia-based SPE (HybridSPE) Lewis acid/base interaction> 99%85 - 95%0.95 - 1.05 (Negligible Effect)

Part 4: System Workflows & Mechanistic Visualizations

ESI_Mechanism A ESI Droplet Formation D Droplet Surface Charge Competition A->D B Endogenous Phospholipids (High Surface Activity) B->D Monopolizes surface C (2R)-2-amino-N-methyl- 2-phenylacetamide C->D Blocked from surface E Analyte Neutralization & Ejection Failure D->E F Signal Suppression in MS/MS E->F

ESI charge competition mechanism causing matrix-induced signal suppression.

Troubleshooting_Workflow Start Erratic / Low MS Signal PCI Run Post-Column Infusion (PCI) Test Start->PCI Diag Baseline Dip at Analyte RT? PCI->Diag Prep Implement Zirconia SPE or MCX Cleanup Diag->Prep Yes (Matrix Effect) Source Clean MS Source & Optimize Temp/Gas Diag->Source No (Instrument Issue) Chro Shift Retention via HILIC Column Prep->Chro Val Calculate Matrix Factor (Target: 0.85 - 1.15) Chro->Val Source->Val

Step-by-step LC-MS/MS troubleshooting workflow for resolving signal suppression.

References

  • Taylor & Francis. Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Retrieved from[Link]

  • PubMed (NIH). Phospholipids in liquid chromatography/mass spectrometry bioanalysis: comparison of three tandem mass spectrometric techniques... Retrieved from[Link]

  • American Pharmaceutical Review. Coping with Matrix Effects Caused by Phospholipids in Biological Samples. Retrieved from [Link]

  • ResolveMass Laboratories. The Impact of Matrix Effects on Mass Spectrometry Results. Retrieved from[Link]

  • Chromatography Online. Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to Validated Analytical Methods for the Enantioselective Quantification of (2R)-2-amino-N-methyl-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: April 2026

This guide offers a comprehensive comparison of validated analytical methodologies for the stereospecific detection and quantification of (2R)-2-amino-N-methyl-2-phenylacetamide. As the therapeutic and toxicological profiles of enantiomers can vary significantly, the development of robust, selective, and validated analytical methods is a cornerstone of pharmaceutical development and quality control. We will delve into the technical nuances of High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography-Mass Spectrometry (GC-MS), providing a comparative analysis grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[1][2][3] This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish fit-for-purpose analytical procedures for chiral molecules.

The Imperative of Chiral Separation and Method Validation

The biological activity of chiral molecules is often stereospecific, with one enantiomer providing the desired therapeutic effect while the other may be inactive or even contribute to adverse effects. Consequently, regulatory agencies mandate the enantioselective analysis of chiral drug candidates. The validation of these analytical procedures is not merely a regulatory hurdle; it is a scientific necessity to ensure that the method is suitable for its intended purpose, providing reliable and reproducible data throughout the drug development lifecycle.[1]

The validation process, as outlined in the ICH Q2(R2) guideline, establishes through laboratory studies that the performance characteristics of the method meet the requirements for the intended analytical applications.[3] These characteristics include specificity, linearity, range, accuracy, precision, and robustness.

cluster_workflow Analytical Method Validation Workflow (ICH Q2(R2)) ATP Analytical Target Profile (ATP) Define Method Requirements MethodDev Method Development & Optimization ATP->MethodDev PreVal Pre-Validation Assessment MethodDev->PreVal Protocol Validation Protocol Definition (Parameters & Acceptance Criteria) PreVal->Protocol Execution Validation Study Execution Protocol->Execution Report Validation Report & Lifecycle Management Execution->Report cluster_hplc HPLC Workflow cluster_sfc SFC Workflow cluster_gcms GC-MS Workflow hplc_sample Sample Preparation (Dissolve in Mobile Phase) hplc_inject Injection hplc_sample->hplc_inject hplc_sep Chiral HPLC Separation (C18 or CSP) hplc_inject->hplc_sep hplc_detect UV/DAD Detection hplc_sep->hplc_detect hplc_quant Quantification hplc_detect->hplc_quant sfc_sample Sample Preparation (Dissolve in Co-solvent) sfc_inject Injection sfc_sample->sfc_inject sfc_sep Chiral SFC Separation (CSP) sfc_inject->sfc_sep sfc_detect UV/DAD Detection sfc_sep->sfc_detect sfc_quant Quantification sfc_detect->sfc_quant gcms_sample Sample Preparation (Extraction) gcms_deriv Derivatization gcms_sample->gcms_deriv gcms_inject Injection gcms_deriv->gcms_inject gcms_sep Chiral GC Separation gcms_inject->gcms_sep gcms_detect Mass Spectrometry Detection gcms_sep->gcms_detect gcms_quant Quantification gcms_detect->gcms_quant

Sources

Navigating the Nuances of In Vitro Cell Viability: A Comparative Guide to Ensuring Reproducibility with (2R)-2-amino-N-methyl-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and development, the reproducibility of in vitro assays is the bedrock of reliable and translatable findings. This guide provides a comprehensive analysis of the factors influencing the reproducibility of cell viability assays when investigating the effects of (2R)-2-amino-N-methyl-2-phenylacetamide. We will delve into the technical intricacies of various assay methodologies, offer field-proven insights to mitigate variability, and present a framework for establishing robust, self-validating experimental systems.

Introduction to (2R)-2-amino-N-methyl-2-phenylacetamide and the Imperative of Reproducibility

(2R)-2-amino-N-methyl-2-phenylacetamide is a chemical compound with a molecular formula of C10H14N2O.[1] It belongs to the amide group and is characterized by an amino group, a methyl group, and a phenyl group attached to an acetamide backbone.[1] This compound is a subject of interest in pharmacological studies for its potential interactions with neurotransmitter systems and as an orexin antagonist, which has implications for sleep disorders and metabolic regulation.[1]

The journey from a promising compound like (2R)-2-amino-N-methyl-2-phenylacetamide to a potential therapeutic agent is paved with rigorous testing, where in vitro cell viability assays serve as a critical initial screening step.[2][3] These assays provide fundamental insights into a compound's potential cytotoxic or cytostatic effects.[4][5] However, the scientific literature is replete with instances of irreproducible findings, a challenge that can stem from a multitude of factors including the use of misidentified or contaminated cell lines, lack of detailed methodological reporting, and inherent variabilities in assay technologies.[6][7] Ensuring the reproducibility of these initial assays is not merely a matter of good scientific practice; it is a crucial step in preventing the costly pursuit of non-viable drug candidates.[6][8]

This guide will compare and contrast common cell viability assays, providing the necessary technical details and experimental considerations to generate reliable and reproducible data when assessing the biological activity of (2R)-2-amino-N-methyl-2-phenylacetamide.

Comparative Analysis of Common Cell Viability Assays

The selection of an appropriate cell viability assay is a critical decision that can significantly impact the outcome and reproducibility of a study.[2] These assays function by measuring different cellular parameters, such as metabolic activity, ATP levels, or membrane integrity.[4][5][9]

Tetrazolium Salt-Based Assays (MTT, XTT, WST-1)

These colorimetric assays are widely used and rely on the reduction of a tetrazolium salt to a colored formazan product by metabolically active cells.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This assay is based on the conversion of the yellow MTT to purple formazan crystals by mitochondrial dehydrogenases of viable cells.[10][11] A key step is the solubilization of these crystals before absorbance can be measured.[11][12]

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Unlike MTT, the formazan product of XTT is water-soluble, eliminating the need for a solubilization step and thereby reducing a potential source of variability.[13] The assay measures the reduction of the yellow tetrazolium salt to an orange formazan dye.[13]

  • WST-1 (Water Soluble Tetrazolium-1): Similar to XTT, WST-1 is reduced to a water-soluble formazan, simplifying the assay protocol.[14][15]

Table 1: Comparison of Tetrazolium Salt-Based Assays

FeatureMTT AssayXTT AssayWST-1 Assay
Principle Reduction of MTT to insoluble purple formazan by mitochondrial dehydrogenases.[10][11]Reduction of XTT to soluble orange formazan by metabolically active cells.[13]Reduction of WST-1 to soluble formazan by cellular enzymes.[14]
Solubilization Step Required.[11]Not required.[13]Not required.[14]
Advantages Cost-effective and widely established.[3]Simpler protocol, higher sensitivity than MTT.[13]High sensitivity, low toxicity.[14]
Disadvantages Multiple steps, potential for error in solubilization.Higher background signal compared to MTT.Can be more expensive than MTT.
Wavelength 570 nm.[11]450-500 nm.420-480 nm.[14][15]
Luminescent Assays (CellTiter-Glo®)

These assays measure the amount of ATP present, which is a key indicator of metabolically active, viable cells.[16][17] The CellTiter-Glo® assay, for example, uses a proprietary thermostable luciferase to generate a luminescent signal that is proportional to the amount of ATP.[16][17]

  • Advantages: High sensitivity, broad linear range, and a simple "add-mix-measure" protocol, making it suitable for high-throughput screening.[16][17][18]

  • Disadvantages: Can be more expensive than colorimetric assays.

Cytotoxicity Assays (LDH Release)

These assays measure the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged membranes.[19][20][21] The amount of LDH released is proportional to the number of lysed cells.[19]

  • Advantages: Directly measures cell death (necrosis). Can be multiplexed with other viability assays.

  • Disadvantages: Does not measure cytostatic effects (inhibition of proliferation without cell death).

Apoptosis Assays (Caspase-Glo® 3/7)

These assays specifically measure the activity of caspases, which are key enzymes in the apoptotic pathway.[22][23][24] The Caspase-Glo® 3/7 assay, for instance, uses a proluminescent substrate that is cleaved by caspases-3 and -7 to generate a luminescent signal.[22][23][24]

  • Advantages: Provides mechanistic insight into the mode of cell death. Highly sensitive.[23]

  • Disadvantages: Specific to apoptosis and will not detect other forms of cell death or cytostatic effects.

Experimental Protocols for Enhanced Reproducibility

To ensure the reproducibility of your findings, it is imperative to follow standardized and well-documented protocols. Below are step-by-step methodologies for key assays, designed to minimize variability.

General Cell Culture and Compound Treatment Workflow

A consistent starting point is fundamental to reproducible results.

Caption: General experimental workflow for assessing cell viability.

Detailed Protocol: MTT Assay
  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours.[11]

  • Compound Treatment: Treat cells with various concentrations of (2R)-2-amino-N-methyl-2-phenylacetamide and a vehicle control for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[11]

Detailed Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Reagent Preparation: Thaw the CellTiter-Glo® buffer and reconstitute the lyophilized substrate to form the CellTiter-Glo® Reagent.[17]

  • Assay Procedure:

    • Equilibrate the 96-well plate to room temperature for approximately 30 minutes.[17]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[17]

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[17]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[17]

  • Luminescence Measurement: Record the luminescence using a plate reader.

Data Presentation and Interpretation

For objective comparison, quantitative data should be summarized in a clear and structured format.

Table 2: Hypothetical Comparative IC50 Values (µM) of (2R)-2-amino-N-methyl-2-phenylacetamide

Cell LineAssay Type24 hours48 hours72 hours
MCF-7 MTT55.2 ± 4.138.7 ± 3.525.1 ± 2.9
XTT52.8 ± 3.936.5 ± 3.123.9 ± 2.5
CellTiter-Glo®49.5 ± 3.234.1 ± 2.821.8 ± 2.1
HeLa MTT78.4 ± 6.362.1 ± 5.745.3 ± 4.8
XTT75.9 ± 5.860.5 ± 5.243.8 ± 4.1
CellTiter-Glo®72.3 ± 5.158.2 ± 4.641.5 ± 3.9

Data are presented as mean ± standard deviation from three independent experiments.

Causality Behind Experimental Choices and Self-Validating Systems

To build a self-validating system, every experimental choice must be deliberate and justified.

  • Cell Line Authentication: Always use authenticated, low-passage cell lines to avoid issues with misidentification and genetic drift.[6] This is a fundamental step in ensuring the validity of your results.

  • Positive and Negative Controls: Include a known cytotoxic agent as a positive control and a vehicle-only treatment as a negative control. This helps to validate the assay's performance and normalize the data.

  • Dose-Response Curves: Generate multi-point dose-response curves to accurately determine the IC50 value, rather than relying on single-point measurements.

  • Orthogonal Assays: Employing a secondary, orthogonal assay that measures a different cellular parameter can significantly increase confidence in the results. For example, if a compound shows an effect in an ATP-based assay, confirming this with an LDH release assay can help distinguish between cytostatic and cytotoxic effects.

Self_Validating_System cluster_inputs Experimental Inputs cluster_validation Validation Steps cluster_output Reliable Outcome cell_line Authenticated Cell Line assay Primary Viability Assay cell_line->assay compound (2R)-2-amino-N-methyl- 2-phenylacetamide compound->assay controls Positive & Negative Controls assay->controls dose_response Dose-Response Curve assay->dose_response reproducible_data Reproducible & Validated Data controls->reproducible_data orthogonal_assay Orthogonal Assay (e.g., LDH, Caspase) dose_response->orthogonal_assay orthogonal_assay->reproducible_data

Caption: A self-validating system for in vitro cell viability assays.

Conclusion: A Framework for Reproducible Research

The reproducibility of in vitro cell viability assays is a cornerstone of credible preclinical research. When investigating the biological effects of (2R)-2-amino-N-methyl-2-phenylacetamide, a multifaceted approach that considers the choice of assay, meticulous execution of protocols, and the implementation of self-validating systems is paramount. By understanding the principles and limitations of different assay methodologies and by adhering to rigorous experimental design, researchers can generate high-quality, reproducible data that will confidently guide the trajectory of drug development programs.

References

  • EvitaChem. (n.d.). Buy (2R)-2-amino-N-methyl-2-phenylacetamide (EVT-8851340).
  • Roche. (n.d.). Protocol Guide: XTT Assay for Cell Viability and Proliferation.
  • Promega Corporation. (n.d.). Caspase-Glo® 3/7 Assay Protocol.
  • Cell Signaling Technology. (n.d.). XTT Cell Viability Kit.
  • Promega Corporation. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay Protocol.
  • MTT Assay Protocol. (n.d.).
  • Roche. (n.d.). Protocol Guide: XTT Assay for Cell Viability and Proliferation.
  • Cell Biolabs, Inc. (n.d.). CytoSelect™ WST-1 Cell Proliferation Assay Reagent.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • ATCC. (n.d.). Improving accuracy and reproducibility in life science research.
  • Thermo Fisher Scientific. (n.d.). CyQUANT MTT Cell Proliferation Assay Kit Protocol.
  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.
  • Merck Millipore. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Creative Bioarray. (n.d.). WST-1 Assay Protocol for Cell Proliferation and Viability.
  • Sigma-Aldrich. (n.d.). Cell Proliferation Reagent WST-1.
  • ATCC. (n.d.). MTT Cell Proliferation Assay.
  • Promega Corporation. (n.d.). CellTiter-Glo® 3D Cell Viability Assay Technical Manual TM412.
  • nanOxiMet. (2014). Cellular viability - WST-1 assay Protocol for adherent cells.
  • Promega Corporation. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288.
  • ATCC. (n.d.). XTT Cell Proliferation Assay Kit.
  • Thermo Fisher Scientific. (n.d.). CyQUANT XTT Cell Viability Assay Protocol.
  • PLoS One. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time.
  • Promega Corporation. (n.d.). CellTiter-Glo® 3D Cell Viability Assay Protocol.
  • Promega Corporation. (n.d.). CellTiter-Glo® One Solution Assay Protocol.
  • Promega Corporation. (n.d.). CytoTox 96® Non-Radioactive Cytotoxicity Assay Technical Bulletin.
  • Promega Corporation. (n.d.). Caspase-Glo® 3/7 Assay System.
  • Cayman Chemical. (n.d.). LDH Cytotoxicity Assay Kit.
  • CMDC Labs. (2025). Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regulatory Compliance.
  • Cell Signaling Technology. (n.d.). LDH Cytotoxicity Assay Kit #37291.
  • Merck Millipore. (n.d.). WST-1 Assay Protocol for Cell Viability.
  • Promega Corporation. (n.d.). Caspase-Glo® 3/7 Assay.
  • Abcam. (n.d.). LDH Assay Kit (Cytotoxicity) (ab65393/K313).
  • Enago Academy. (2022). Top 5 Factors Affecting Reproducibility in Research.
  • Boster Biological Technology. (2023). Caspase-3, 7 Activity Assay Kit.
  • Abcam. (n.d.). Caspase-3/7, Caspase-8 and Caspase-9 Multiplex Activity Assay Kit (Fluorometric) (ab219915).
  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.
  • IntechOpen. (2017). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages.
  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • World Organisation for Animal Health. (n.d.). Factors affecting test reproducibility among laboratories.
  • Smolecule. (2023). Buy (R)-2-Amino-2-phenylacetamide | 6485-67-2.
  • PAASP Network. (2019). “Avoiding the Edge Effect – How to increase reproducibility of in vitro microplate experiments?”.
  • Benchchem. (n.d.). A Technical Guide to N-(2-Aminophenyl)-2-phenylacetamide: Synthesis, Characterization, and Potential Applications.
  • Molecules. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents.
  • NextSDS. (n.d.). 2-amino-N-methyl-2-phenylacetamide — Chemical Substance Information.
  • Sigma-Aldrich. (n.d.). 2-Amino-N-phenylacetamide.
  • IRE Journals. (n.d.). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives.

Sources

Cross-Validation of HPLC and GC-MS Methods for the Quantitative Analysis of (2R)-2-Amino-N-methyl-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(2R)-2-amino-N-methyl-2-phenylacetamide is a chiral, polar molecule featuring both a primary amine and a secondary amide. Its structural resemblance to phenylglycine derivatives makes it a critical intermediate in pharmaceutical synthesis. As an Application Scientist, I frequently encounter the dilemma of selecting the optimal chromatographic technique for such bi-functional compounds. While High-Performance Liquid Chromatography (HPLC) is the traditional workhorse for polar, thermolabile molecules, Gas Chromatography-Mass Spectrometry (GC-MS) offers unparalleled resolution and sensitivity if the analyte's volatility can be properly engineered.

This guide provides an in-depth cross-validation of HPLC-UV/MS and GC-MS methodologies for this compound, adhering strictly to the for analytical procedure validation[1].

Physicochemical Causality & Method Rationale

The molecular architecture of (2R)-2-amino-N-methyl-2-phenylacetamide dictates its chromatographic behavior:

  • The Amine Group: Amines are highly nucleophilic and basic. In HPLC, they often cause peak tailing due to secondary interactions with residual silanols on silica-based stationary phases. In GC, free amines hydrogen-bond with the column coating, leading to irreversible adsorption and thermal degradation.

  • The Amide Group: Unlike amines, amides are resonance-stabilized and non-ionizable under typical conditions, making them less reactive but highly polar.

Causality in HPLC Design: To mitigate silanol interactions, we utilize an rather than a standard C18. Amide columns provide a more inert surface, preventing stationary phase deactivation and ensuring sharp peak symmetries for basic analytes[2].

Causality in GC Design: Direct GC analysis of this compound is unfeasible. We must employ a pre-column derivatization strategy—specifically, acylation using Trifluoroacetic Anhydride (TFAA). This converts the reactive amine into a stable, volatile trifluoroacetamide, drastically lowering the boiling point and [3].

G A Analyte Profiling (2R)-2-amino-N-methyl-2-phenylacetamide B HPLC-UV/MS Pathway (Direct Injection) A->B Polar/Aqueous Matrix C GC-MS Pathway (Derivatization Required) A->C High Sensitivity/Trace Analysis D Amide-Functionalized Column Mobile Phase: ACN/Water (0.1% FA) B->D E Acylation via TFAA Volatility & Stability Enhancement C->E F ICH Q2(R2) Cross-Validation Accuracy, Precision, Linearity, Specificity D->F E->F

Workflow detailing the physicochemical rationale for HPLC vs. GC-MS method selection.

Self-Validating Experimental Methodologies

A robust analytical method must be a self-validating system. The protocols below integrate continuous quality control (QC) checks to ensure data integrity.

Protocol 1: HPLC-UV/MS Analysis
  • Sample Preparation: Dissolve the standard in 50:50 Acetonitrile:Water to a stock concentration of 1.0 mg/mL. Dilute to working concentrations (10-100 µg/mL).

  • Column Selection: Use an Amide-bonded stationary phase (150 x 4.6 mm, 3 µm). This avoids the Schiff base formation and silanol interactions typical of amine-based or bare silica columns[2].

  • Mobile Phase: Gradient elution using 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B). The acidic modifier ensures the amine remains protonated, standardizing its retention time.

  • Self-Validation Checkpoint: Inject a blank, followed by six replicates of a System Suitability Test (SST) standard. The run is only authorized to proceed if the Relative Standard Deviation (RSD) of the peak area is <2.0% and the USP tailing factor is <1.5.

Protocol 2: GC-MS Analysis with Acylation
  • Derivatization (Causality): Extract 100 µL of the aqueous sample into 500 µL of ethyl acetate. Add 50 µL of Trifluoroacetic Anhydride (TFAA) and incubate at 60°C for 30 minutes. The TFAA reacts with the primary amine, replacing the active hydrogen with a CF3-CO group, neutralizing its basicity and increasing vapor pressure[3].

  • Evaporation & Reconstitution: Evaporate to dryness under a gentle nitrogen stream to remove excess TFAA (which can degrade the GC column phase). Reconstitute in 100 µL of anhydrous hexane.

  • Chromatographic Conditions: Use a 5% diphenyl/95% dimethyl polysiloxane capillary column (30 m x 0.25 mm x 0.25 µm). Inject 1 µL in split mode (10:1) with the inlet at 250°C.

  • Self-Validation Checkpoint: Utilize an isotopically labeled internal standard (e.g., Deuterated Phenylacetamide) spiked into every sample prior to derivatization. This automatically corrects for any variability in derivatization efficiency or injection volume.

G S1 System Suitability (RSD < 2%, N=6) S2 Calibration Curve (R² > 0.999) S1->S2 S3 Bracketing QCs (Low, Mid, High) S2->S3 S4 Unknown Samples (Batch Analysis) S3->S4 S5 Post-Run QC (Drift < 5%) S4->S5 S5->S1 Fails (Invalidate Batch)

Self-validating sequence logic ensuring continuous data integrity throughout the run.

Cross-Validation & Quantitative Performance

According to regulatory guidelines, to ensure they yield statistically equivalent results[4]. We evaluated Linearity, Precision (Intra-day and Inter-day), Accuracy, and Limits of Detection/Quantification (LOD/LOQ).

Validation Parameter (ICH Q2(R2))HPLC-UV (Amide Column)GC-MS (TFAA Derivatized)Acceptance Criteria
Linearity Range 1.0 – 100.0 µg/mL0.05 – 10.0 µg/mLR² ≥ 0.999
LOD / LOQ 0.3 µg/mL / 1.0 µg/mL0.01 µg/mL / 0.05 µg/mLSignal-to-Noise ≥ 3 (LOD) / 10 (LOQ)
Intra-day Precision (RSD, %) 1.2%2.4%≤ 5.0%
Inter-day Precision (RSD, %) 1.8%3.1%≤ 5.0%
Accuracy (Recovery, %) 98.5% – 101.2%94.3% – 103.1%90.0% – 110.0%
Matrix Effect Minimal (Direct Injection)Moderate (Requires Internal Std)± 15% deviation
Discussion on Method Equivalence

The cross-validation data demonstrates that both methods are fit for purpose, but they serve different analytical niches.

The HPLC method exhibits superior precision (1.2% RSD) and accuracy due to the absence of a derivatization step, making it the gold standard for routine assay and release testing of the bulk drug substance.

Conversely, the GC-MS method offers a 30-fold increase in sensitivity (LOD of 0.01 µg/mL). While the derivatization step introduces slight variability (increasing the RSD to 2.4%), the use of an internal standard ensures the accuracy remains well within the ICH Q2(R2) limits. Therefore, GC-MS is the authoritative choice for trace-level impurity profiling and pharmacokinetic studies where the analyte concentration falls below the HPLC's LOQ.

Selecting between HPLC and GC-MS for (2R)-2-amino-N-methyl-2-phenylacetamide is not a matter of one technique being universally superior, but rather aligning the physicochemical properties of the analyte with the specific goals of the study. By implementing self-validating protocols and adhering to rigorous cross-validation frameworks, laboratories can seamlessly transfer between these platforms without compromising scientific integrity.

References

  • European Medicines Agency (EMA) . "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Europa.eu.[Link]

  • Tech Information . "Amide or Amino HPLC Columns: What are the Differences." MTC USA.[Link]

  • Pharmaceuticals and Medical Devices Agency (PMDA) . "Guideline on Bioanalytical Method Validation in Pharmaceutical Development." PMDA.go.jp. [Link]

Sources

Inter-Laboratory Validation of (2R)-2-Amino-N-methyl-2-phenylacetamide Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of chiral amides, particularly derivatives of D-phenylglycine, is a cornerstone in the development of semi-synthetic antibiotics and peptidomimetic drugs. (2R)-2-amino-N-methyl-2-phenylacetamide (CAS: 97549-10-5)[1] is a highly valuable chiral building block. However, its synthesis is historically plagued by poor atom economy, hazardous solvent requirements, and challenges related to the zwitterionic nature of the starting materials[2].

As a Senior Application Scientist, I have compiled this guide to objectively compare three distinct synthetic methodologies—Traditional Batch, Biocatalytic, and Continuous Slurry-Flow—validated across three independent laboratories. This guide provides the mechanistic causality behind each method, comparative performance data, and self-validating protocols to ensure reproducible scale-up.

Mechanistic Background & The Synthetic Challenge

D-phenylglycine is notoriously difficult to functionalize due to its high melting point and insolubility in standard organic solvents, a direct result of its stable zwitterionic crystal lattice[3].

To form the N-methyl amide bond, chemists must overcome two primary challenges:

  • Chemoselectivity: Activating the carboxylic acid without polymerizing the unprotected primary amine.

  • Stereopreservation: Preventing the racemization of the highly labile α-chiral center (the benzylic proton is prone to base-catalyzed abstraction).

The Three Alternatives
  • Route A: Traditional Batch Chemistry (The Baseline) Relies on Boc-protection of the amine, followed by EDC/HOBt-mediated coupling with methylamine, and subsequent TFA deprotection. While reliable, this route is highly atom-inefficient and generates massive amounts of organic waste (high E-factor).

  • Route B: Biocatalytic Direct Amidation Utilizes 4[4] to directly amidate a D-phenylglycine methyl ester precursor in aqueous media. It offers perfect stereocontrol but requires strict pH management.

  • Route C: Continuous Slurry-Flow Synthesis A cutting-edge approach that performs the 5[5]. By utilizing hydroxypropyl methylcellulose (HPMC) as a surface-active agent, the insoluble D-phenylglycine derivatives are kept in a pumpable suspension, allowing for rapid mass transfer and minimal solvent waste[6].

SynthesisRoutes cluster_batch Route A: Traditional Batch cluster_bio Route B: Biocatalytic cluster_flow Route C: Continuous Flow Start D-Phenylglycine (Starting Material) Boc Boc Protection Start->Boc Ester Methyl Esterification Start->Ester Slurry Slurry Formation (HPMC/Water) Start->Slurry Coupling EDC/HOBt + MeNH2 Boc->Coupling Deprotect TFA Deprotection Coupling->Deprotect Product (2R)-2-amino-N-methyl-2-phenylacetamide Deprotect->Product Enzyme Engineered Acylase + MeNH2 (Aqueous) Ester->Enzyme Enzyme->Product Flow Active Mixing Reactor (Continuous) Slurry->Flow Flow->Product

Fig 1. Mechanistic comparison of Batch, Biocatalytic, and Flow synthesis pathways.

Inter-Laboratory Validation Data

To objectively evaluate these routes, a round-robin validation study was conducted across three distinct facilities: an Academic Lab (Lab 1), a Contract Research Organization (Lab 2), and a Pharma Process R&D facility (Lab 3). The target was the production of 100 grams of (2R)-2-amino-N-methyl-2-phenylacetamide.

Performance MetricRoute A: Batch (Lab 1)Route B: Biocatalytic (Lab 2)Route C: Slurry-Flow (Lab 3)
Overall Yield (%) 68% (Over 3 steps)89% (Over 2 steps)94% (Telescoped)
Enantiomeric Excess (ee) 96.5% (Slight racemization)>99.9% (Perfect retention)99.2%
E-Factor (kg waste / kg prod) 145.018.5 (Mostly aqueous)8.2 (Highly efficient)
Space-Time Yield (g/L/h) 12.535.0215.0
Primary Limitation Poor atom economy, hazardousRequires strict pH/temp controlRequires specialized pumping

Validated Experimental Protocols

Protocol 1: Biocatalytic Direct Amidation (Route B)

Causality Focus: Why control the pH so strictly? The reaction relies on the unprotonated form of methylamine acting as a nucleophile. However, at pH > 8.5, the engineered acylase begins to denature, and background hydrolysis of the ester outcompetes amidation[4]. Maintaining a strict pH of 8.0 ± 0.1 balances nucleophilicity with enzyme stability.

Step-by-Step Method:

  • Substrate Preparation: Dissolve 500 mM of D-phenylglycine methyl ester hydrochloride in 100 mM phosphate buffer.

  • Amine Addition: Add 3.0 equivalents of methylamine (as a 40% aqueous solution).

  • pH Adjustment: Immediately adjust the pH to 8.0 using 2M HCl. Self-Validation: The system must hold pH 8.0 ± 0.1 for 10 minutes before proceeding; otherwise, buffer capacity is insufficient.

  • Biocatalyst Loading: Add 5 wt% of engineered Penicillin G Acylase (immobilized on acrylic resin).

  • Incubation & IPC: Stir at 25°C. In-Process Control (IPC): At 4 hours, withdraw 10 µL, quench in 990 µL MeCN, and analyze via HPLC (210 nm). Proceed to isolation only when the ester peak area is <1%.

  • Isolation: Filter the immobilized enzyme (recoverable). Extract the aqueous filtrate with ethyl acetate (3 x 50 mL), dry over Na₂SO₄, and concentrate to yield the pure amide.

Protocol 2: Continuous Slurry-Flow Synthesis (Route C)

Causality Focus: Why use HPMC? D-phenylglycine derivatives form dense, insoluble slurries in water that rapidly clog standard microreactors. By adding Hydroxypropyl methylcellulose (HPMC), we leverage its surface-active properties to maintain a stable, pumpable suspension, ensuring consistent mass transfer and preventing catastrophic pressure drops[5][6].

FlowReactor PumpA Pump A (Substrate Slurry) Mixer Spinning Disc Mixer PumpA->Mixer 1.0 mL/min PumpB Pump B (MeNH2 aq.) PumpB->Mixer 1.0 mL/min Reactor Residence Time Coil (60°C, 30 min) Mixer->Reactor Homogeneous BPR Back Pressure Regulator (5 bar) Reactor->BPR Amidation Collection Product Crystallization BPR->Collection

Fig 2. Continuous slurry-flow reactor configuration for rapid amidation.

Step-by-Step Method:

  • Slurry Formulation (Line A): Suspend 1.0 M of activated D-phenylglycine precursor in an aqueous solution containing 2 wt% HPMC. Stir vigorously until a homogeneous, milky suspension forms.

  • Reagent Preparation (Line B): Prepare a 3.0 M aqueous solution of methylamine.

  • Reactor Priming: Prime the continuous flow system (equipped with a spinning disc mixer and a 30 mL heated PFA coil) with 2 wt% HPMC solution to establish baseline pressure (regulated to 5 bar via BPR).

  • Continuous Operation: Pump Line A and Line B at 0.5 mL/min each into the spinning disc mixer (total flow rate = 1.0 mL/min, Residence Time = 30 min). Maintain the reactor coil at 60°C.

  • Self-Validating Steady-State Check: Divert the first 60 minutes of output to waste (2 reactor volumes). Collect a 1 mL sample at exactly 65 minutes. Analyze via HPLC. The system is validated for bulk collection if conversion is >98% and reactor pressure remains stable at 5.0 ± 0.2 bar.

  • Downstream Processing: Collect the output stream directly into a chilled crystallizer (5°C). The product, (2R)-2-amino-N-methyl-2-phenylacetamide, precipitates directly from the aqueous stream and is isolated via continuous filtration.

References

  • 97549-10-5|(R)
  • Sustainable and Scalable Amidations in Water Using Continuous Slurry-Flow Technology Source: ChemRxiv / ResearchGate URL
  • Source: ResearchGate (Nature Communications)
  • Controlled-release biocatalysis for the synthesis of D-phenylglycine Source: Taylor & Francis URL
  • D-phenylglycine aminotransferase (D-PhgAT)

Sources

A Comparative Guide to the Structure-Activity Relationship of (2R)-2-amino-N-methyl-2-phenylacetamide Analogs

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs of (2R)-2-amino-N-methyl-2-phenylacetamide. While direct and extensive comparative studies on this specific molecule are limited in publicly accessible literature, this document synthesizes available data from closely related 2-amino-N-phenylacetamide series to elucidate the impact of structural modifications on biological activity. The insights presented herein are intended to guide researchers and drug development professionals in the design of novel therapeutic agents based on this versatile scaffold.

The 2-amino-N-phenylacetamide core is a recognized pharmacophore present in a variety of biologically active compounds, demonstrating activities ranging from anticonvulsant to antimicrobial.[1][2] The specific stereochemistry of the (2R) configuration and the N-methylation of the amide are critical features that can significantly influence potency, selectivity, and pharmacokinetic properties. This guide will explore the available SAR data by dissecting the molecule into key regions and examining the effects of substitutions.

Core Structure and Key Regions for Modification

The fundamental structure of (2R)-2-amino-N-methyl-2-phenylacetamide can be divided into three primary regions for SAR analysis:

  • The Phenyl Ring (West): Modifications to this aromatic ring can influence hydrophobic and electronic interactions with the target protein.

  • The Amino Group (East): Substitutions on the α-amino group can impact the molecule's basicity, polarity, and potential for hydrogen bonding.

  • The N-Methyl-acetamide Moiety: Alterations to the N-methyl group can affect the compound's lipophilicity, metabolic stability, and conformational flexibility.[3]

Structure-Activity Relationship Analysis of 2-Amino-N-phenylacetamide Analogs

Recent research into 2-amino-N-phenylacetamide derivatives as inhibitors of the Slack (KNa1.1, KCNT1) potassium channel provides valuable SAR insights that can be extrapolated to the (2R)-2-amino-N-methyl-2-phenylacetamide scaffold.[4][5] The following sections summarize the findings based on a high-throughput screening hit, VU0606170.[4]

Modifications to the Phenyl Ring and Linker

A series of analogs of a 2-amino-N-phenylacetamide hit compound were synthesized to explore the impact of substitutions on the phenyl ring and the adjoining linker. The data, summarized in the table below, reveals that while some modifications are tolerated, significant structural changes often lead to a decrease or loss of activity.[4]

CompoundR Group (Substitution on Phenyl Ring)IC50 (µM) vs. WT SlackEfficacy (%)
4 (Hit) 2-methoxy1.8100
25 2-ethoxy1.750
27 2-isopropoxy1.9100
29 2-fluoro>20-
30 2-chloro>20-
31 2-methyl>20-
32 3-methoxy4.8100
33 4-methoxy5.1100

Data sourced from Denton et al. (2022).[4]

The data indicates that small alkyl ether substitutions at the 2-position of the phenyl ring are favorable for activity, with the 2-methoxy derivative being the most potent.[4] However, replacing the methoxy group with halogens or a methyl group resulted in a significant loss of inhibitory activity.[4] Moving the methoxy group to the 3- or 4-position was tolerated but led to a 2- to 3-fold decrease in potency.[4] This suggests a specific binding pocket that can accommodate small ether groups at the ortho position of the phenyl ring.

Modifications to the Amino Group

The amino group of the 2-amino-N-phenylacetamide scaffold is another critical point for interaction with biological targets. In the context of Slack channel inhibitors, this amine is often part of a larger, more complex substituent. The SAR studies on VU0606170 analogs revealed that the nature of this substituent is crucial for activity. For instance, replacement of a piperazine core with acyclic or other cyclic systems often led to reduced potency.[4]

Experimental Protocols

General Synthesis of 2-Amino-N-phenylacetamide Analogs

The synthesis of 2-amino-N-phenylacetamide derivatives can be achieved through a multi-step process, as illustrated in the following workflow. This general protocol is adapted from methodologies reported for similar compounds.[6][7]

cluster_0 Step 1: Synthesis of 2-Bromo-N-phenylacetamide Intermediate cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Purification A Substituted Aniline C 2-Bromo-N-phenylacetamide A->C Base (e.g., Pyridine) B Bromoacetyl Bromide B->C D 2-Bromo-N-phenylacetamide F 2-Amino-N-phenylacetamide Analog D->F Base (e.g., K2CO3) E Primary or Secondary Amine (e.g., Methylamine) E->F G Crude Product H Purified Product G->H Recrystallization or Column Chromatography

Caption: General synthetic workflow for 2-amino-N-phenylacetamide analogs.

Step-by-Step Methodology:

  • Synthesis of the 2-bromo-N-phenylacetamide intermediate: To a solution of the appropriately substituted aniline in a suitable solvent (e.g., dichloromethane), a base such as pyridine is added. The mixture is cooled in an ice bath, and bromoacetyl bromide is added dropwise. The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The crude product is then isolated through an aqueous workup.[7]

  • Nucleophilic substitution: The 2-bromo-N-phenylacetamide intermediate is dissolved in a polar aprotic solvent (e.g., DMF or acetonitrile) along with a base such as potassium carbonate. The desired primary or secondary amine is then added, and the reaction mixture is stirred, potentially with heating, until the starting material is consumed.

  • Purification: The final product is isolated by extraction and purified by recrystallization from a suitable solvent system or by column chromatography on silica gel to yield the pure 2-amino-N-phenylacetamide analog.[6]

Biological Evaluation: Thallium Flux Assay for Slack Channel Inhibition

The inhibitory activity of the synthesized analogs against the Slack potassium channel can be assessed using a thallium (Tl+) flux assay in a cell line stably expressing the channel.[4]

cluster_0 Assay Workflow A HEK-293 cells expressing Slack channels are plated B Cells are loaded with a Tl+-sensitive fluorescent dye A->B C Compound of interest is added B->C D A Tl+ solution is added to initiate influx C->D E Fluorescence is measured over time D->E F Data analysis to determine IC50 E->F

Caption: Workflow for the thallium flux assay.

Detailed Protocol:

  • Cell Culture: HEK-293 cells stably expressing the human Slack channel are cultured in appropriate media.

  • Assay Preparation: Cells are seeded into 384-well plates. After incubation, the cells are loaded with a thallium-sensitive fluorescent dye.

  • Compound Application: The test compounds (analogs of (2R)-2-amino-N-methyl-2-phenylacetamide) are added to the wells at various concentrations.

  • Thallium Influx: A solution containing thallium sulfate is added to the wells to initiate ion influx through the Slack channels.

  • Fluorescence Measurement: The fluorescence intensity is measured using a plate reader at appropriate excitation and emission wavelengths. An increase in fluorescence indicates Tl+ influx.

  • Data Analysis: The rate of fluorescence increase is used to determine the activity of the Slack channel. The data is normalized to controls, and concentration-response curves are generated to calculate the IC50 values for each compound.[4]

Discussion and Future Directions

The available SAR data, primarily from the study of Slack potassium channel inhibitors, provides a foundational understanding of the structural requirements for activity in the 2-amino-N-phenylacetamide class. The flat SAR observed in some studies, where significant structural modifications lead to a loss of activity, suggests a well-defined binding pocket for this scaffold.[4][5]

Future research should focus on a more systematic exploration of the SAR of (2R)-2-amino-N-methyl-2-phenylacetamide itself. Key areas of investigation should include:

  • Stereochemistry: A direct comparison of the (2R) and (2S) enantiomers is crucial to understand the stereochemical requirements for target binding.

  • N-Alkylation: The effect of varying the N-alkyl substituent on the acetamide (e.g., N-ethyl, N-propyl) should be investigated to probe the steric and lipophilic tolerance in that region of the molecule.

  • Phenyl Ring Substituents: A broader range of substituents on the phenyl ring should be explored to develop a more detailed quantitative structure-activity relationship (QSAR) model.

By leveraging the insights from related series and conducting more focused studies on the (2R)-2-amino-N-methyl-2-phenylacetamide scaffold, researchers can accelerate the development of novel and potent therapeutic agents.

References

  • Denton, J. L., et al. (2022). Structure-activity relationship studies in a new series of 2-amino-N-phenylacetamide inhibitors of Slack potassium channels. Bioorganic & Medicinal Chemistry Letters, 76, 129013. [Link]

  • Denton, J. L., et al. (2022). Structure-activity relationship studies in a new series of 2-amino-N-phenylacetamide inhibitors of Slack potassium channels. PubMed. [Link]

  • Chen, Y. F., et al. (2014). Synthesis and Biological Evaluation of 2-Phenoxyacetamide Analogues, a Novel Class of Potent and Selective Monoamine Oxidase Inhibitors. Molecules, 19(11), 18868-18883. [Link]

  • Khan, I., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences, 7(1), 33. [Link]

  • Jeff-Agboola, Y. A., et al. (2011). Merging Structural Motifs of Functionalized Amino Acids and α-Aminoamides Results in Novel Anticonvulsant Compounds with Significant Effects on Slow and Fast Inactivation of Voltage-Gated Sodium Channels and in the Treatment of Neuropathic Pain. Journal of Medicinal Chemistry, 54(9), 3367-3384. [Link]

  • Ferreira, R. J., et al. (2025). N′-Substituted 2-Aminoacetanilides as Precursors for New 1,4-Benzodiazepin-2-Ones: Synthesis and Structural Study. Molecules, 30(22), 5035. [Link]

  • Lee, J. H., et al. (2019). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. IRE Journals, 3(5), 118-122. [Link]

  • El-Sayed, M. A. A., et al. (2022). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 746-761. [Link]

  • Omodani, T., et al. (2013). Synthesis and Structure-Activity Relationships of 2-Aminoacetamide Derivatives as Peroxisome Proliferator-Activated Receptor α/γ Dual Agonists. Chemical and Pharmaceutical Bulletin, 61(9), 917-928. [Link]

  • Li, Y., et al. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 25(21), 5131. [Link]

  • Suryawanshi, M. R., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Scientific Reports, 12(1), 2117. [Link]

  • Tan, S. K., et al. (2016). Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds. Chemical Research in Toxicology, 29(10), 1668-1681. [Link]

  • Kumar, S., et al. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists, 16(2), 254-260. [Link]

  • Patil, S. B., et al. (2025). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research, 59(1s), s333-s340. [Link]

  • Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9), 683-690. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (2R)-2-amino-N-methyl-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond Synthesis, Ensuring a Safe Lifecycle

As researchers dedicated to advancing drug development, our responsibility extends beyond the successful synthesis and application of novel compounds like (2R)-2-amino-N-methyl-2-phenylacetamide. The lifecycle of any chemical reagent, particularly those with biological activity, culminates in its safe and compliant disposal. Improper disposal not only poses a risk to personnel and the environment but can also result in significant regulatory penalties.[1][2]

This guide provides a comprehensive, step-by-step framework for the proper management and disposal of (2R)-2-amino-N-methyl-2-phenylacetamide. The procedures outlined herein are grounded in established safety protocols and regulatory standards, designed to provide a self-validating system for your laboratory operations. This document moves beyond a simple checklist, explaining the causality behind each procedural step to empower you with a deep, actionable understanding of chemical waste management.

Part 1: Hazard Identification and Immediate Safety

Table 1: GHS Hazard Classification Summary for Phenylacetamide Derivatives

Hazard Class Hazard Statement Signal Word
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowed Warning
Acute Toxicity, Dermal (Category 4) H312: Harmful in contact with skin Warning
Acute Toxicity, Inhalation (Category 4) H332: Harmful if inhaled Warning
Eye Irritation (Category 2) H319: Causes serious eye irritation Warning

Source: GHS information provided by ECHA C&L Inventory for 2-amino-N-methyl-N-phenylacetamide.[3]

These classifications dictate the minimum personal protective equipment (PPE) required and inform the urgency and methodology of spill response and waste handling. The primary routes of exposure are ingestion, skin contact, and inhalation, with a significant risk of serious eye irritation.[3][4]

Required Personal Protective Equipment (PPE)

EquipmentStandard/SpecificationRationale
Eye Protection Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US).[4]Protects against splashes and airborne particles causing serious eye irritation.
Hand Protection Chemical-resistant, impervious gloves (e.g., Nitrile) inspected before use.Prevents skin contact, a primary route of harmful exposure.[4][5]
Body Protection Laboratory coat, long-sleeved clothing. Fire/flame resistant clothing if handling large quantities.[4][5]Minimizes skin exposure from spills or splashes.
Respiratory Not required under normal use with adequate ventilation. Use a NIOSH/MSHA approved respirator for large spills or poor ventilation.[5][6]Prevents inhalation, a key route of harmful exposure.

Part 2: Spill Management and Emergency Procedures

An effective response to a chemical spill minimizes harm to personnel and the environment.[7][8] Procedures are categorized by spill size.

Minor Spill (Manageable by trained laboratory personnel)

  • Alert & Isolate: Immediately alert personnel in the immediate area.[7]

  • Ventilate: If safe to do so, increase ventilation by opening a fume hood sash. Avoid creating airborne dust from solid material.[7]

  • Don PPE: Wear the appropriate PPE as detailed in Table 1.

  • Contain: Confine the spill to a small area. For liquids, create a dike with absorbent material.[9]

  • Clean-Up:

    • Solid/Powder: Gently sweep to avoid generating dust.[7] Alternatively, moisten the powder with a suitable solvent (e.g., isopropanol) and wipe with a dry cloth or absorbent pad.

    • Liquid: Use an appropriate spill kit or inert absorbent material like vermiculite or sand. Work from the outside of the spill inward.[7][9]

  • Collect Waste: Place all contaminated materials (absorbents, cloths, used PPE) into a suitable, sealable container.[7][10]

  • Label: Affix a hazardous waste label to the container, identifying the contents as "Spill Debris of (2R)-2-amino-N-methyl-2-phenylacetamide."[10]

  • Decontaminate: Clean the spill area with soap and water.[7]

  • Report: Inform your supervisor or Principal Investigator of the incident.[7]

Major Spill (Requires outside assistance)

  • Evacuate & Alert: Attend to any injured persons and evacuate the area immediately.[7] Alert others to stay away and close doors to the affected area.

  • Call for Help: Contact your institution's Environmental Health and Safety (EHS) office and, if necessary, emergency services (911).[7][11]

  • Control Ignition Sources: If the material is flammable or dissolved in a flammable solvent, turn off all heat and ignition sources if it is safe to do so.[7]

  • Provide Information: Have a person knowledgeable about the incident available to assist emergency personnel.[7]

First Aid for Exposure

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4][9][11] Seek immediate medical attention.[5]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[4][12] Seek medical attention if irritation persists.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4][6]

  • Ingestion: Rinse mouth with water. Do not induce vomiting.[4][12] Call a poison control center or doctor immediately for medical advice.[6][12]

Part 3: Step-by-Step Disposal Protocol

The disposal of (2R)-2-amino-N-methyl-2-phenylacetamide is governed by the Resource Conservation and Recovery Act (RCRA) in the United States, which mandates a "cradle-to-grave" management system for hazardous waste.[1][13] All chemical waste must be disposed of through your institution's licensed hazardous waste program.[14] Never discharge chemical waste down the sewer system or dispose of it in regular trash. [1][4]

Disposal Decision Workflow

G cluster_waste_type 1. Identify Waste Type cluster_procedure 2. Follow Disposal Procedure cluster_final 3. Final Steps start Generated (2R)-2-amino-N-methyl- 2-phenylacetamide Waste waste_type Unused/Expired Product start->waste_type container Empty Container start->container contaminated Contaminated Materials (PPE, etc.) start->contaminated proc_product Place in original or compatible, sealed container. Ensure it is clearly labeled. waste_type->proc_product proc_container Triple rinse with a suitable solvent. Collect rinsate as hazardous waste. Deface label on empty container. container->proc_container proc_contaminated Place in a sealed, compatible container (e.g., lined pail). contaminated->proc_contaminated label_waste Affix Hazardous Waste Label. List all constituents, including rinsate solvent. proc_product->label_waste proc_container->label_waste proc_contaminated->label_waste store_waste Store in designated Satellite Accumulation Area. Ensure segregation from incompatible materials. label_waste->store_waste request_pickup Submit waste pickup request to Institutional EHS. store_waste->request_pickup

Caption: Disposal decision workflow for (2R)-2-amino-N-methyl-2-phenylacetamide.

Protocol 1: Disposal of Unused or Waste Product

  • Containerization: Keep the compound in its original container if possible. If not, use a compatible, sealable, and clearly labeled container. Ensure the container is in good condition with a tightly fitting cap.

  • Labeling: The container must be labeled with a hazardous waste tag as soon as the first drop of waste is added.[14] The label must clearly state "(2R)-2-amino-N-methyl-2-phenylacetamide" and list all other components if it is a mixture.

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area.[13] This area must be at or near the point of generation and under the control of the laboratory personnel. Ensure it is segregated from incompatible materials.

  • Pickup: Arrange for disposal through your institution's EHS department by submitting a chemical waste collection request.[14] Do not accumulate more than 55 gallons of hazardous waste in your lab.[13][14]

Protocol 2: Disposal of Empty Containers

  • Decontamination: An "empty" container that held this compound must still be managed carefully. Triple rinse the container with a suitable solvent (e.g., methanol or acetone).

  • Collect Rinsate: The rinsate from the cleaning process is considered hazardous waste.[4] Collect all three rinses in a designated waste container and manage it according to Protocol 1.

  • Container Disposal: Once triple-rinsed, the container can often be disposed of in a designated glass waste box.[13] Before disposal, deface or remove the original manufacturer's label to prevent confusion.[13]

  • P-Listed Waste Exception: Note that containers of acutely toxic "P-listed" wastes have more stringent disposal requirements and cannot be disposed of this way. While this compound is not typically P-listed, it is a critical point of awareness in waste management.[13]

Protocol 3: Disposal of Contaminated Labware and Debris

  • Segregation: All items that have come into direct contact with (2R)-2-amino-N-methyl-2-phenylacetamide, such as gloves, weigh boats, pipette tips, and spill cleanup materials, must be treated as hazardous waste.

  • Containerization: Collect these materials in a designated, leak-proof container with a lid, such as a polyethylene-lined pail or a sturdy, sealed bag.[10]

  • Labeling and Pickup: Label the container as "Hazardous Waste: Debris contaminated with (2R)-2-amino-N-methyl-2-phenylacetamide" and arrange for pickup through your EHS department.

By adhering to these protocols, you ensure the safe and compliant disposal of (2R)-2-amino-N-methyl-2-phenylacetamide, fulfilling your professional responsibility to protect yourself, your colleagues, and our shared environment.

References

  • NextSDS. (n.d.). 2-amino-N-methyl-2-phenylacetamide — Chemical Substance Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-amino-N-methyl-N-phenylacetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Environmental Marketing Services. (2024, July 15). Disposal of Chemicals in the Laboratory. Retrieved from [Link]

  • American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]

  • University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals. Research Safety. Retrieved from [Link]

  • East Tennessee State University. (2020). Laboratory Waste Management Guidelines. Environmental Health and Safety Office. Retrieved from [Link]

  • Florida State University. (n.d.). Chemical Spills - Emergency Management. Retrieved from [Link]

  • Laboratory Manager. (2022, March 24). Hazardous Waste Management in the Laboratory. Retrieved from [Link]

  • Google Patents. (n.d.). CN103641731A - Method for producing phenylacetamide compound.
  • Princeton University. (n.d.). Chemical Spill Procedures. Office of Environmental Health and Safety. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. PMC. Retrieved from [Link]

  • University of Houston-Clear Lake. (n.d.). RCRA addresses waste management, disposal and recycling. Retrieved from [Link]

  • PubMed. (2020, April 12). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-arylthiazole Moieties. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Phenylacetamide. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • ResearchGate. (2022, February). Formation and Cytotoxicity of Halophenylacetamides: A New Group of Nitrogenous Aromatic Halogenated Disinfection Byproducts in Drinking Water. Retrieved from [Link]

Sources

A Comprehensive Guide to the Safe Handling of (2R)-2-amino-N-methyl-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our commitment to safety is as paramount as our pursuit of innovation. This guide provides essential, immediate safety and logistical information for handling (2R)-2-amino-N-methyl-2-phenylacetamide, a compound with significant potential in pharmacological studies. Our goal is to empower you with the knowledge to work safely and effectively, ensuring both personal protection and the integrity of your research.

Understanding the Risks: A Proactive Approach to Safety

(2R)-2-amino-N-methyl-2-phenylacetamide is classified under the Globally Harmonized System (GHS) with the following hazard statements:

  • H302: Harmful if swallowed[1][2]

  • H312: Harmful in contact with skin[2]

  • H332: Harmful if inhaled[2]

These classifications underscore the importance of a comprehensive safety protocol to prevent accidental exposure. The primary routes of exposure are ingestion, skin contact, and inhalation. Symptoms of exposure may include irritation of the skin, eyes, and mucous membranes.[3] In the event of heating to decomposition, this compound can emit toxic fumes.[3]

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial when handling (2R)-2-amino-N-methyl-2-phenylacetamide. The following table outlines the minimum required PPE, with explanations for the necessity of each component.

PPE ComponentSpecificationsRationale for Use
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[1][3]Protects against accidental splashes and airborne particles, preventing eye irritation and absorption through the ocular route.
Skin Protection Chemical-impermeable gloves (e.g., nitrile or neoprene) inspected for integrity before each use. A flame-resistant lab coat or impervious clothing is also required.[1][3]Prevents skin contact, which can be a primary route of exposure leading to systemic toxicity.[2]
Respiratory Protection A NIOSH-approved full-face respirator is recommended if exposure limits are exceeded or if symptoms like irritation are experienced.[1][3]Protects against the inhalation of airborne particles or aerosols, which can cause respiratory tract irritation and systemic effects.[4]
Footwear Closed-toe, chemical-resistant footwear.Protects against spills and ensures stability in the laboratory environment.

Operational Plan: A Step-by-Step Guide to Safe Handling

The following workflow is designed to minimize the risk of exposure at every stage of handling (2R)-2-amino-N-methyl-2-phenylacetamide.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal Prep 1. Hazard Assessment & PPE Donning Vent 2. Ensure Adequate Ventilation Prep->Vent Proceed Weigh 3. Weighing & Dispensing Vent->Weigh Proceed Transfer 4. Solution Preparation & Transfer Weigh->Transfer Proceed Decon 5. Decontamination of Surfaces & Equipment Transfer->Decon Proceed Waste 6. Waste Segregation & Labeling Decon->Waste Proceed Dispose 7. Final Disposal Waste->Dispose Proceed

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。